Hexafluoro-2,2,3,3-tetrachlorobutane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60525. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLUUDREZEDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190947 | |
| Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-34-8 | |
| Record name | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2,3,3-tetrachlorohexafluoro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 375-34-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexafluoro-2,2,3,3-tetrachlorobutane | |
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| Record name | 2,2,3,3-tetrachlorohexafluorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.171 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Hexafluoro-2,2,3,3-tetrachlorobutane
CAS Number: 375-34-8
Introduction
Hexafluoro-2,2,3,3-tetrachlorobutane is a halogenated hydrocarbon with the chemical formula C₄Cl₄F₆.[1][2] This fully saturated chlorofluorocarbon (CFC) is a solid at room temperature and possesses a unique set of physicochemical properties owing to the high degree of halogenation. Its primary significance in the chemical industry lies in its role as a key intermediate in the synthesis of high-performance fluorinated molecules, most notably hexafluoro-1,3-butadiene, a gas crucial for the semiconductor industry in plasma etching processes. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.
| Property | Value | Source(s) |
| CAS Number | 375-34-8 | [1][2][3][4] |
| Molecular Formula | C₄Cl₄F₆ | [1][2] |
| Molecular Weight | 303.85 g/mol | [1][2] |
| IUPAC Name | 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane | [1] |
| Synonyms | CFC 316, FC 316maa | [5] |
| Melting Point | 83-84 °C | [3] |
| Boiling Point | 131-133 °C | [3] |
| Density | 1.781 g/cm³ at 20 °C | [3] |
| Appearance | White solid | [1] |
| Purity | Typically ≥99% | [3] |
Synthesis of this compound
Representative Synthesis Workflow: Fluorodimerization of 1,2-dichloro-difluoroethylene
This method represents a common approach to building the C4 backbone with the desired halogenation pattern.
Caption: Fluorodimerization of 1,2-dichloro-difluoroethylene to yield this compound.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative procedure synthesized from patent literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Objective: To synthesize this compound via the fluorodimerization of 1,2-dichloro-difluoroethylene.
Materials:
-
1,2-dichloro-difluoroethylene (CFCl=CFCl)
-
Fluorine gas (F₂), diluted with an inert gas (e.g., Nitrogen) to 20-85% v/v
-
Inert, low-temperature solvent (e.g., Trichlorofluoromethane - Freon® 11)
-
Calcium hydroxide (Ca(OH)₂) for neutralization
-
Magnesium sulfate (MgSO₄) for drying
Equipment:
-
Corrosion-resistant, low-temperature reactor (e.g., Hastelloy, nickel-chromium stainless steel, or PFA-lined) equipped with a mechanical stirrer, gas inlet, and temperature probe.
-
Distillation and rectification apparatus.
-
Standard laboratory glassware.
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, assemble the low-temperature reactor. Ensure all connections are secure and the system is leak-proof.
-
Charging the Reactor: Cool the reactor to approximately -75°C. Under an inert atmosphere, charge the reactor with a solution of 1,2-dichloro-difluoroethylene in the inert solvent.
-
Fluorination: Begin stirring the solution. Slowly introduce the diluted fluorine gas mixture into the reactor at a controlled flow rate. The reaction is highly exothermic; maintain the temperature at -75°C throughout the addition.
-
Reaction Monitoring: The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture using Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cease the fluorine gas flow and purge the reactor with an inert gas.
-
Purification:
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform an initial distillation at a low temperature (e.g., 10°C) to remove volatile impurities.
-
The remaining crude product is then subjected to rectification under reduced pressure to isolate the this compound.
-
The purified product is then treated with a neutralizing agent like calcium hydroxide and subsequently dried with magnesium sulfate.
-
Causality of Experimental Choices:
-
Low Temperature (-75°C): The dimerization and fluorination of 1,2-dichloro-difluoroethylene is a highly energetic process. Low temperatures are crucial to control the reaction rate, prevent unwanted side reactions, and minimize the formation of byproducts.
-
Inert Solvent: The solvent must be inert to the highly reactive fluorine gas and remain liquid at the reaction temperature. Fluorinated or chlorofluorinated alkanes are often chosen for their stability under these conditions.
-
Diluted Fluorine Gas: Pure fluorine gas is extremely reactive and difficult to handle. Diluting it with an inert gas like nitrogen allows for better control over the reaction kinetics and heat generation.
-
Corrosion-Resistant Reactor: The use of corrosive reagents necessitates a reactor made from materials that can withstand the harsh reaction environment to prevent contamination and equipment failure.
Key Applications and Workflows
The primary application of this compound is as a chemical intermediate.
Synthesis of Hexafluoro-1,3-butadiene
Hexafluoro-1,3-butadiene is a critical component in the semiconductor industry for plasma etching. This compound serves as a direct precursor in its synthesis.
Sources
- 1. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Increased Power for the Analysis of Label-free LC-MS/MS Proteomics Data by Combining Spectral Counts and Peptide Peak Attributes - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical Properties of Hexafluoro-2,2,3,3-tetrachlorobutane
This guide provides a comprehensive overview of the essential physical and chemical properties of Hexafluoro-2,2,3,3-tetrachlorobutane (CAS No. 375-34-8). Designed for researchers, chemists, and drug development professionals, this document synthesizes key data with practical insights to ensure safe and effective handling, application, and characterization of this highly halogenated compound.
Section 1: Compound Identification and Molecular Structure
This compound is a saturated aliphatic hydrocarbon in which all hydrogen atoms have been substituted by fluorine and chlorine atoms. This high degree of halogenation confers unique properties, including high density, thermal stability, and specific solubility characteristics.
Key Identifiers:
-
IUPAC Name: 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluorobutane[1]
-
CAS Number: 375-34-8[2]
-
Molecular Formula: C₄Cl₄F₆[2]
-
Molecular Weight: 303.85 g/mol [2]
-
Synonyms: CFC 316, FC 316maa, 2,2,3,3-Tetrachlorohexafluorobutane[1]
The molecular structure consists of a butane backbone with two terminal trifluoromethyl (-CF₃) groups and four chlorine atoms attached to the central carbon atoms (C2 and C3). This symmetrical arrangement is critical to its physical properties and spectroscopic signature.
Caption: Molecular structure of this compound.
Section 2: Core Physicochemical Properties
The physical state and thermal properties of a compound are foundational to its handling, purification, and reaction setup. This compound is a high-melting solid at standard temperature and pressure, a direct consequence of its high molecular weight and symmetrical, tightly packed crystalline structure. Its relatively high boiling point indicates low volatility under ambient conditions.
| Property | Value | Source(s) |
| Physical State | Solid / Powder | [3] |
| Melting Point | 83 - 84 °C | |
| Boiling Point | 131 - 133 °C | |
| Density | 1.756 - 1.781 g/cm³ (at 20°C) | [1] |
| Flash Point | 45.1 °C | [1] |
| Refractive Index | 1.388 | [3] |
Expert Insights:
-
The melting point of 83-84°C simplifies weighing and transfer operations, as the compound is a stable solid at room temperature.
-
The boiling point of 131-133°C, while indicating low volatility, is accessible enough to allow for purification by sublimation or distillation under reduced pressure.
-
A flash point of 45.1°C signifies that the compound is flammable and appropriate precautions must be taken to avoid ignition sources, particularly when handling it as a melt or in a volatile solvent.[1]
-
The high density is characteristic of polychlorinated and polyfluorinated alkanes and must be accounted for when preparing solutions of a specific molarity.
Section 3: Solubility Profile
The solubility of a compound dictates its utility in different reaction media and extraction protocols. While specific quantitative solubility data is not widely published, the molecular structure and calculated Partition Coefficient (LogP) provide a strong basis for predicting its behavior.
-
Octanol/Water Partition Coefficient (LogP): 4.45880[3]
Interpretation: A LogP value significantly greater than 1, such as 4.46, indicates that this compound is substantially more soluble in nonpolar, lipophilic solvents (like octanol) than in polar, hydrophilic solvents (like water).[3] This is expected due to the absence of hydrogen bond donors and the molecule's nonpolar, halogen-rich surface.
Expected Solubility:
-
High Solubility: Nonpolar organic solvents such as hexanes, toluene, and chlorinated solvents (e.g., dichloromethane, chloroform).
-
Moderate Solubility: More polar organic solvents like ethers (diethyl ether, THF) and esters (ethyl acetate).
-
Poor to Insoluble: Highly polar solvents, particularly water and short-chain alcohols (methanol, ethanol).
This solubility profile is critical for drug development professionals, as it suggests the compound will likely partition into lipid bilayers and may require formulation with non-aqueous carriers.
Section 4: Spectroscopic Signature for Compound Verification
Verifying the identity and purity of a compound is paramount. The symmetrical nature of this compound leads to a relatively simple spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to molecular symmetry, the two -CF₃ groups are chemically equivalent, as are the two -CCl₂- groups.
-
¹⁹F NMR: A single, sharp singlet is expected. The chemical shift for -CF₃ groups typically falls in the +40 to +80 ppm range relative to CFCl₃.[4]
-
¹³C NMR: Two distinct signals are predicted: one for the carbon atoms of the two equivalent -CF₃ groups and another for the carbon atoms of the two equivalent -CCl₂- groups.[5]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorbances characteristic of C-F and C-Cl bonds. Key expected peaks include:
-
Strong, broad absorbances in the 1100-1300 cm⁻¹ region: Characteristic of C-F stretching vibrations.
-
Absorbances in the 600-800 cm⁻¹ region: Characteristic of C-Cl stretching vibrations. The absence of signals around 3000 cm⁻¹ (C-H stretch) and 1700 cm⁻¹ (C=O stretch) would confirm the compound's structure and purity.
Mass Spectrometry (MS)
Electron ionization mass spectrometry data is available from the NIST Mass Spectrometry Data Center.[6] The fragmentation pattern is complex due to the presence of multiple chlorine and fluorine atoms. Key features include:
-
Molecular Ion Peak (M⁺): The molecular ion peak would be expected around m/z 302, 304, 306, etc., showing a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
-
Key Fragments: A prominent fragment would be expected from the cleavage of the central C-C bond, resulting in a [C₂Cl₂F₃]⁺ ion (m/z ~151). Another significant fragment corresponds to the loss of a chlorine atom.
Section 5: Safety & Handling
Understanding a compound's physical properties is directly linked to its safe handling. This compound is classified as an irritant and requires careful handling to avoid exposure.
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning[5]
-
Hazard Statements:
The following diagram illustrates the logical flow from physical properties to required safety protocols.
Caption: Relationship between physical properties and safety protocols.
Section 6: Experimental Protocol: Melting Point Determination
This protocol describes a self-validating method for determining the melting point of this compound using a standard digital melting point apparatus.
Objective: To accurately determine the melting range of a solid sample to assess its purity. A pure compound will have a sharp melting range (typically < 1°C).
Methodology:
-
Sample Preparation:
-
Ensure the sample is dry and has been crushed into a fine powder using a mortar and pestle. This ensures uniform heat transfer.
-
Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Set the starting temperature of the melting point apparatus to ~75°C (approximately 10°C below the expected melting point of 83°C).
-
Set the ramp rate to a slow value, typically 1-2°C per minute. A slow ramp is critical for accurately observing the onset and completion of melting.
-
-
Measurement:
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
Begin the heating program.
-
Carefully observe the sample through the viewing lens.
-
Record T₁: The temperature at which the first drop of liquid appears.
-
Record T₂: The temperature at which the last solid crystal melts into a clear liquid.
-
-
Data Analysis:
-
The melting range is reported as T₁ - T₂.
-
For this compound, a sharp range such as 83.2 - 83.9°C would indicate high purity. A broad range (e.g., 80 - 84°C) would suggest the presence of impurities.
-
-
System Validation:
-
Periodically calibrate the apparatus using certified melting point standards (e.g., benzophenone, m.p. 48.1°C; benzoic acid, m.p. 122.4°C) to ensure the thermometer's accuracy.
-
References
-
NIST. 19F Chemical Shifts and Coupling Constants. [Link]
-
NIST WebBook. Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro-. [Link]
-
UC Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]
-
PubChem. 2,2,3,3-Tetrachlorohexafluorobutane | C4Cl4F6 | CID 67811. [Link]
Sources
Hexafluoro-2,2,3,3-tetrachlorobutane molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure and Weight of Hexafluoro-2,2,3,3-tetrachlorobutane
Abstract
This compound is a fully halogenated hydrocarbon with significant chemical stability. This guide provides a detailed examination of its molecular architecture, including its covalent structure, conformational possibilities, and the critical distinctions between its various mass values. We will explore the theoretical underpinnings of its structure and provide a practical, field-proven protocol for its empirical analysis via mass spectrometry. This document is intended for researchers and scientists who require a comprehensive understanding of this compound's fundamental physicochemical properties.
Chemical Identity and Nomenclature
This compound is systematically named to define the precise location of each halogen substituent on the four-carbon butane backbone. Its identity is unambiguously established by several key identifiers.
| Identifier | Value | Source |
| IUPAC Name | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane | [1][2] |
| CAS Number | 375-34-8 | [3][4] |
| Molecular Formula | C₄Cl₄F₆ | [1][3][4] |
| Common Synonyms | CFC 316, FC 316maa | [1][2] |
| InChI | 1S/C4Cl4F6/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | [3] |
| InChIKey | BZBLUUDREZEDDJ-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl | [1][3] |
Molecular Structure and Isomerism
The arrangement of atoms in this compound dictates its physical and chemical properties. Understanding its structure involves analyzing both its fixed covalent bonds and the rotational freedom around its central carbon-carbon bond.
Covalent Structure
The molecule is built on a butane skeleton. The terminal carbons (C1 and C4) are perfluorinated, forming trifluoromethyl (-CF₃) groups. The internal carbons (C2 and C3) are each geminally substituted with two chlorine atoms. This specific arrangement, with heavy halogenation on the interior carbons and fluorine on the exterior, creates a sterically crowded and chemically robust molecule. The central C2-C3 bond is a single, rotatable bond.[3]
Conformational Analysis
While the covalent structure is fixed, rotation around the C2-C3 single bond allows the molecule to adopt different spatial arrangements known as conformations. The two primary conformations are staggered (anti-periplanar) and eclipsed (syn-periplanar).
-
Staggered (Anti) Conformation: In this arrangement, the two bulky trifluoromethyl-dichloromethyl (-CCl₂(CF₃)) groups are positioned 180° apart. This minimizes steric hindrance and electrostatic repulsion between the electron-dense halogen atoms, making it the most stable and lowest-energy conformation.
-
Eclipsed (Syn) Conformation: This high-energy state occurs when the two groups are aligned, leading to maximum steric clash and repulsion.
Due to the significant energy barrier, the molecule exists predominantly in the staggered conformation at room temperature.
Constitutional Isomerism
It is crucial to distinguish this compound from its constitutional isomers, which have the same molecular formula (C₄Cl₄F₆) but different atomic connectivity. For instance, 1,2,3,4-tetrachlorohexafluorobutane is a known isomer used as an intermediate in the synthesis of other compounds.[5][6] The synthesis of these compounds can sometimes produce a mixture of isomers, necessitating precise analytical techniques to confirm the identity and purity of the target molecule.[5]
Molecular Weight and Mass Spectrometry
The mass of a molecule can be expressed in several ways, each with a specific application in research and analysis.
Key Mass Values
The distinction between average molecular weight and monoisotopic mass is fundamental for accurate experimental work.
| Mass Type | Value (u or g/mol ) | Relevance |
| Average Molecular Weight | 303.85 | Used for bulk calculations (e.g., stoichiometry, solution preparation). It is the weighted average of all isotopic masses.[1][4] |
| Monoisotopic Mass | 301.865830 | The exact mass of the molecule calculated using the most abundant isotope of each element (¹²C, ³⁵Cl, ¹⁹F). This is the value observed in high-resolution mass spectrometry.[3] |
| Exact Mass | 303.862880 | The calculated mass of the molecule, often synonymous with monoisotopic mass in many databases.[2][3] |
Isotopic Distribution
A key feature in the mass spectrum of this compound is its distinctive isotopic pattern. This arises from the natural abundance of chlorine's two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule containing four chlorine atoms will exhibit a cluster of peaks in its mass spectrum, with the relative intensities corresponding to the statistical probability of each isotopic combination. This pattern is a powerful diagnostic tool for confirming the presence of four chlorine atoms in the molecule.
Experimental Protocol: Molecular Weight Verification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of this compound due to its volatility.
Objective: To confirm the molecular weight and purity of a sample of this compound.
Methodology:
-
Sample Preparation
-
Step: Dissolve ~1 mg of the sample in 1 mL of a volatile, inert solvent (e.g., hexane or dichloromethane).
-
Rationale: Dilution is necessary to avoid overloading the GC column and mass spectrometer detector. The solvent must be inert to prevent any reaction with the analyte.
-
-
Gas Chromatography (GC) Separation
-
Step: Inject 1 µL of the prepared sample into the GC inlet, which is heated to ensure rapid volatilization. The analyte is separated from any impurities on a capillary column (e.g., a non-polar DB-5ms column) using a temperature gradient.
-
Rationale: The GC separates components of the mixture based on their boiling points and interactions with the column's stationary phase. This ensures that a pure spectrum of the target compound enters the mass spectrometer.
-
-
Ionization
-
Step: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).
-
Rationale: EI is a robust, high-energy ionization technique that imparts sufficient energy to the molecule to cause both ionization (formation of a molecular ion, M⁺˙) and reproducible fragmentation.
-
-
Mass Analysis
-
Step: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Rationale: The analyzer filters the ions, allowing for the generation of a mass spectrum that plots ion abundance versus m/z.
-
-
Data Interpretation
-
Step: Analyze the resulting spectrum. Look for the molecular ion peak cluster around m/z 302, confirming the monoisotopic mass. Examine the isotopic pattern of this cluster to verify the presence of four chlorine atoms. The fragmentation pattern can also be used for structural confirmation.
-
Rationale: The molecular ion provides the monoisotopic mass, while the isotopic distribution and fragmentation pattern provide definitive structural evidence.
-
Summary of Physicochemical Properties
The robust, compact structure of this compound results in the following physical properties.
| Property | Value | Source |
| Melting Point | 83-84 °C | [2][7][8] |
| Boiling Point | 131-133 °C | [1][8] |
| Density | ~1.76 g/cm³ at 20°C | [1][2][7] |
| Appearance | Solid at room temperature | Inferred from MP |
Conclusion
This compound is a molecule defined by its dense halogenation and specific constitutional and conformational structure. Its molecular weight is precisely determined by its isotopic composition, a feature that is leveraged in mass spectrometry for its unambiguous identification. The methodologies and data presented in this guide offer a comprehensive foundation for researchers working with this compound, ensuring both theoretical understanding and practical analytical capability.
References
-
CHEMICAL POINT. "this compound". Available at: [Link]
-
PubChem. "2,2,3,3-Tetrachlorohexafluorobutane". Available at: [Link]
- Google Patents. "CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane".
- Google Patents. "PROCESSES FOR THE SYNTHESIS OF 1,2,3,4-TETRACHLORO-HEXAFLUORO-BUTANE - European Patent Office".
-
NIST WebBook. "Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-". Available at: [Link]
Sources
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- 4. scbt.com [scbt.com]
- 5. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. chemicalpoint.eu [chemicalpoint.eu]
- 8. labsolu.ca [labsolu.ca]
Synthesis of Hexafluoro-2,2,3,3-tetrachlorobutane
An In-Depth Technical Guide to the
Abstract
Hexafluoro-2,2,3,3-tetrachlorobutane (C₄Cl₄F₆) is a fully halogenated alkane with a unique substitution pattern that imparts significant chemical stability and distinct physical properties. This guide provides a comprehensive, scientifically-grounded overview of a logical and feasible synthetic pathway to this compound, designed for researchers and professionals in chemical synthesis and drug development. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen reactions, offering field-proven insights into the synthesis of complex fluorinated molecules. The proposed pathway involves a three-stage process commencing with the reductive coupling of a common C2 precursor, followed by sequential chlorination reactions.
Introduction and Retrosynthetic Analysis
This compound, also known by the designation FC-316maa, is a crystalline solid at room temperature.[1][2] Its dense structure, resulting from the presence of ten heavy halogen atoms on a four-carbon backbone, leads to a high molecular weight (303.85 g/mol ) and a density of approximately 1.78 g/cm³.[1][3] The symmetrical nature and high degree of halogenation suggest its potential utility as a specialty solvent, a dielectric fluid, a chemical intermediate, or a component in high-density materials.
A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway originating from readily available precursors. The target structure, CF₃-CCl₂-CCl₂-CF₃, can be conceptually disassembled as follows:
-
Disconnect C-H Bonds: The four chlorine atoms at the C2 and C3 positions can be envisioned as arising from the substitution of hydrogen atoms on a 1,1,1,4,4,4-hexafluoro-2,3-dichlorobutane precursor. This points to a free-radical photochlorination step.
-
Disconnect C-Cl Bonds (Addition): The 1,1,1,4,4,4-hexafluoro-2,3-dichlorobutane intermediate can be formed by the addition of a chlorine molecule (Cl₂) across the double bond of 1,1,1,4,4,4-hexafluoro-2-butene.
-
Disconnect C-C Bond (Coupling): The C4 backbone of 1,1,1,4,4,4-hexafluoro-2-butene suggests a C2+C2 coupling strategy. This olefin is the known product of the reductive coupling of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123), a widely available hydrochlorofluorocarbon.[4]
This analysis forms the foundation of our proposed three-stage synthesis, providing a clear and chemically sound roadmap.
Caption: Retrosynthetic analysis of this compound.
Stage 1: Synthesis of 1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz)
The cornerstone of this synthesis is the construction of the C4 backbone via the reductive coupling of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123). This transformation is analogous to the classic Ullmann or Wurtz reactions, where a metal promotes the coupling of haloalkanes.[5][6]
Causality Behind Experimental Choices:
-
Reactant: HCFC-123 (CAS 306-83-2) is an ideal starting material due to its commercial availability and the presence of the required CF₃-C unit.[7][8][9]
-
Catalyst/Reductant: Copper metal, often in powder form for high surface area, is the preferred reagent.[4] Copper facilitates the reductive process, likely through the formation of an organocopper intermediate or by providing a surface for radical coupling to occur, minimizing side reactions.[10]
-
Solvent & Ligands: The reaction yield and selectivity are significantly enhanced by the choice of solvent and the addition of a ligand.
-
Amide Solvents (e.g., DMF, NMP): These polar aprotic solvents are effective at solubilizing the reaction components and any organometallic intermediates.
-
Ligands (e.g., 2,2'-bipyridine): Bidentate nitrogen ligands like 2,2'-bipyridine can coordinate to the copper center. This coordination stabilizes the copper species, improves its solubility, and modulates its reactivity, thereby increasing the efficiency of the desired coupling pathway over simple reduction, which can lead to the byproduct CF₃CH₂Cl.[4]
-
The overall reaction is: 2 CF₃CHCl₂ + 2 Cu → CF₃-CH=CH-CF₃ + 2 CuCl
Experimental Protocol: Copper-Mediated Reductive Coupling
-
Reactor Setup: To a high-pressure autoclave equipped with a mechanical stirrer, thermocouple, and pressure transducer, add copper powder (2.2 equivalents), 2,2'-bipyridine (0.1 equivalents), and a suitable amide solvent (e.g., dimethylformamide).
-
Inerting: Seal the reactor and purge thoroughly with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Reactant Charging: Introduce liquid 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123, 1.0 equivalent) into the sealed reactor.
-
Reaction Conditions: Heat the mixture to 120-150°C with vigorous stirring. Monitor the internal pressure, which will increase as the volatile butene product is formed. The reaction is typically complete within 10-24 hours.
-
Work-up and Isolation: Cool the reactor to ambient temperature. Carefully vent the gaseous product, 1,1,1,4,4,4-hexafluoro-2-butene, through a cold trap (-78°C, dry ice/acetone) to condense it. The collected liquid is the desired intermediate, which can be further purified by distillation if necessary.
Stage 2: Synthesis of 1,1,1,4,4,4-Hexafluoro-2,3-dichlorobutane
The second stage involves the addition of chlorine across the double bond of the butene intermediate. This reaction transforms the unsaturated C4 core into a saturated, dichlorinated alkane. While literature specifically detailing this chlorination is sparse, the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with bromine is well-documented to proceed in high yield (95%) under UV irradiation, providing an excellent procedural analogue.[1]
Mechanistic Considerations:
The addition of halogens to alkenes can proceed via two primary mechanisms: electrophilic addition or free-radical addition.
-
Electrophilic Addition: This pathway is common in the dark and often catalyzed by Lewis acids. However, the electron-withdrawing nature of the two CF₃ groups deactivates the double bond towards electrophilic attack.
-
Free-Radical Addition: This mechanism is initiated by UV light, which homolytically cleaves the Cl-Cl bond to generate chlorine radicals (Cl•). These radicals then add to the double bond, propagating a chain reaction. This is the more likely and efficient pathway for this electron-deficient olefin.
The reaction is: CF₃-CH=CH-CF₃ + Cl₂ --(UV light)--> CF₃-CHCl-CHCl-CF₃
Experimental Protocol: Free-Radical Addition Chlorination
-
Reactor Setup: In a quartz photochemical reactor equipped with a magnetic stirrer, gas inlet, and a condenser cooled to -10°C, dissolve the 1,1,1,4,4,4-hexafluoro-2-butene intermediate (1.0 equivalent) in an inert solvent like carbon tetrachloride.
-
Initiation: Position a UV lamp (e.g., a medium-pressure mercury lamp) adjacent to the quartz reactor and begin irradiation.
-
Reactant Addition: Slowly bubble chlorine gas (Cl₂, 1.05 equivalents) through the stirred solution. The reaction is often exothermic, so the addition rate should be controlled to maintain a desired reaction temperature (e.g., 0-10°C).
-
Monitoring: The disappearance of the yellow-green color of chlorine indicates its consumption. The reaction can also be monitored by GC analysis of aliquots.
-
Work-up and Isolation: Once the reaction is complete, purge the solution with nitrogen to remove any excess chlorine. The solvent can be removed by rotary evaporation. The resulting crude 1,1,1,4,4,4-hexafluoro-2,3-dichlorobutane can be purified by vacuum distillation.
Stage 3:
The final step is the exhaustive chlorination of the remaining C-H bonds at the C2 and C3 positions. This is a classic free-radical substitution reaction, often referred to as photohalogenation.
Causality Behind Experimental Choices:
-
Initiation: UV light is essential to initiate the reaction by generating chlorine radicals.
-
Reaction Conditions: The reaction is typically performed at elevated temperatures to facilitate the hydrogen abstraction step and in the absence of a solvent (neat) or in a highly inert solvent. A continuous feed of chlorine is required to drive the reaction to completion.
-
Byproduct Management: Hydrogen chloride (HCl) gas is produced as a byproduct and must be safely vented and neutralized in a scrubber (e.g., a sodium hydroxide solution).
The reaction is: CF₃-CHCl-CHCl-CF₃ + 2 Cl₂ --(UV light, Heat)--> CF₃-CCl₂-CCl₂-CF₃ + 2 HCl
Experimental Protocol: Photohalogenation
-
Reactor Setup: Charge the purified 1,1,1,4,4,4-hexafluoro-2,3-dichlorobutane (1.0 equivalent) into the quartz photochemical reactor. The outlet should be connected to an acid scrubber.
-
Reaction Conditions: Heat the liquid to 80-100°C while stirring and irradiating with the UV lamp.
-
Chlorination: Introduce a steady stream of chlorine gas into the hot liquid.
-
Monitoring: Monitor the reaction progress by GC, observing the disappearance of the starting material and the appearance of the product peak. The reaction is complete when no more starting material is detected.
-
Work-up and Purification: Cool the reactor and purge with nitrogen to remove excess chlorine and dissolved HCl. The crude product, which will solidify upon cooling, can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final this compound as a crystalline solid.
Overall Synthesis Workflow
Caption: Three-stage workflow for the synthesis of this compound.
Data Summary and Safety
Physicochemical Properties of Key Compounds
| Compound Name | Formula | M.W. ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | CAS Number |
| 2,2-Dichloro-1,1,1-trifluoroethane | C₂HCl₂F₃ | 152.93 | 29 | -107 | 306-83-2[9] |
| 1,1,1,4,4,4-Hexafluoro-2-butene | C₄H₂F₆ | 164.05 | 1-3 | -132 | 692-49-9 |
| 1,1,1,4,4,4-Hexafluoro-2,3-dichlorobutane | C₄H₂Cl₂F₆ | 234.95 | ~105-110 (est.) | - | N/A |
| This compound | C₄Cl₄F₆ | 303.85 | 131-133 [1] | 83-84 [1] | 375-34-8 [1] |
Safety and Handling
The synthesis described involves hazardous materials and requires strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
Reactants:
-
HCFC-123: A volatile liquid. Handle with appropriate respiratory protection.[8]
-
Chlorine (Cl₂): A toxic and corrosive gas. Use only in a dedicated, well-maintained gas handling system. An emergency chlorine scrubber or neutralization solution should be readily available.
-
-
Product: this compound is classified as harmful if swallowed and causes serious skin and eye irritation.[11][12] It may also cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, chemically resistant gloves (e.g., neoprene or nitrile), and a lab coat at all times.[12] For handling chlorine gas, a full-face respirator with an appropriate cartridge is recommended.
-
Waste Disposal: All chlorinated waste must be disposed of according to institutional and local environmental regulations.
Conclusion
This guide outlines a robust, three-stage synthetic route to this compound based on established chemical principles and analogous reactions from the scientific literature. By starting with the copper-mediated reductive coupling of HCFC-123, a C4 olefin intermediate is efficiently generated. Subsequent free-radical addition and substitution chlorination reactions complete the synthesis. The detailed protocols and mechanistic explanations provided herein offer a comprehensive framework for researchers to safely and effectively produce this highly halogenated compound for further study and application.
References
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Hexafluoro-2,2,3,3-tetrachlorobutane safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of Hexafluoro-2,2,3,3-tetrachlorobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 375-34-8) is a halogenated organic compound utilized in specialized laboratory applications, including scientific research and chemical manufacturing.[1][2] Its unique chemical structure, characterized by a fully substituted butane backbone with both chlorine and fluorine atoms, imparts specific properties that are valuable for synthesis and material science. However, these same properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide moves beyond the standard format of a Safety Data Sheet (SDS) to provide a risk-informed operational framework for professionals handling this substance. By elucidating the causality behind safety procedures, this document aims to empower researchers to work with confidence and mitigate risks effectively.
Section 1: Compound Identification and Physicochemical Properties
Precise identification is the foundation of chemical safety. The following tables summarize the key identifiers and quantitative physical data for this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 375-34-8[2][3][4] |
| Molecular Formula | C₄Cl₄F₆[3][4] |
| Molecular Weight | 303.85 g/mol [4] |
| EINECS Number | 206-787-9[1][3][4] |
| Synonyms | 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane; Butane, 2,2,3,3-tetrachlorohexafluoro-[1][2] |
| InChI Key | BZBLUUDREZEDDJ-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Data
| Property | Value | Rationale for Safety Concern |
| Physical State | Solid | The solid form can exist as a fine powder, increasing the risk of inhalation and dust generation. |
| Melting Point | 83-84 °C[4] | Low melting point means it can easily become a liquid during certain lab procedures, requiring containment. |
| Boiling Point | 131-133 °C[4] | Volatility is moderate, but heating will increase vapor concentration, necessitating ventilated workspaces. |
| Density | ~1.78 g/cm³[4] | Significantly denser than water. |
Section 2: Comprehensive Hazard Profile
Understanding the specific hazards of a chemical is crucial for developing appropriate safety protocols. This compound is classified under the Globally Harmonized System (GHS) and by the National Fire Protection Association (NFPA).
GHS Classification: This compound is designated as a hazardous substance, requiring specific handling precautions. The signal word is "Warning" .[1][3]
Table 3: GHS Hazard Summary
| Hazard Class | Hazard Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2][3] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[2] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation.[2] |
Deconstruction of Hazards:
-
Acute Oral Toxicity (H302): Category 4 indicates that ingestion of a relatively small quantity of this substance can lead to harmful health effects. This underscores the importance of strict hygiene measures, such as prohibiting eating or drinking in the laboratory and washing hands thoroughly after handling.[2][3]
-
Skin and Eye Irritation (H315, H319): As a halogenated hydrocarbon, this compound can defat the skin, leading to irritation, dryness, and dermatitis with prolonged contact.[5] In the eyes, it can cause significant irritation, pain, and potential damage, making chemical goggles a non-negotiable piece of personal protective equipment.[2][3]
-
Respiratory Irritation (H335): Inhalation of dust or mists can irritate the mucous membranes and respiratory tract.[2] This is the primary rationale for mandating the use of this chemical within a fume hood or well-ventilated area to keep airborne concentrations below exposure limits.[2]
NFPA 704 Diamond:
-
Health (Blue): 3 - Indicates that short exposure could cause serious temporary or residual injury. This high rating reinforces the need for robust engineering controls and PPE.[2]
-
Flammability (Red): 0 - The material will not burn under normal fire conditions.[2]
-
Instability/Reactivity (Yellow): 0 - The substance is normally stable, even under fire exposure conditions, and is not reactive with water.[2]
Section 3: Hierarchy of Controls: A Proactive Safety Framework
The most effective way to manage chemical risk is to follow the hierarchy of controls. This framework prioritizes the most reliable control measures to protect laboratory personnel.
Caption: Hierarchy of controls, from most to least effective.
-
Engineering Controls: The primary line of defense is to physically separate the researcher from the hazard.
-
Chemical Fume Hood: All handling of this compound must be performed in a certified chemical fume hood. This ensures that any dust, mists, or vapors are captured and exhausted, preventing inhalation.[2][6]
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[2]
-
-
Administrative Controls: These are the procedures and policies that dictate safe work practices.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all experiments involving this chemical.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and primary hazards according to GHS standards.[5]
-
Hygiene: Prohibit eating, drinking, or smoking in areas where the chemical is handled.[2] Wash hands thoroughly after use.[2]
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield to protect against splashes.[1][2]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. Always inspect gloves for tears or degradation before use.[2][6]
-
Respiratory Protection: A respirator may be required for specific high-risk procedures or in the event of an engineering control failure. Use requires formal training and fit-testing.[1][2]
-
Section 4: Standard Operating Procedures for Handling and Storage
Safe Handling Protocol
-
Preparation: Before starting work, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary PPE donned and spill cleanup materials readily available.
-
Dispensing: Handle the solid carefully to avoid generating dust. Use non-sparking tools.[6]
-
During Use: Keep the container closed when not in use.[2] Avoid contact with skin and eyes.[2]
-
Post-Handling: Thoroughly wash hands and any potentially contaminated surfaces.[2]
Storage Protocol
Proper storage is essential to maintain chemical stability and prevent dangerous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[2][7] Keep containers tightly closed to prevent moisture contamination and release of vapors.[2]
-
Segregation: Chemical incompatibility is a critical safety consideration. Store this compound away from the following materials:[8]
-
Strong oxidizing agents[2]
-
Strong acids and bases[2]
-
Alkali metals (e.g., sodium, potassium)[2]
-
Finely divided metals (e.g., aluminum, magnesium powder)[2]
-
Rationale: Halogenated hydrocarbons can react violently with these substances, potentially leading to explosions or the release of toxic gases.[9][10] Segregation prevents accidental mixing in case of a spill or container failure.[9]
-
Section 5: Emergency Response Protocols
A prepared response is critical in mitigating the harm from an accidental exposure or spill.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6][11]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.[1][6][11]
-
In Case of Eye Contact: Immediately rinse with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1][3][6]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][3][6][11]
Spill Management
Caption: Workflow for responding to a chemical spill.
Protocol for a Minor Spill (e.g., <100 mL inside a fume hood)
-
Alert: Alert personnel in the immediate area.[12]
-
Protect: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.[13]
-
Contain: Use an inert absorbent material like vermiculite or sand to cover and contain the spill.[13] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[12][13]
-
Decontaminate: Clean the spill area with a mild detergent and water.[12]
-
Dispose: Seal the waste container and manage it according to institutional hazardous waste procedures.[1]
A spill is considered major if it is large, occurs outside of a containment area, or involves personnel exposure. In such cases, evacuate the area, restrict access, and contact emergency services immediately.[14][15]
Section 6: Waste Disposal
Due to its chemical nature, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Method: The recommended disposal method is through an authorized chemical waste incinerator equipped with an afterburner and a flue gas scrubber.[2]
-
Rationale: Halogenated compounds can produce highly toxic and corrosive gases (such as hydrogen chloride and hydrogen fluoride) upon incomplete combustion. A specialized incinerator with a scrubber is necessary to neutralize these byproducts and prevent their release into the environment.[5]
-
Procedure: Collect waste in a clearly labeled, sealed, and compatible container. Follow all local, state, and federal regulations for hazardous waste disposal.[1][5]
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An In-Depth Technical Guide to the Physicochemical Properties of Hexafluoro-2,2,3,3-tetrachlorobutane
Introduction
Hexafluoro-2,2,3,3-tetrachlorobutane (CAS No. 375-34-8) is a fully halogenated hydrocarbon. Its structure, characterized by a butane backbone saturated with fluorine and chlorine atoms, imparts unique physicochemical properties that are of significant interest in various fields of chemical research and development. The high degree of halogenation leads to a molecule with high molecular mass and distinct electronic characteristics, which in turn govern its physical state, thermal behavior, and potential applications. This guide provides a detailed examination of the melting and boiling points of this compound, offering insights into the underlying molecular forces and outlining rigorous experimental methodologies for their determination.
Core Physicochemical Properties
The melting and boiling points are critical parameters for the handling, purification, and application of any chemical compound. For this compound, these properties are well-defined and are summarized below.
| Property | Value | Source(s) |
| Melting Point | 83-84 °C | [1][2][3][4][5][6] |
| Boiling Point | 131-133 °C | [1][2][3][4][6] |
| Molecular Formula | C₄Cl₄F₆ | [1][2][3][7] |
| Molecular Weight | 303.84 g/mol | [1][2][4][5] |
| Density | ~1.760 g/mL | [1][2][4] |
Molecular Structure and Intermolecular Forces: The "Why" Behind the Data
The observed melting and boiling points of this compound are a direct consequence of the intermolecular forces at play between its molecules. Unlike non-halogenated alkanes, the properties of this molecule are dominated by strong van der Waals forces and dipole-dipole interactions.[2][8]
-
High Molecular Mass and van der Waals Forces: With a molecular weight of approximately 303.84 g/mol , this compound is significantly heavier than its non-halogenated counterpart, butane. The presence of numerous, highly polarizable chlorine and fluorine atoms leads to strong, instantaneous dipole-induced dipole interactions, also known as London dispersion forces.[8][9] These forces are the primary contributors to the relatively high boiling point of the compound. As molecular size and the number of electrons increase, so does the strength of these dispersion forces, requiring more thermal energy to overcome them and transition from a liquid to a gaseous state.[6][8]
-
Polarity and Dipole-Dipole Interactions: The significant difference in electronegativity between the carbon atoms and the attached chlorine and fluorine atoms creates polar C-Cl and C-F bonds. While the molecule is symmetrical, localized dipoles can lead to net dipole-dipole interactions between adjacent molecules, further strengthening the intermolecular attractions and contributing to the elevated boiling and melting points compared to non-polar hydrocarbons of similar size.[2]
The combination of these strong intermolecular forces explains why this compound is a solid at room temperature, with a melting point of 83-84 °C, and boils at a relatively high temperature of 131-133 °C.
Caption: Molecular structure of this compound.
Experimental Determination Protocols
To ensure accuracy and reproducibility, the determination of melting and boiling points should adhere to standardized methodologies.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly precise thermal analysis technique for determining the melting temperature of a substance by measuring the difference in heat flow between a sample and a reference as a function of temperature.[10][11][12] The protocol described below is based on the principles outlined in ASTM E794.[1][7]
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument using high-purity indium as a standard to ensure the accuracy of the temperature and enthalpy scales.
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.
-
Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere.[3]
-
Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will be observed as an endothermic peak on the DSC thermogram.
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature can also be reported.
Caption: Workflow for Boiling Point Determination by Ebulliometry.
Conclusion
The melting point of 83-84 °C and boiling point of 131-133 °C for this compound are defining characteristics that stem from its highly halogenated structure. The substantial molecular weight and polarity result in strong intermolecular forces, necessitating significant thermal energy for phase transitions. Accurate determination of these values is paramount for the compound's application in research and industry, and methodologies such as Differential Scanning Calorimetry and ebulliometry, guided by established standards, provide the necessary precision and reliability.
References
-
ASTM E794, Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis, ASTM International, West Conshohocken, PA, 2018,
-
Intertek, Heat of Fusion, Crystallization, Melting Point and Glass Transition by DSC - ASTM D3418, ASTM E1356, ISO 11357,
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SelfStudys, HALOALKANES AND HALOARENES,
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Applus+ Laboratories, Differential Scanning Calorimetry (DSC) Testing of Materials,
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Chemguide, an introduction to halogenoalkanes (haloalkanes),
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NCERT, Haloalkanes and Haloarenes,
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ASTM D1078, Standard Test Method for Distillation Range of Volatile Organic Liquids, ASTM International, West Conshohocken, PA, 2019,
-
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An In-depth Technical Guide to the Solubility of Hexafluoro-2,2,3,3-tetrachlorobutane in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of hexafluoro-2,2,3,3-tetrachlorobutane in various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, offers predictions on its solubility based on established chemical principles, and provides a detailed experimental protocol for precise solubility determination.
Introduction: The Significance of this compound and Its Solubility
This compound is a halogenated alkane with a unique molecular structure that imparts specific chemical and physical properties. Its high molecular weight and the presence of both fluorine and chlorine atoms make it a compound of interest in various fields, including materials science and as a potential building block in organic synthesis. Understanding its solubility in different organic solvents is paramount for its effective application, enabling researchers to select appropriate solvent systems for reactions, purifications, and formulations. This guide aims to provide a foundational understanding of these solubility characteristics, bridging the gap between theoretical prediction and practical laboratory application.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 375-34-8 | [1][2][3][4][5] |
| Molecular Formula | C4Cl4F6 | [1][2][3][4] |
| Molecular Weight | 303.85 g/mol | [1][4] |
| Melting Point | 83-84 °C | [3] |
| Boiling Point | 131-133 °C | [3] |
| Density | 1.781 g/cm³ at 20°C | |
| Calculated LogP | 4.46 | [3] |
The high LogP value suggests a lipophilic or nonpolar nature, indicating a preference for nonpolar environments over aqueous ones. The symmetrical structure with bulky chlorine and fluorine atoms will also influence its interaction with solvent molecules.
Predicted Solubility in Common Organic Solvents
In the absence of specific experimental data, we can predict the qualitative solubility of this compound based on the principle of "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity.
| Solvent | Predicted Qualitative Solubility | Justification |
| Hexane | High | Hexane is a nonpolar solvent. Given the high LogP value and nonpolar nature of this compound, strong van der Waals interactions are expected, leading to high solubility. |
| Toluene | High | Toluene is a nonpolar aromatic solvent. Similar to hexane, its nonpolar character should facilitate the dissolution of the nonpolar solute. |
| Diethyl Ether | Medium to High | Diethyl ether is a slightly polar solvent. While it can engage in weak dipole-dipole interactions, its predominantly nonpolar character should allow for good solvation of the compound. |
| Chloroform | High | Chloroform is a polar solvent capable of forming weak hydrogen bonds. However, its ability to dissolve a wide range of organic compounds, including other halogenated alkanes, suggests it will be a good solvent for this solute. |
| Acetone | Medium | Acetone is a polar aprotic solvent. The significant difference in polarity between acetone and the highly nonpolar solute may limit solubility. |
| Ethanol | Low to Medium | Ethanol is a polar protic solvent with strong hydrogen bonding capabilities. The energy required to break the hydrogen bonds between ethanol molecules to accommodate the nonpolar solute is likely to be unfavorable, resulting in lower solubility. |
| Methanol | Low | Methanol is a highly polar protic solvent. Similar to ethanol, but with even stronger hydrogen bonding, it is expected to be a poor solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Low | DMSO is a highly polar aprotic solvent.[6] Its strong dipolar nature makes it an excellent solvent for polar compounds but a poor solvent for nonpolar solutes like this compound.[6][7][8] |
| N,N-Dimethylformamide (DMF) | Low | DMF is a polar aprotic solvent. Similar to DMSO, its high polarity is not conducive to dissolving a nonpolar compound. |
Experimental Protocol for Determining Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Key factors influencing a reliable solubility measurement.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. [9]Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. [9]Refer to the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.
Conclusion
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PubChem. (n.d.). 2,2,3,3-Tetrachlorohexafluorobutane. Retrieved from [Link]
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Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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MP Biomedicals. (2016, January 18). Dimethyl Sulfoxide. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Hexafluoro-2,2,3,3-tetrachlorobutane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed analysis of the spectroscopic data for hexafluoro-2,2,3,3-tetrachlorobutane (CAS No. 375-34-8).[1][2][3] Given the highly halogenated and symmetric nature of this molecule, understanding its spectroscopic signature is crucial for its identification, purity assessment, and quality control in research and industrial applications. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural information that can be derived from each technique.
Molecular Structure and Properties
This compound possesses the molecular formula C₄Cl₄F₆ and a molecular weight of approximately 303.85 g/mol .[2] Its structure consists of a four-carbon butane backbone where the central carbons (C2 and C3) are each bonded to two chlorine atoms, and the terminal carbons (C1 and C4) are each bonded to three fluorine atoms.
Caption: Molecular Structure of this compound.
Due to the symmetry of the molecule, a simplified spectroscopic signature is anticipated. The physical properties of this compound include a melting point of approximately 83°C and a boiling point of 131°C.[1]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon and fluorine framework of this compound. Due to the absence of protons in the molecule, ¹H NMR spectroscopy is not applicable. Therefore, our focus will be on ¹³C and ¹⁹F NMR.
Predicted ¹³C NMR Spectroscopy
Expected Spectrum:
Due to the molecule's symmetry, only two distinct carbon environments are expected in the ¹³C NMR spectrum:
-
C1 and C4: The two terminal trifluoromethyl (-CF₃) carbons.
-
C2 and C3: The two central dichlorinated (-CCl₂-) carbons.
| Predicted Chemical Shift (δ) | Carbon Environment | Multiplicity (due to ¹JCF coupling) |
| ~ 120 - 130 ppm | C1, C4 (-CF₃) | Quartet |
| ~ 90 - 100 ppm | C2, C3 (-CCl₂-) | Singlet |
Interpretation:
The carbon atoms of the trifluoromethyl groups (C1 and C4) are expected to resonate as a quartet due to the strong one-bond coupling with the three attached fluorine atoms (¹JCF). The chemical shift is significantly downfield due to the high electronegativity of the fluorine atoms.
The central carbons (C2 and C3) are bonded to two chlorine atoms and a trifluoromethyl group. These carbons are also expected to be in a downfield region, though typically less so than the -CF₃ carbons. As there are no directly attached fluorine atoms, these signals are predicted to be singlets.
Experimental Protocol: ¹³C NMR Acquisition
A standard protocol for acquiring a ¹³C NMR spectrum of a solid sample like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated acetone, (CD₃)₂CO) in an NMR tube. The choice of solvent is critical to ensure good solubility and minimal interference with the sample signals.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
A standard pulse program for ¹³C acquisition (e.g., zgpg30) would be used.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
Caption: General workflow for NMR data acquisition and processing.
Predicted ¹⁹F NMR Spectroscopy
Expected Spectrum:
Given the molecular symmetry, all six fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal.
| Predicted Chemical Shift (δ) | Fluorine Environment | Multiplicity |
| ~ -70 to -80 ppm | -CF₃ | Singlet |
Interpretation:
The chemical shift of the trifluoromethyl groups is expected in the typical range for such functionalities. Since all fluorine atoms are equivalent and there are no other fluorine atoms within a coupling distance, the signal should appear as a singlet.
Experimental Protocol: ¹⁹F NMR Acquisition
The protocol for ¹⁹F NMR is similar to that for ¹³C NMR, with the primary difference being the observation frequency.
-
Sample Preparation: The same sample prepared for ¹³C NMR can be used.
-
Instrument Setup:
-
The probe must be tuned and matched to the ¹⁹F frequency.
-
Shimming is performed as for ¹³C NMR.
-
-
Acquisition Parameters:
-
A standard ¹⁹F pulse program would be used.
-
The spectral width should be set to encompass the expected chemical shift range for fluorinated organic compounds (e.g., +50 to -250 ppm).
-
¹⁹F NMR is a highly sensitive nucleus, so fewer scans are typically required compared to ¹³C NMR to achieve a good signal-to-noise ratio.
-
Section 2: Infrared (IR) Spectroscopy
Expected Spectrum:
While an experimental IR spectrum for this compound is not available in public databases, we can predict the characteristic absorption bands based on its functional groups. The spectrum will be dominated by absorptions arising from C-F and C-Cl bond vibrations. As an illustrative example, the IR spectrum of a similar perhalogenated alkane would show strong absorptions in the fingerprint region.
| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |
| 1100 - 1300 | C-F stretch | Strong |
| 600 - 800 | C-Cl stretch | Strong |
Interpretation:
The IR spectrum of a simple alkane is typically characterized by C-H stretching and bending vibrations.[4][5][6] However, in this compound, the absence of C-H bonds means these characteristic peaks will be absent. The spectrum will be dominated by strong, complex absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to the stretching and bending vibrations of the C-F and C-Cl bonds. The high number of these bonds and their potential for vibrational coupling will likely result in a series of broad and intense bands, making a precise assignment of individual vibrations challenging without computational modeling.
Experimental Protocol: FTIR Spectroscopy (Solid Sample)
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method would be suitable.
ATR Method:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded. This method requires minimal sample preparation.
KBr Pellet Method:
-
Sample Preparation:
-
A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Caption: Workflow for FTIR analysis of a solid sample.
Section 3: Mass Spectrometry (MS)
Expected Fragmentation Pattern:
The mass spectrum of a halogenated compound is often characterized by the isotopic pattern of the halogens. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in characteristic isotopic clusters for fragments containing chlorine atoms.
-
Molecular Ion (M⁺): The molecular ion peak may be observed, but it is likely to be of low intensity due to the high degree of halogenation, which promotes fragmentation. The molecular ion region would exhibit a complex isotopic pattern due to the presence of four chlorine atoms.
-
Key Fragmentation Pathways:
-
Loss of a chlorine atom (-Cl): This is a common fragmentation pathway for chlorinated compounds, leading to a fragment ion [M-Cl]⁺.
-
Cleavage of the C-C bond: The central C2-C3 bond is a likely point of cleavage due to the steric strain and the presence of multiple electronegative atoms. This would lead to fragments such as [C₂Cl₂F₃]⁺.
-
Loss of a trifluoromethyl radical (-CF₃): Cleavage of the C1-C2 or C3-C4 bond could result in the loss of a CF₃ radical, giving a [M-CF₃]⁺ fragment.
-
Rearrangement and further fragmentation: Smaller fragments corresponding to various combinations of carbon, fluorine, and chlorine atoms are also expected.
-
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or a gas chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and mass spectrometry. While experimental NMR and IR data are not widely available, predictions based on the molecular structure provide valuable insights. The ¹³C NMR is expected to show two signals, a quartet for the -CF₃ carbons and a singlet for the -CCl₂- carbons. The ¹⁹F NMR should exhibit a single singlet. The IR spectrum will be dominated by strong C-F and C-Cl stretching vibrations in the fingerprint region. The mass spectrum is expected to show characteristic fragmentation patterns involving the loss of chlorine atoms, trifluoromethyl radicals, and cleavage of the central carbon-carbon bond, with isotopic patterns confirming the presence of chlorine. The experimental protocols outlined in this guide provide a framework for obtaining high-quality spectroscopic data for this and similar halogenated compounds.
References
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Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]
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Alfa Chemistry. (n.d.). This compound. Retrieved from [Link]
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Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Retrieved from [Link]
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NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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NIST WebBook. (n.d.). Ethane, hexafluoro-. Retrieved from [Link]
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Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). IR Spectroscopy Tutorial: Alkanes. UCLA Chemistry and Biochemistry. Retrieved from [Link]
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ResearchGate. (2012). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]
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ResearchGate. (n.d.). 13C NMR spectrum (HFIP/CDCl3, T = 298 K) of the CO/FS copolymer.... Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2,3,3-TETRAFLUOROOCTANE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]
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YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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YouTube. (2025, October 17). IR Spectroscopy of Alkanes Explained in 4 Minutes | Organic Chemistry Tutorial [Video]. YouTube. Retrieved from [Link]
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ACS Publications. (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol | Organic Letters. Retrieved from [Link]
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Fluorine notes. (2020, February 14). ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Retrieved from [Link]
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Frontiers. (2023, January 26). Machine learning in computational NMR-aided structural elucidation. Retrieved from [Link]
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MDPI. (n.d.). 1,1,1,3,3,3-Hexafluoropropan-2-yl 2,3,5,6-tetrafluoro-4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoate. Retrieved from [Link]
-
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-
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A Comprehensive Technical Guide to Hexafluoro-2,2,3,3-tetrachlorobutane for Advanced Research Applications
This guide provides an in-depth technical overview of Hexafluoro-2,2,3,3-tetrachlorobutane (CAS No. 375-34-8), a halogenated hydrocarbon of increasing interest in specialized research and development sectors. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, commercial availability, and critical considerations for its procurement and application. Our focus is to equip you with the necessary technical knowledge and practical insights to effectively integrate this compound into your research workflows.
Introduction to this compound: A Molecule of Unique Properties
This compound, with the molecular formula C₄Cl₄F₆, is a fully halogenated alkane.[1][2] The strategic placement of fluorine and chlorine atoms imparts a unique combination of chemical and physical properties, including high density, thermal stability, and specific solvency characteristics. These attributes make it a valuable, albeit niche, compound in various advanced applications.
While direct applications in drug development are not extensively documented in peer-reviewed literature, the broader class of halogenated compounds plays a significant role in modern medicinal chemistry. The introduction of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5] Although the primary documented use of this compound is as an intermediate in the synthesis of hexafluoro-1,3-butadiene for the semiconductor industry, its unique properties suggest potential as a specialized solvent, reagent, or building block in complex organic synthesis, including the development of novel therapeutic agents.[6][7][8] The compound is also noted for its potential use in proteomics research applications.[2]
Commercial Sourcing: A Comparative Landscape of Suppliers
The selection of a reliable commercial supplier is paramount to ensuring the quality and consistency of research outcomes. A number of chemical suppliers offer this compound, with varying purity levels and available quantities. Below is a comparative table of prominent suppliers.
| Supplier | Purity | Available Documentation | Noted Applications/Specialties |
| Sigma-Aldrich (Matrix Scientific) | 99% | Certificate of Analysis (COA), Certificate of Origin (COO), MSDS | Research & Development, Life Science, Material Science |
| Santa Cruz Biotechnology | - | Certificate of Analysis (COA) available upon request | Proteomics research applications |
| FINETECH INDUSTRY LIMITED | - | MSDS, COA | Custom synthesis and bulk quantities available |
| Alfa Chemistry | 96% | - | Other research products |
| Labsolu | 95% | - | Protein Degrader Building Blocks |
| Dayang Chem (Hangzhou) Co.,Ltd | - | - | Manufacturing |
| Hunan chemfish Pharmaceutical co.,Ltd | 95%+ | - | Pharmaceutical intermediates, API, and natural compounds |
Disclaimer: This table is for informational purposes and is not an exhaustive list. Researchers should always verify specifications and availability directly with the suppliers.
Critical Considerations for Supplier Selection and Procurement
Beyond purity and price, several factors must be considered when selecting a supplier for this compound:
-
Documentation and Transparency: Reputable suppliers will readily provide a Certificate of Analysis (COA) detailing the purity and analytical methods used for its determination. A Safety Data Sheet (SDS) is also essential for safe handling and storage.[1][3][4]
-
Purity and Impurity Profile: For sensitive applications, understanding the impurity profile is as crucial as the stated purity. The presence of reactive or interfering impurities can significantly impact experimental outcomes.
-
Batch-to-Batch Consistency: For long-term projects, ensuring batch-to-batch consistency is critical. Inquire about the supplier's quality control processes and their ability to provide material from the same batch for future orders.
-
Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and application-specific guidance.[4]
Quality Control: A Protocol for Purity Verification
It is best practice to independently verify the purity of a supplied chemical, especially for critical applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely accessible technique for this purpose.[9]
Workflow for Purity Verification of this compound
Caption: Workflow for the quality control of this compound using GC-MS.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of high-purity hexane to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the instrument.
-
-
GC-MS Parameters (starting point):
-
GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a suitable starting point for separating halogenated hydrocarbons.[10]
-
Injection: 1 µL, splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
-
-
Data Analysis:
-
Chromatogram: The primary peak should correspond to this compound. The percentage purity can be estimated by the relative area of this peak compared to any impurity peaks.
-
Mass Spectrum: The mass spectrum of the main peak should be consistent with the structure of this compound. Expect to see characteristic isotopic patterns due to the presence of chlorine atoms. Fragmentation patterns will involve the loss of Cl and CF₃ groups.
-
Synthesis Overview
This compound is typically synthesized through the fluorination of a chlorinated butane precursor. One documented method involves the reaction of 1,2,3,4-tetrachlorobutane with fluorine gas in a suitable solvent.[6] Another synthetic route involves the fluorodimerization of 1,2-dichlorodifluoroethylene.[6][11] The purification of the final product is a critical step to remove byproducts and achieve high purity, often involving distillation and rectification processes.[6]
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[3] It is imperative to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Always consult the supplier's Safety Data Sheet (SDS) for comprehensive safety information before handling.[1][3]
Conclusion
This compound is a specialized chemical with unique properties that may offer advantages in various research and development applications, including the synthesis of complex molecules and proteomics research. A thorough understanding of its properties, careful selection of a commercial supplier, and independent quality verification are essential for its successful implementation in the laboratory. This guide provides a foundational framework for researchers to confidently source and utilize this compound in their pursuit of scientific innovation.
References
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- Gazzetto, M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals, 15(3), 309.
- Hernandes, M. V., Cavalcanti, S. M., & Leite, A. C. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.
- Zayed, M. A., & El-Khamisy, S. F. (2015). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 20(8), 13975–13991.
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388.
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- Clough, T., et al. (2012). Increased Power for the Analysis of Label-free LC-MS/MS Proteomics Data by Combining Spectral Counts and Peptide Peak Attributes. Molecular & Cellular Proteomics, 11(8), 346–357.
- Basus, V. J., & Song, G. (2007). Interactions of hexafluoro-2-propanol With the Trp-cage Peptide. Biochemistry, 46(4), 893–901.
- Zhu, J., et al. (2014). The Research Progress of Hexafluorobutadiene Synthesis.
- Zhu, J., et al. (2014). The Research Progress of Hexafluorobutadiene Synthesis. International Journal of Organic Chemistry, 4, 331-338.
- Luo, G., & Su, W. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Pharmaceutical Fronts, 6(1), e1-e8.
- District Council of Robe. (2022, October 21). Audit and Risk Management Committee.
- Dieterich, D. C., et al. (2010). Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics. ACS Chemical Biology, 5(3), 253–263.
- Luo, G., & Su, W. (2024). An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates.
- Brandi, J., et al. (2022). Advances in enrichment methods for mass spectrometry-based proteomics analysis of post-translational modifications.
- Zhang, T., et al. (2021). High Throughput Profiling of Proteome and Posttranslational Modifications by 16-plex TMT Labeling and Mass Spectrometry. Journal of Visualized Experiments, (171).
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- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]
- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
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- 11. agilent.com [agilent.com]
Methodological & Application
Application Note & Technical Guide: Evaluating Hexafluoro-2,2,3,3-tetrachlorobutane as a High-Temperature Solvent for Specialized Fluorinated Systems
Abstract: The unique physicochemical properties of highly fluorinated molecules often necessitate specialized solvents for synthesis, purification, and analysis. This guide introduces Hexafluoro-2,2,3,3-tetrachlorobutane (CAS 375-34-8) as a potential, albeit unconventional, solvent candidate for these systems. Due to its high melting point, it functions as a molten-state solvent at elevated temperatures, offering a unique thermal and chemical environment. This document provides a comprehensive physicochemical profile, outlines potential applications based on its properties, and presents detailed protocols for its evaluation as a reaction medium, a vehicle for recrystallization, and a high-density phase in separations. Safety and handling procedures are also detailed to ensure proper laboratory practice.
Introduction: The Challenge of Fluorinated Compound Solubility
In pharmaceutical and materials science, the incorporation of fluorine into organic molecules can dramatically enhance properties such as metabolic stability, binding affinity, and thermal resistance. However, compounds with high fluorine content, often termed "fluorous," exhibit limited solubility in common organic and aqueous solvents. This orthogonality, while useful for separations, presents significant challenges for conducting chemical reactions and purifications.[1]
While established fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and trifluorotoluene are effective in many cases, there remains a need for solvents with unique property profiles, particularly for high-temperature applications.[1][2][3] this compound presents an interesting case. It is a solid at room temperature, a characteristic that makes it unsuitable for standard benchtop procedures but opens possibilities for its use as a high-boiling, molten-state solvent in specialized scenarios. Its dense, highly halogenated structure suggests a strong potential for solvating other fluorinated and chlorinated species under the principle of "like dissolves like."
This document serves as a technical guide for researchers and drug development professionals to evaluate the utility of this compound for their specific applications.
Physicochemical Profile and Implications
The utility of a solvent is dictated by its physical and chemical properties. This compound possesses a unique combination of characteristics that make it a subject of interest for niche applications.
| Property | Value | Source(s) |
| CAS Number | 375-34-8 | [4][5][6] |
| Molecular Formula | C₄Cl₄F₆ | [4][7][8] |
| Molecular Weight | ~303.85 g/mol | [5][6] |
| Melting Point | 83-84 °C | [5][6][8] |
| Boiling Point | 131-133 °C | [5][9] |
| Density | ~1.78 g/cm³ (at 20°C) | [5] |
| Appearance | Solid / Powder | [9] |
| Purity | ≥99% (Typical) | [5] |
Key Implications for Application:
-
High Melting Point: The most significant feature is its solid state at ambient temperature. This necessitates heating above 84°C for it to function as a liquid solvent. This property is advantageous for processes requiring stable high temperatures and allows for product isolation by simply cooling the mixture to re-solidify the solvent.
-
Narrow Liquid Range: With a melting point of ~84°C and a boiling point of ~132°C, it has a relatively narrow liquid range of less than 50°C at atmospheric pressure. This requires precise temperature control during its use.
-
High Density: Its high density is beneficial for liquid-liquid extractions where it would form the lower phase against less dense organic or aqueous solvents, facilitating clean separation.
-
Chemical Inertness: As a fully halogenated alkane, it is expected to be chemically inert under many reaction conditions, lacking acidic protons or nucleophilic sites. However, compatibility with strong reducing agents like alkali metals should be carefully considered.[4]
Proposed Applications & Rationale
Based on its physicochemical profile, we propose three primary areas for evaluation:
-
High-Temperature Reaction Medium: For reactions involving poorly soluble fluorinated reagents or polymers that require elevated temperatures (e.g., >100 °C) to proceed at a reasonable rate. The solvent's high boiling point provides a stable thermal environment.
-
Specialized Recrystallization Solvent: Ideal for purifying highly fluorinated solid compounds. The target compound would be dissolved in the molten solvent at a high temperature and then crystallized by controlled cooling. The solidified solvent could then be removed by washing with a more volatile solvent in which the product is insoluble.
-
Phase-Separation Medium: In biphasic systems, its immiscibility with many standard organic solvents and high density could be exploited for extractive workups or as a stationary phase for certain separations.
Protocols for Evaluation
The following protocols are designed to provide a systematic framework for validating the use of this compound in a laboratory setting.
Protocol 4.1: Solubility Assessment of Fluorinated Compounds
Objective: To determine the qualitative and semi-quantitative solubility of a target fluorinated compound in molten this compound.
Materials:
-
This compound (CAS 375-34-8)
-
Target fluorinated compound (e.g., fluorinated drug intermediate, perfluoroalkylated molecule)
-
Heating mantle or oil bath with thermocouple-based temperature control
-
Glass vial with a magnetic stir bar and a screw cap
-
Spatula and analytical balance
Procedure:
-
Setup: Place a known mass (e.g., 2.0 g) of this compound into a glass vial containing a magnetic stir bar.
-
Heating: Place the vial in the heating mantle or oil bath and heat to a temperature of 95-100°C to ensure the solvent is fully molten. Begin stirring.
-
Solute Addition: Add a small, pre-weighed amount of the target fluorinated compound (e.g., 10 mg) to the molten solvent.
-
Observation: Observe for dissolution. If the compound dissolves completely, continue adding pre-weighed portions until a saturated solution is achieved (i.e., solid material remains undissolved after 15 minutes of stirring).
-
Temperature Ranging: If solubility is low, incrementally increase the temperature (e.g., in 10°C steps, up to 120°C) to observe the effect of temperature on solubility.
-
Quantification: Record the total mass of solute dissolved at each temperature to calculate an approximate solubility (e.g., in mg/g of solvent).
-
Cooling Observation: Once the experiment is complete, turn off the heat and allow the solution to cool to room temperature. Observe if the solute precipitates or crystallizes out of the solid solvent matrix.
Causality Behind Choices: Using a controlled heating mantle prevents thermal shock to the glassware and allows for precise temperature management, which is critical given the solvent's narrow liquid range. Step-wise addition of the solute allows for a more accurate determination of the saturation point.
Protocol 4.2: Feasibility Study as a Reaction Solvent
Objective: To assess the viability of this compound as a solvent for a model chemical reaction involving fluorinated reagents.
Materials:
-
All materials from Protocol 4.1
-
Reaction vessel (e.g., round-bottom flask) with reflux condenser
-
Reagents for a model reaction (e.g., a nucleophilic aromatic substitution to install a fluorine atom)
-
Quenching solution and extraction solvents (e.g., ethyl acetate, hexane)
-
Analytical tools for reaction monitoring (e.g., TLC, GC-MS, LC-MS)
Procedure:
-
Reactor Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Place the flask in a heating mantle set to 110°C.
-
Solvent Addition: Add this compound to the flask and allow it to melt completely.
-
Reagent Addition: Once the solvent is molten and thermally equilibrated, add the fluorinated substrate and other reagents.
-
Reaction Monitoring: Allow the reaction to proceed at the set temperature. Take small aliquots periodically (if feasible) to monitor the reaction progress by a suitable analytical method.
-
Workup - Method A (Solidification): a. Upon completion, cool the reaction vessel to room temperature, allowing the solvent and mixture to solidify. b. Add a volatile organic solvent (e.g., hexane) in which the product is soluble but the solvent is not. c. Agitate or sonicate the solid mass to extract the product. d. Filter the mixture to separate the solid this compound and wash the solid with additional extraction solvent. e. Combine the filtrates and remove the volatile solvent under reduced pressure to isolate the crude product.
-
Workup - Method B (Liquid-Liquid Extraction): a. While still hot, carefully pour the molten reaction mixture into a separatory funnel containing a pre-heated, immiscible organic solvent (e.g., toluene). b. Perform a standard liquid-liquid extraction, washing with appropriate aqueous solutions (e.g., water, brine). This compound will likely form the lower phase. c. Separate the phases and isolate the product from the desired layer.
Trustworthiness: This protocol is self-validating. A successful outcome is defined by the formation of the desired product, which can be confirmed analytically, and its successful isolation from the high-boiling solvent via one of the described workup methods.
Visual Workflows and Diagrams
Diagrams help clarify complex experimental procedures and decision-making processes.
Caption: Logical workflow for evaluating a novel solvent system.
Sources
- 1. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. synquestlabs.com [synquestlabs.com]
- 5. This compound | 375-34-8 [sigmaaldrich.com]
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- 8. echemi.com [echemi.com]
- 9. guidechem.com [guidechem.com]
Application Notes and Protocols for Hexafluoro-2,2,3,3-tetrachlorobutane in Materials Science
Abstract
This technical guide provides detailed application notes and experimental protocols for the use of Hexafluoro-2,2,3,3-tetrachlorobutane (C₄Cl₄F₆) in advanced materials science. This perhalogenated alkane, characterized by its high molecular weight, density, and the presence of both chlorine and fluorine atoms, offers unique properties that can be exploited in the development of high-performance materials. This document outlines its potential applications as a flame retardant additive, a high-performance lubricant, a precursor for fluorinated monomer synthesis, and an agent for creating hydrophobic surfaces. Each application is supported by a theoretical framework, step-by-step experimental protocols, and data presentation guidelines to assist researchers, scientists, and drug development professionals in leveraging the unique characteristics of this compound.
Introduction to this compound
This compound is a saturated short-chain alkane where all hydrogen atoms have been substituted by halogen atoms, specifically fluorine and chlorine. This high degree of halogenation imparts significant chemical inertness, thermal stability, and a high density to the molecule. While direct applications of this specific compound are not widely documented in mainstream literature, its structural characteristics suggest its utility in areas where these properties are paramount. This guide extrapolates from the known applications of similar perhalogenated compounds, such as perfluoropolyethers (PFPEs) and polychlorotrifluoroethylene (PCTFE) oligomers, to propose and detail scientifically grounded applications for this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₄Cl₄F₆ | [1] |
| Molecular Weight | 303.85 g/mol | [2] |
| CAS Number | 375-34-8 | [3] |
| Appearance | Crystalline solid | Inferred from melting point |
| Melting Point | 83-84 °C | [4] |
| Boiling Point | 131-133 °C | [4] |
| Density | 1.781 g/cm³ at 20 °C | [5] |
| Solubility | Insoluble in water; soluble in halogenated solvents, ethers, and aromatic solvents. | [4] |
| Flash Point | 45.1 °C | [2] |
Application as a Flame Retardant Additive
Theoretical Framework
Halogenated compounds, particularly those containing chlorine and bromine, are effective flame retardants.[5] Their mechanism of action primarily occurs in the gas phase during combustion. When a material containing a halogenated flame retardant is heated, it releases halogen radicals (e.g., Cl•). These radicals interfere with the chain reactions of combustion, effectively quenching the flame.[6] Specifically, they react with highly reactive H• and OH• radicals, which are essential for propagating the fire, thus inhibiting the combustion process.[5] While fluorine-containing compounds are generally less effective as flame retardants due to the high strength of the C-F bond, the presence of chlorine in this compound suggests its potential as a flame retardant additive, possibly in synergy with other flame retardant systems.[7]
Experimental Protocol: Evaluation of Flame Retardancy in a Polymer Matrix
This protocol describes the preparation of a polymer composite containing this compound and the subsequent evaluation of its flame retardancy using the Limiting Oxygen Index (LOI) test.
Materials:
-
Polypropylene (PP) pellets
-
This compound
-
Twin-screw extruder
-
Injection molding machine
-
Limiting Oxygen Index (LOI) apparatus (ASTM D2863)
-
Conditioning chamber (23 ± 2 °C, 50 ± 5% relative humidity)
Procedure:
-
Drying: Dry the PP pellets in a vacuum oven at 80 °C for 4 hours to remove any residual moisture.
-
Compounding:
-
Pre-mix the dried PP pellets with the desired weight percentage of this compound (e.g., 5%, 10%, 15% w/w).
-
Feed the mixture into a twin-screw extruder with a temperature profile suitable for PP (e.g., 180-220 °C from hopper to die).
-
Extrude the blend into strands, cool in a water bath, and pelletize.
-
-
Specimen Preparation:
-
Dry the compounded pellets at 80 °C for 4 hours.
-
Use an injection molding machine to prepare test specimens of the required dimensions for the LOI test (typically 70-150 mm long, 6.5 ± 0.5 mm wide, and 3.0 ± 0.5 mm thick).
-
-
Conditioning: Condition the test specimens in a conditioning chamber for at least 48 hours prior to testing.
-
LOI Testing:
-
Perform the LOI test according to the ASTM D2863 standard.
-
The LOI value is the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the material.
-
Compare the LOI values of the composites with that of pure PP to determine the effectiveness of this compound as a flame retardant.
-
Expected Results
An increase in the LOI value for the composites compared to the neat polymer would indicate that this compound is acting as a flame retardant. The magnitude of the increase will be proportional to the concentration of the additive.
Caption: Workflow for evaluating flame retardancy.
Application as a High-Performance Lubricant
Theoretical Framework
Perhalogenated compounds, such as perfluoropolyethers (PFPEs) and low-molecular-weight oligomers of polychlorotrifluoroethylene (PCTFE), are renowned for their use as high-performance lubricants in extreme environments.[8][9] Their key attributes include high thermal stability, chemical inertness, non-flammability, and low volatility.[8] this compound, being a fully halogenated molecule, is expected to exhibit similar properties, making it a candidate for a base oil or an additive in specialty lubricants for applications involving high temperatures, corrosive chemicals, or high vacuum.
Experimental Protocol: Evaluation of Lubricant Properties
This protocol outlines the procedures for evaluating the key performance characteristics of this compound as a lubricant.
Materials:
-
This compound
-
Four-ball wear tester (ASTM D4172)
-
Viscometer (e.g., capillary or rotational)
-
Flash point tester (e.g., Cleveland open-cup)
-
Test specimens (e.g., steel balls for four-ball test)
-
Appropriate cleaning solvents (e.g., hexane, acetone)
Procedure:
-
Viscosity Measurement:
-
Determine the kinematic viscosity of this compound at standard temperatures (e.g., 40 °C and 100 °C) using a calibrated viscometer according to ASTM D445.
-
-
Flash Point Determination:
-
Measure the flash point of the compound using a Cleveland open-cup apparatus following the ASTM D92 procedure to assess its flammability and safe operating temperature range.
-
-
Wear and Friction Testing (Four-Ball Method):
-
Conduct the four-ball wear test according to ASTM D4172 to evaluate the anti-wear properties of the lubricant.[10]
-
The test involves rotating a steel ball under a specified load against three stationary, lubricated steel balls.
-
After a set duration, measure the wear scars on the stationary balls. A smaller wear scar indicates better anti-wear performance.
-
Record the coefficient of friction throughout the test.
-
-
Extreme Pressure (EP) Properties (Four-Ball Method):
-
Evaluate the extreme pressure properties using the four-ball method as per ASTM D2783.
-
This test determines the load-carrying capacity of the lubricant before welding of the steel balls occurs.
-
Data Presentation
The performance of this compound as a lubricant should be compared with established high-performance lubricants.
| Parameter | This compound | Commercial PFPE Lubricant | Test Method |
| Kinematic Viscosity at 40 °C (cSt) | To be determined | Typical Value | ASTM D445 |
| Kinematic Viscosity at 100 °C (cSt) | To be determined | Typical Value | ASTM D445 |
| Viscosity Index | To be calculated | Typical Value | ASTM D2270 |
| Flash Point (°C) | 45.1 | >200 | ASTM D92 |
| Four-Ball Wear Scar Diameter (mm) | To be determined | Typical Value | ASTM D4172 |
| Four-Ball Weld Point (kgf) | To be determined | Typical Value | ASTM D2783 |
Precursor for Fluorinated Monomer Synthesis
Theoretical Framework
Halogenated alkanes can serve as precursors for the synthesis of monomers for fluoropolymers.[3] The presence of both chlorine and fluorine in this compound offers synthetic pathways to create novel fluorinated monomers. For example, dehalogenation or dehydrohalogenation reactions could potentially introduce unsaturation, leading to the formation of a polymerizable olefin. The specific reaction conditions would dictate the structure of the resulting monomer.
Proposed Synthetic Protocol: Dechlorination to a Fluorinated Butene
This protocol proposes a potential route for the synthesis of a fluorinated butene monomer from this compound via a dechlorination reaction using a reducing agent.
Materials:
-
This compound
-
Zinc dust (activated)
-
Anhydrous ethanol
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Distillation apparatus
-
Gas chromatography-mass spectrometry (GC-MS) for product analysis
Procedure:
-
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Charge the flask with activated zinc dust and anhydrous ethanol.
-
-
Reaction:
-
Dissolve this compound in anhydrous ethanol and add it dropwise to the stirred suspension of zinc dust under an inert atmosphere.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the excess zinc and zinc salts.
-
Wash the filtrate with water to remove ethanol.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
-
Isolation and Characterization:
-
Purify the crude product by distillation.
-
Characterize the final product using GC-MS, NMR (¹⁹F and ¹³C), and FT-IR to confirm the structure of the fluorinated butene monomer.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. experts.umn.edu [experts.umn.edu]
- 4. pbyplastics.com [pbyplastics.com]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. Flame retardant mechanism of flame retardants - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [m.mwflameretardant.com]
- 7. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halocarbon.com [halocarbon.com]
- 9. krytox.com [krytox.com]
- 10. How we test the products [iqlubricants.iql-nog.com]
Application Notes & Protocols: High-Yield Synthesis of Hexafluoro-1,3-butadiene via Dechlorination of Hexafluoro-2,2,3,3-tetrachlorobutane
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
Hexafluoro-1,3-butadiene (C4F6) is a critical next-generation electronic etching gas, prized for its precision in fabricating high-aspect-ratio features in semiconductor manufacturing.[1] Its environmentally favorable characteristics, notably a near-zero global warming potential (GWP), further enhance its importance.[1] This document provides a comprehensive guide to a robust and high-yield synthesis of hexafluoro-1,3-butadiene through the reductive dechlorination of hexafluoro-2,2,3,3-tetrachlorobutane. This method is noted for its mild reaction conditions and excellent yields, often ranging from 93-98%.[1] We will explore the mechanistic underpinnings of this transformation, present a detailed, field-tested laboratory protocol, and provide the necessary data for successful replication and analysis.
Introduction and Mechanistic Rationale
The conversion of a perhalogenated alkane, such as this compound (CFC-316c), to a conjugated diene is achieved through a reductive dehalogenation reaction. The primary driving force for this synthesis is the high propensity of a reducing agent, typically a metal like zinc, to form stable metal halides.
Causality Behind Experimental Choices:
-
Reducing Agent: Zinc powder is the reagent of choice due to its favorable reduction potential, high surface area (when activated), and the thermodynamic stability of the resulting zinc chloride (ZnCl2) byproduct. The reaction involves the transfer of electrons from the zinc metal surface to the carbon-chlorine bonds of the precursor.
-
Solvent System: The reaction is typically performed in a polar, aprotic solvent such as isopropanol or N,N-Dimethylformamide (DMF).[2] These solvents are crucial as they can effectively solvate the intermediate organometallic species and the metal salts formed during the reaction, facilitating a smooth and efficient conversion.
-
Reaction Control: The dechlorination is an exothermic process. Therefore, controlled, dropwise addition of the this compound precursor to a suspension of activated zinc is essential to maintain a steady reaction temperature and prevent runaway reactions. An inert atmosphere is maintained to prevent side reactions involving atmospheric oxygen or moisture.
The overall transformation is illustrated in the following reaction scheme:
CF₃-CCl₂-CCl₂-CF₃ + 2 Zn → CF₂=CF-CF=CF₂ + 2 ZnCl₂[3]
Physicochemical Data of Key Compounds
A clear understanding of the physical properties of the reactant and product is essential for proper handling, reaction monitoring, and purification.
| Compound | This compound | Hexafluoro-1,3-butadiene |
| Molecular Formula | C₄Cl₄F₆[4] | C₄F₆[5] |
| Molecular Weight | 303.85 g/mol [4] | 162.03 g/mol [6] |
| CAS Number | 375-34-8[4][7] | 685-63-2[5] |
| Boiling Point | 131-133 °C[7] | 6 °C[3] |
| Melting Point | 83-84 °C[7] | -132 °C[3] |
| Appearance | White Solid | Colorless Gas[5] |
| Density | 1.781 g/cm³ (at 20 °C)[7] | 1.44 g/cm³ (liquid at 15 °C)[3][6] |
Visualized Reaction and Workflow
To provide a clear conceptual overview, the chemical transformation and the experimental process are depicted below.
Caption: Reductive dechlorination of the precursor to the target diene.
Caption: High-level experimental workflow for C4F6 synthesis.
Detailed Experimental Protocol
4.1 Materials and Equipment
-
Chemicals:
-
This compound (≥99% purity)
-
Zinc dust (<10 µm, ≥98% purity)
-
Anhydrous Isopropanol or N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas (high purity)
-
Dry ice and acetone for cold trap
-
-
Equipment:
-
Three-neck round-bottom flask (reactor)
-
Mechanical stirrer with a gas-tight seal
-
Pressure-equalizing dropping funnel
-
Condenser
-
Thermometer or thermocouple
-
Gas inlet/outlet adapter leading to a cold trap and bubbler
-
Heating mantle with temperature controller
-
Schlenk line or inert gas manifold
-
4.2 Safety Precautions
-
Inhalation Hazard: Hexafluoro-1,3-butadiene is toxic if inhaled and exists as a gas at room temperature.[5][8] All operations must be conducted in a well-ventilated chemical fume hood.
-
Flammability: The product is an extremely flammable gas.[5] Ensure no ignition sources are present.
-
Pressure Hazard: The product is a liquefied gas under pressure; heating may cause an explosion.[5] The collection system must be vented through a bubbler to prevent pressure buildup.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
4.3 Step-by-Step Synthesis Procedure
-
Zinc Activation (Optional but Recommended): To remove any passivating oxide layer, the zinc dust can be activated by stirring it briefly with dilute HCl, followed by washing with deionized water, ethanol, and finally ether, then drying thoroughly under a vacuum.
-
Reactor Setup:
-
Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and a condenser attached to a gas outlet. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas (N₂ or Ar).
-
The gas outlet from the condenser should be connected via tubing to a cold trap immersed in a dry ice/acetone bath (-78 °C), followed by a mineral oil bubbler to monitor gas flow.
-
-
Reagent Charging:
-
Charge the reactor with activated zinc dust (2.2 to 2.5 molar equivalents relative to the precursor).
-
Add the anhydrous polar solvent (e.g., isopropanol) to the reactor, sufficient to create a stirrable slurry.
-
Dissolve the this compound (1.0 molar equivalent) in the same anhydrous solvent and load this solution into the dropping funnel.
-
-
Reaction Execution:
-
Begin vigorous stirring of the zinc slurry in the reactor. Heat the mixture to a gentle reflux or a specified temperature (e.g., 60-70 °C).
-
Slowly add the precursor solution from the dropping funnel to the reactor over several hours. The rate of addition should be controlled to maintain a steady reaction temperature and a consistent effervescence of the product gas.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Product Collection and Isolation:
-
Throughout the reaction, the gaseous hexafluoro-1,3-butadiene product will pass through the condenser and collect as a colorless liquid or white solid in the -78 °C cold trap.
-
Once the reaction is complete and has cooled, the cold trap can be disconnected under a positive pressure of inert gas.
-
The collected product can be further purified by transferring it to a cooled Schlenk flask and performing a low-temperature fractional distillation to remove any co-condensed solvent or volatile impurities.
-
4.4 Characterization
-
Purity Assessment: The purity of the collected hexafluoro-1,3-butadiene should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Structural Confirmation: The identity of the product can be confirmed using ¹⁹F and ¹³C NMR spectroscopy.
Typical Reaction Parameters
| Parameter | Value | Rationale |
| Reactant Molar Ratio | 1 : 2.2 (Precursor : Zn) | A slight excess of zinc ensures complete dechlorination. |
| Solvent | Anhydrous Isopropanol | Provides a polar medium for the reaction.[2] |
| Temperature | 60 - 70 °C | Balances reaction rate and control of the exothermic process. |
| Reaction Time | 4 - 6 hours | Includes time for addition and subsequent stirring for completion. |
| Expected Yield | 93 - 98% | This method is known for its high efficiency.[1] |
References
- Guidechem. (n.d.). HEXAFLUORO-1,3-BUTADIENE 685-63-2 wiki.
- FAQ. (n.d.).
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- National Institutes of Health. (n.d.). Hexafluoro-1,3-butadiene | C4F6 | CID 69636.
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Application Notes and Protocols for the Use of Hexafluoro-2,2,3,3-tetrachlorobutane as a Reaction Medium
Introduction: Exploring a Niche Perhalogenated Solvent
Hexafluoro-2,2,3,3-tetrachlorobutane is a perhalogenated alkane, a class of compounds known for their chemical inertness and unique physical properties.[1][2] While it has found a primary application as an intermediate in the synthesis of hexafluoro-1,3-butadiene for the semiconductor industry, its potential as a specialized reaction medium in chemical synthesis remains largely unexplored in published literature. This document aims to provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound as a reaction solvent. By examining its known physicochemical properties and drawing parallels with other perhalogenated solvents, we will outline a rationale for its application, detailed safety and handling protocols, and a generalized experimental workflow. It is crucial to note that the proposed applications are based on the chemical's inherent properties rather than on established, peer-reviewed reaction protocols.
Physicochemical and Safety Profile
A thorough understanding of the physical and safety characteristics of this compound is paramount before its use in any experimental setting.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 375-34-8 | [3][4] |
| Molecular Formula | C4Cl4F6 | [4][5] |
| Molecular Weight | 303.85 g/mol | [4] |
| Appearance | Data not available, likely a solid at room temperature given the melting point. | [6] |
| Melting Point | 83 °C | [3][4] |
| Boiling Point | 131 °C | [3][4] |
| Density | 1.76 g/cm³ | [3][4] |
| Flash Point | 45.1 °C | [4] |
| Solubility | Insoluble in water, likely soluble in other organic solvents.[7] |
Safety and Hazard Information
This compound is classified as harmful if swallowed and causes serious eye irritation.[5][6] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.
| Hazard Statement | Precautionary Measures | Reference(s) |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | [5][6] |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [5][6] |
Rationale for Use as a Reaction Medium
The fully halogenated structure of this compound suggests a high degree of chemical inertness, which is a desirable characteristic for a reaction solvent, particularly in syntheses involving highly reactive reagents.[1][8]
Chemical Inertness
Perhalogenated compounds are known for their resistance to attack by strong acids, bases, oxidizing agents, and reducing agents.[6][9] The absence of C-H bonds in this compound makes it insusceptible to radical abstraction and other reactions that can be problematic with conventional hydrocarbon-based solvents.[10] This inertness could be advantageous in reactions such as:
-
Halogenations using potent reagents.
-
Oxidations with strong oxidizing agents.
-
Polymerizations that are sensitive to chain transfer with the solvent.
-
Reactions involving strong Lewis acids.
Solvent Properties and Miscibility
Based on its structure, this compound is expected to be a nonpolar solvent. Following the principle of "like dissolves like," it would be most suitable for dissolving nonpolar and weakly polar reactants and reagents.[11] Its high density and anticipated immiscibility with water would facilitate straightforward aqueous work-ups, where the solvent, containing the desired product, would form the lower layer, allowing for easy separation.
Generalized Experimental Protocol
The following is a generalized protocol for the use of this compound as a reaction medium. This protocol should be adapted based on the specific requirements of the intended reaction.
Preparation and Setup
-
1.1. Risk Assessment: Conduct a thorough risk assessment for the specific reaction, considering the hazards of all reactants, products, and byproducts in addition to the solvent.
-
1.2. Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
1.3. Ventilation: All operations should be performed in a certified chemical fume hood.[6]
-
1.4. Glassware: Ensure all glassware is dry and free of contaminants.
-
1.5. Inert Atmosphere: For reactions sensitive to air or moisture, set up the apparatus for operation under an inert atmosphere (e.g., nitrogen or argon).
Reaction Execution
-
2.1. Charging the Reactor: To a suitable reaction vessel, add this compound. Since its melting point is 83 °C, it will need to be heated to be used as a liquid medium.
-
2.2. Dissolving Reactants: Add the reactants to the solvent and stir until a homogeneous solution is obtained. Gentle heating may be required to aid dissolution.
-
2.3. Reagent Addition: Add any additional reagents to the reaction mixture as required by the specific protocol (e.g., dropwise, portion-wise).
-
2.4. Monitoring the Reaction: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, LC-MS).
Work-up and Product Isolation
-
3.1. Quenching the Reaction: Upon completion, cool the reaction mixture to a safe temperature and quench the reaction appropriately (e.g., by adding water, a quenching agent, or a buffer).
-
3.2. Phase Separation: Transfer the mixture to a separatory funnel. The high density of this compound will cause it to form the lower organic phase, while the aqueous phase will be the upper layer.
-
3.3. Extraction: Separate the layers. The aqueous layer can be further extracted with a conventional organic solvent to ensure complete recovery of the product.
-
3.4. Solvent Removal: The combined organic phases can be dried over a suitable drying agent (e.g., MgSO4, Na2SO4). The solvent can then be removed by rotary evaporation. Given its relatively high boiling point (131 °C), a high-vacuum pump and a heated water bath may be necessary for efficient removal.
-
3.5. Purification: Purify the crude product using standard techniques such as chromatography or recrystallization.
Solvent Recovery and Waste Disposal
-
4.1. Recovery: Due to its cost and environmental considerations, recovery of the solvent via distillation is recommended for reuse.
-
4.2. Disposal: Dispose of any waste containing this compound in accordance with local, state, and federal regulations for halogenated organic waste.[6]
Experimental Workflow Diagram
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Application Notes and Protocols for the Dechlorination of Hexafluoro-2,2,3,3-tetrachlorobutane to Synthesize Fluorinated Dienes
Introduction: The Significance of Fluorinated Dienes
Fluorinated dienes, particularly hexafluoro-1,3-butadiene, are pivotal building blocks in modern chemistry. Their unique electronic properties, imparted by the fluorine atoms, make them highly valuable in the synthesis of advanced materials and specialty chemicals.[1][2][3][4] The incorporation of fluorine can significantly enhance thermal stability, chemical resistance, and specific optical properties in polymers.[1][3][5] Consequently, these dienes are instrumental in developing high-performance elastomers, advanced photoresists for microelectronics, and specialized fluoropolymers.[5][6] This guide provides detailed protocols for the synthesis of fluorinated dienes through the reductive dechlorination of hexafluoro-2,2,3,3-tetrachlorobutane, a readily available starting material.[7][8][9]
Theoretical Background: The Essence of Reductive Dechlorination
The conversion of this compound to hexafluoro-1,3-butadiene is a classic example of a reductive elimination reaction. Specifically, it involves the dehalogenation of a vicinal dihalide, where two halogen atoms are on adjacent carbon atoms.[10][11][12][13] This transformation is typically achieved using a reducing metal, such as zinc, which acts as a two-electron donor.
The generally accepted mechanism for zinc-mediated dechlorination involves the following key steps:
-
Oxidative Addition: The zinc metal inserts into a carbon-chlorine bond, forming an organozinc intermediate.[14]
-
Elimination: A subsequent elimination of the second chlorine atom and the zinc species leads to the formation of a double bond.
This process is repeated on the other side of the molecule to yield the conjugated diene. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and stabilize the intermediates.[10]
Experimental Protocols
This section outlines detailed, step-by-step methodologies for the synthesis of hexafluoro-1,3-butadiene. The choice of dechlorinating agent can influence reaction conditions and outcomes.
Protocol 1: Zinc-Mediated Dechlorination
Zinc is the most commonly employed and cost-effective reagent for this transformation, consistently providing high yields.[15][16][17]
Materials:
-
Zinc dust (<10 µm, activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Gas inlet/outlet adapter
-
Cold trap (e.g., dry ice/acetone bath)
-
Separatory funnel
-
Standard glassware for extraction and distillation
Step-by-Step Procedure:
-
Activation of Zinc: In a fume hood, wash the zinc dust with 1 M hydrochloric acid to remove any oxide layer. Subsequently, wash with deionized water, followed by ethanol, and finally, diethyl ether. Dry the activated zinc dust under vacuum. This activation is crucial for ensuring a reactive metal surface.
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet. Flame-dry the entire apparatus under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.
-
Charging the Reactor: To the flask, add the activated zinc dust (2.2 molar equivalents relative to the tetrachlorobutane) and anhydrous DMF (sufficient to create a stirrable slurry).
-
Initiation: Gently heat the zinc slurry to approximately 50°C with vigorous stirring.
-
Substrate Addition: Dissolve the this compound (1 molar equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the solution dropwise to the heated zinc slurry over a period of 1-2 hours. A controlled addition rate is essential to manage the exothermic nature of the reaction.
-
Reaction Progression: After the addition is complete, continue to heat the reaction mixture at 70-80°C for an additional 4-6 hours, or until gas chromatography (GC) analysis of an aliquot indicates the complete consumption of the starting material.
-
Product Collection: The product, hexafluoro-1,3-butadiene, is a low-boiling gas (boiling point: 6°C).[15] It can be collected by passing the effluent gas from the condenser through a cold trap cooled with a dry ice/acetone bath (-78°C).
-
Work-up (for any non-volatile products/residue): After the reaction, cool the flask to room temperature. Cautiously quench the excess zinc by the slow addition of water. Filter the mixture to remove zinc salts. The filtrate can be extracted with a low-boiling organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Purification: The collected crude product in the cold trap can be further purified by fractional distillation to remove any co-condensed solvent or impurities.
Diagram of Experimental Workflow:
Caption: Workflow for the zinc-mediated synthesis of hexafluoro-1,3-butadiene.
Protocol 2: Magnesium-Mediated Dechlorination
Magnesium is a more reactive metal than zinc and can be an effective alternative.[14][18][19][20][21][22] The reaction often proceeds under milder conditions.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a few crystals for activation)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas
Equipment: Same as for Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: Assemble and flame-dry the three-neck flask and associated glassware under an inert atmosphere.
-
Charging the Reactor: Add the magnesium turnings (2.2 molar equivalents) and a few crystals of iodine to the flask. The iodine serves to activate the magnesium surface.
-
Activation: Add a small amount of anhydrous THF and gently warm the mixture until the brown color of the iodine disappears, indicating the activation of the magnesium.
-
Solvent Addition: Add the remaining anhydrous THF to the activated magnesium.
-
Substrate Addition: Dissolve the this compound (1 molar equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred magnesium suspension at room temperature. The reaction is often initiated at room temperature and may not require external heating.
-
Reaction Progression: Monitor the reaction by GC. If the reaction is sluggish, gentle warming to 40-50°C may be required. The reaction is typically complete within 2-4 hours.
-
Product Collection and Purification: Follow the same procedure for product collection and purification as described in Protocol 1.
Data Presentation
Table 1: Comparison of Dechlorination Methods
| Parameter | Zinc-Mediated | Magnesium-Mediated |
| Reducing Agent | Activated Zinc Dust | Magnesium Turnings |
| Solvent | DMF | THF |
| Reaction Temp. | 70-80°C | Room Temp to 50°C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | >90% | ~85-95% |
| Key Considerations | Cost-effective | Milder conditions |
Table 2: Physicochemical Properties of Hexafluoro-1,3-butadiene
| Property | Value |
| Molecular Formula | C₄F₆[23][24] |
| Molecular Weight | 162.03 g/mol [23][24][25] |
| Boiling Point | 6°C[15] |
| Appearance | Colorless gas[15] |
| CAS Number | 685-63-2[23][24] |
Mechanism Visualization
The reductive dechlorination proceeds via a stepwise elimination. The following diagram illustrates the proposed pathway for the formation of one of the double bonds.
Caption: Proposed mechanism for the zinc-mediated dechlorination.
Applications in Further Synthesis: Diels-Alder Reactions
Hexafluoro-1,3-butadiene is a valuable diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[26][27][28][29][30] The electron-withdrawing fluorine atoms activate the diene, allowing it to react with a variety of dienophiles to form highly functionalized six-membered rings. These fluorinated cyclic compounds are of significant interest in medicinal chemistry and materials science.[28][30]
Troubleshooting
-
Low Yield:
-
Cause: Incomplete reaction or loss of gaseous product.
-
Solution: Ensure the zinc is fully activated. Check for leaks in the reaction setup and ensure the cold trap is sufficiently cold.
-
-
Formation of Side Products:
-
Cause: Over-reduction or side reactions.
-
Solution: Maintain careful control over the reaction temperature and the rate of substrate addition.
-
-
Reaction Fails to Initiate:
-
Cause: Inactive reducing metal or presence of moisture.
-
Solution: Use freshly activated zinc or magnesium. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.
-
References
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Application Notes & Protocols: Hexafluoro-2,2,3,3-tetrachlorobutane in Advanced Fluorochemical Synthesis
Abstract
This document provides a comprehensive technical guide on the applications of hexafluoro-2,2,3,3-tetrachlorobutane. Contrary to what its name might imply, this compound is not typically employed as a direct fluorinating agent. Instead, it serves as a robust and valuable fluorinated building block. Its primary utility lies in dehalogenation reactions, which transform it into highly valuable unsaturated fluorochemicals. This guide will detail the fundamental properties, safety protocols, and a key synthetic application of this compound: the production of hexafluoro-1,3-butadiene (HFBD), a critical material in the semiconductor industry. The protocols herein are designed for researchers, chemists, and professionals in drug development and materials science, emphasizing mechanistic understanding, safety, and reproducibility.
Compound Profile: this compound
This compound is a fully halogenated alkane. Its structure, featuring a butane backbone with two adjacent carbon atoms each bearing two chlorine atoms and a trifluoromethyl group, makes it a strategic precursor for synthesizing molecules with conjugated double bonds through reductive elimination of chlorine atoms.
1.1. Chemical Identity and Properties
-
Systematic Name: 1,1,1,4,4,4-Hexafluoro-2,2,3,3-tetrachlorobutane[1][2]
-
Synonyms: 2,2,3,3-Tetrachlorohexafluorobutane[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 83-84 °C | [4] |
| Boiling Point | 131-133 °C | [4] |
| Density | 1.781 g/cm³ at 20 °C | [4] |
| Appearance | White crystalline solid or powder | [2] |
| InChI Key | BZBLUUDREZEDDJ-UHFFFAOYSA-N |[4][7] |
Figure 1: Chemical Structure of this compound.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a hazardous chemical that requires careful handling.
2.1. Hazard Identification
-
GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System.[1][3]
-
Hazard Statements:
2.2. Recommended Protocol for Safe Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that emergency eye wash stations and safety showers are readily accessible.[3]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Skin Protection: Use impervious gloves (e.g., nitrile) and wear protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[3]
-
-
Hygiene: Do not eat, drink, or smoke when using this product.[1][3][8] Wash hands thoroughly after handling.[1][8]
2.3. Storage and Incompatibility
-
Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alkali metals, and finely divided metals like aluminum, magnesium, or zinc under non-controlled conditions.[3]
Core Application: Dechlorination to Hexafluoro-1,3-butadiene (HFBD)
The primary industrial and research application of this compound is its role as a precursor to hexafluoro-1,3-butadiene (C₄F₆). HFBD is an indispensable etchant gas in the semiconductor industry for manufacturing integrated circuits, valued for its high etching selectivity and precision.[9] The conversion is achieved through a reductive dechlorination reaction, typically using zinc metal.
Figure 2: Reaction pathway for the synthesis of HFBD.
3.1. Mechanistic Insight
The reaction proceeds via a two-step vicinal elimination of chlorine atoms from the C2 and C3 positions of the butane backbone. Zinc acts as the reducing agent, accepting the chlorine atoms to form stable zinc chloride (ZnCl₂). The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which facilitates the reaction and helps to manage the reaction temperature.
Experimental Protocol: Synthesis of Hexafluoro-1,3-butadiene
This protocol describes a representative lab-scale synthesis. Warning: This reaction produces a gaseous product and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.
4.1. Materials and Equipment
-
Reagents:
-
This compound (99%+)
-
Zinc dust (<10 µm, activated)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen gas (high purity)
-
-
Equipment:
-
Three-neck round-bottom flask (e.g., 500 mL)
-
Mechanical stirrer with a gas-tight seal
-
Dropping funnel
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Condenser (reflux)
-
Gas outlet adapter connected to a series of cold traps (e.g., Dry Ice/acetone at -78 °C)
-
Inert gas line (N₂)
-
4.2. Step-by-Step Procedure
-
Apparatus Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry. The three-neck flask should be fitted with the mechanical stirrer, dropping funnel, and a condenser. The top of the condenser is connected via tubing to the cold trap system to collect the gaseous product. Purge the entire system with nitrogen for 15-20 minutes.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the reaction flask with activated zinc dust and anhydrous DMF. Begin stirring to create a uniform slurry.
-
Reactant Preparation: Dissolve the this compound in a minimal amount of anhydrous DMF in the dropping funnel.
-
Reaction Initiation: Gently heat the zinc slurry in the flask to the desired reaction temperature (typically between 80-120 °C).
-
Substrate Addition: Once the slurry is at temperature, begin the slow, dropwise addition of the this compound solution from the dropping funnel. The reaction is exothermic; control the addition rate to maintain a stable internal temperature. The gaseous product, HFBD, will begin to evolve immediately.
-
Product Collection: The evolved gas passes through the condenser (to return any evaporated solvent to the flask) and is then condensed and collected in the cold trap cooled to -78 °C.
-
Reaction Completion and Work-up: After the addition is complete, continue to heat and stir the reaction mixture for an additional 1-2 hours to ensure complete conversion. Once the gas evolution ceases, turn off the heating and allow the apparatus to cool to room temperature under a nitrogen atmosphere. The collected liquid in the cold trap is the crude hexafluoro-1,3-butadiene.
-
Purification: The crude product can be purified by fractional distillation to remove any co-condensed solvent or impurities.
Table 2: Representative Reaction Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Anhydrous DMF | High boiling point, polar aprotic nature stabilizes intermediates. |
| Reducing Agent | Activated Zinc Dust | High surface area increases reaction rate. |
| Temperature | 80-120 °C | Provides sufficient activation energy without excessive solvent evaporation. |
| Atmosphere | Inert (Nitrogen) | Prevents side reactions with atmospheric moisture and oxygen. |
| Product Collection | Cold Trap (-78 °C) | HFBD (b.p. ~6 °C) is a gas at room temp and must be condensed. |
| Typical Yield | > 80% | The reaction is generally efficient. |
Figure 3: Experimental workflow for the synthesis of HFBD.
Conclusion
This compound is a pivotal fluorinated intermediate rather than a direct fluorinating agent. Its value is realized through reductive dehalogenation, providing a reliable and efficient pathway to hexafluoro-1,3-butadiene, a compound of significant industrial importance. Understanding the specific role of this building block, coupled with stringent adherence to safety and handling protocols, enables researchers to leverage its unique chemistry for advanced material synthesis. The detailed protocol provided serves as a foundational method that can be adapted and scaled based on specific laboratory or industrial requirements.
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Chambers, B. D., et al. (2008). Fluorination Reactions in Microreactors. Chemical Communications, (26), 3022-3024. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2020). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Retrieved from [Link]
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Lacôte, E., et al. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264-5279. Retrieved from [Link]
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Alič, B., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. ACS Omega, 7(17), 14781-14791. Retrieved from [Link]
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Semantic Scholar. (2020). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated all. Retrieved from [Link]
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Zhu, J., et al. (2014). The Research Progress of Hexafluorobutadiene Synthesis. Journal of Materials Science and Chemical Engineering, 2, 331-336. Retrieved from [Link]
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Application Notes & Protocols: Hexafluoro-2,2,3,3-tetrachlorobutane as a Specialized Non-Polar Solvent
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the properties and potential applications of Hexafluoro-2,2,3,3-tetrachlorobutane (CAS: 375-34-8) as a non-polar solvent in specialized chemical reactions. While its primary documented use is as an intermediate in the synthesis of hexafluoro-1,3-butadiene for the semiconductor industry[1][2], its unique physicochemical properties—high density, thermal stability, and highly halogenated structure—suggest its potential as a niche solvent. This guide moves beyond a simple recitation of properties to explain the scientific rationale for its potential use, provides robust safety protocols, and offers a framework for evaluating its suitability in novel reaction systems.
Introduction: The Case for a Niche Halogenated Solvent
In modern chemical synthesis, the choice of solvent is paramount, influencing reaction kinetics, pathway selection, and product purification.[3] While common non-polar solvents like hexane and toluene are staples in the laboratory, they are not universally optimal.[4][5] this compound, a fully halogenated alkane, presents a unique profile. Its structure, C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)(Cl)Cl[6][7], is defined by the presence of both highly electronegative fluorine atoms and bulky chlorine atoms. This combination imparts properties such as high density, chemical inertness, and a distinct solubility profile that may offer significant advantages in specific, challenging reaction environments.
The central hypothesis of this guide is that the unique properties of this compound can be leveraged to:
-
Enhance solubility of highly fluorinated or chlorinated reactants and catalysts.
-
Serve as a high-density medium for phase separation or reactions with dense reagents.
-
Provide a thermally stable environment for reactions requiring temperatures above the boiling points of common non-polar solvents.
This document serves as a foundational resource for scientists looking to explore these possibilities.
Physicochemical Profile and Rationale for Use
A thorough understanding of a solvent's physical properties is critical to predicting its behavior and designing experiments. The properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 375-34-8 | [8] |
| Molecular Formula | C₄Cl₄F₆ | [6][8] |
| Molecular Weight | 303.85 g/mol | [6] |
| Appearance | Solid at room temperature | [8] |
| Melting Point | 83-84 °C | [8][9] |
| Boiling Point | 131-133 °C | [8][9] |
| Density | ~1.781 g/cm³ at 20°C | |
| Refractive Index | ~1.388 | [8][10] |
| Flash Point | 45.1 °C | [6][8] |
| LogP | 4.45880 | [8][10] |
Causality Behind Experimental Choices
-
High Density (1.781 g/cm³): This value is significantly higher than water and most common organic solvents. Rationale: This property is invaluable for biphasic reactions where the organic phase is desired as the bottom layer, simplifying separation via a separatory funnel. It can also prevent dense reagents or catalysts from settling at the very bottom of a reaction flask, keeping them suspended in the solvent medium.
-
High Boiling Point (131-133 °C): Compared to solvents like hexane (69 °C) or dichloromethane (40 °C), this allows for a much wider operational temperature range. Rationale: It is suitable for reactions that require elevated temperatures to overcome activation energy barriers, without the need for a pressurized reaction vessel. This thermal stability is a direct consequence of the strong C-F and C-Cl bonds.
-
Non-Polar, Halogenated Nature: The symmetrical distribution of electron-withdrawing halogen atoms results in a molecule with a low overall dipole moment, classifying it as non-polar.[3] Rationale: Based on the "like dissolves like" principle, it is an excellent candidate for dissolving other non-polar, particularly halogenated, compounds.[11] This is especially relevant in "fluorous chemistry," where it may enhance the solubility of fluorinated reagents or facilitate the separation of a fluorous catalyst phase.
Safety & Handling Protocols
This compound is classified as harmful and an irritant.[12][13] Strict adherence to safety protocols is mandatory.
Hazard Identification
Step-by-Step Handling Protocol
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to avoid inhalation of dust (if solid) or vapors (if molten or in solution).[13] Ensure an emergency eye wash station and safety shower are immediately accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[13]
-
Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer data for breakthrough times.
-
Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[12]
-
-
Dispensing and Use:
-
Since the compound is a solid at room temperature (MP 83-84 °C), it will need to be melted for use as a solvent. Use a temperature-controlled heating mantle and avoid open flames.
-
Dispense the solid in the fume hood. If melting, ensure the container is appropriately vented.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]
-
Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain.
General Laboratory Workflow Diagram
Caption: Workflow for safe handling and use of this compound.
Potential Applications & Evaluation Protocol
Given the absence of established applications as a solvent in the literature, this section proposes potential use cases and provides a general protocol for researchers to evaluate its efficacy.
Application Note: Solvent for Fluorine-Rich Syntheses
-
Principle: Highly fluorinated molecules often exhibit limited solubility in conventional hydrocarbon or chlorinated solvents but high solubility in perfluorinated media (fluorous phases). This compound, with its six fluorine atoms, represents a "fluorine-rich" environment.
-
Hypothesized Advantage: In reactions involving perfluoroalkylated reagents, substrates, or catalysts (e.g., fluorous-tagged catalysts for easy recovery), this solvent could significantly improve homogeneity, leading to faster reaction rates and more predictable outcomes compared to traditional non-polar solvents. The high boiling point further allows for thermal energy input to drive reactions to completion.
Application Note: High-Density Medium for Phase-Separation & Extraction
-
Principle: The solvent's density of ~1.78 g/cm³ makes it immiscible with and heavier than aqueous solutions and many common organic solvents like ethanol or acetone.[15]
-
Hypothesized Advantage: This can be exploited in biphasic catalysis where a catalyst is preferentially dissolved in the dense fluorinated phase. After the reaction, the product-containing upper phase can be decanted, simplifying catalyst recovery and reuse. It could also be used in extractions of non-polar compounds from less dense matrices.
General Protocol for Solvent Suitability Assessment
This protocol provides a systematic approach to determine if this compound is a viable solvent for a specific chemical transformation.
-
Step 1: Solubility Assessment (Small Scale)
-
To separate, clean test tubes, add ~5-10 mg of each reactant, catalyst, and expected product.
-
Add 1 mL of molten this compound (~90 °C) to each tube.
-
Agitate and observe solubility. Record observations (e.g., fully soluble, partially soluble, insoluble).
-
Causality: This initial screen is crucial. If key reactants or catalysts are insoluble, the reaction will likely be heterogeneous and slow, negating the benefits of using a liquid medium.
-
-
Step 2: Trial Reaction (Microscale)
-
Set up a microscale reaction (~10-50 mg of limiting reagent) in a small reaction vial equipped with a magnetic stir bar and a reflux condenser.
-
Add the molten solvent, followed by the reactants and catalyst.
-
Heat the reaction to the desired temperature, ensuring it remains below the solvent's boiling point unless reflux is intended.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS) by taking small aliquots over time.
-
Run a parallel control reaction in a standard solvent for comparison.
-
-
Step 3: Work-up and Isolation Feasibility
-
Upon completion, cool the reaction mixture. The solvent will solidify.
-
Option A (Extraction): Add a conventional organic solvent (e.g., ethyl acetate) to dissolve the product, then filter to remove any insoluble materials.
-
Option B (Distillation): If the product is significantly less volatile than the solvent, consider vacuum distillation to remove the this compound.
-
Causality: The work-up strategy is dictated by the product's properties relative to the high-boiling, solidifying solvent. This step determines the practical feasibility of using the solvent on a larger scale.
-
Solvent Evaluation Workflow Diagram
Caption: A decision-making workflow for evaluating solvent suitability.
Comparative Solvent Data
To contextualize the properties of this compound, the following table compares it with other common non-polar solvents.
Table 2: Comparison with Standard Non-Polar Solvents
| Solvent | Formula | Density (g/cm³) | Boiling Point (°C) | Key Hazard(s) |
| This compound | C₄Cl₄F₆ | ~1.78 | 131-133 | Harmful, Irritant [12][13] |
| Toluene | C₇H₈ | ~0.87 | 111 | Flammable, Health Hazard |
| n-Hexane | C₆H₁₄ | ~0.66 | 69 | Flammable, Health Hazard |
| Dichloromethane | CH₂Cl₂ | ~1.33 | 40 | Health Hazard (Carcinogen) |
| Carbon Disulfide | CS₂ | ~1.26 | 46 | Highly Flammable, Acutely Toxic |
This comparison highlights the unique position of this compound, particularly its non-flammability (though it has a flash point), high density, and high boiling point.
Conclusion
This compound is an unconventional solvent candidate whose unique combination of high density, high boiling point, and a fluorine-rich non-polar character justifies its investigation for specialized applications. While not a general-purpose replacement for common solvents, it holds promise for solving specific challenges in areas like fluorous chemistry, high-temperature synthesis, and biphasic catalysis. The protocols and workflows outlined in this guide provide a robust framework for researchers to safely explore its potential and determine its utility in advancing their specific research and development goals.
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Royal Society of Chemistry. 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a novel and effective solvent to facilely prepare cyclodextrin-assembled materials. ([Link])
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Application Notes and Protocols for Hexafluoro-2,2,3,3-tetrachlorobutane in a Laboratory Setting
Introduction
Hexafluoro-2,2,3,3-tetrachlorobutane is a halogenated hydrocarbon utilized in specialized applications within research and development laboratories. Its unique physical and chemical properties necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous handling and storage protocols. This document provides a detailed guide for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory environment. The protocols outlined herein are designed to be self-validating by explaining the causality behind each procedural step, thereby fostering a culture of safety and scientific integrity.
Compound Identification and Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 375-34-8 | [1][2][3][4] |
| Molecular Formula | C4Cl4F6 | [1][2][4] |
| Molecular Weight | 303.85 g/mol | [3] |
| Appearance | Data not consistently available; handle as a potentially volatile solid or liquid. | |
| Melting Point | 83-84 °C | [3][4] |
| Boiling Point | 131-133 °C | [3] |
| Density | ~1.781 g/cm³ at 20 °C | [3][4] |
| Flash Point | 45.1 °C | [3][4] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated.
GHS Hazard Statements:
Hazard Pictogram: (GHS07: Exclamation Mark)[1]
The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1][5] The causality for these hazards lies in its chemical reactivity with biological tissues. As a halogenated hydrocarbon, it can defat the skin, leading to irritation and enhanced absorption of other chemicals. Inhalation of vapors or dust can irritate the mucous membranes of the respiratory tract.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. Their implementation is mandatory when handling this compound.
Ventilation
All handling of this compound must be conducted within a certified chemical fume hood.[7][8] This is critical to prevent the accumulation of vapors in the laboratory atmosphere, thereby protecting personnel from respiratory exposure. The general laboratory ventilation should be maintained at a rate of 8-10 air changes per hour (ACH) for laboratories where chemicals are in frequent use.[9] The airflow should be designed to move from areas of low hazard to areas of higher hazard.[10]
-
Rationale: A chemical fume hood provides a physical barrier and a dedicated exhaust system to capture and remove vapors, aerosols, or dusts generated during handling.[7] This prevents the concentration of potentially harmful substances in the breathing zone of the user and the general laboratory environment.[10][11]
Safety Equipment
Emergency eye wash stations and safety showers must be readily accessible in the immediate vicinity of any area where this compound is handled.[1][12]
-
Rationale: In the event of accidental skin or eye contact, immediate and copious flushing with water is the most critical first aid measure to mitigate damage.[13][14][15] Proximity of this equipment is essential to ensure a rapid response.
Personal Protective Equipment (PPE)
The use of appropriate PPE is a crucial secondary line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Hand Protection
-
Protocol:
-
Select gloves appropriate for handling halogenated hydrocarbons. Consult the glove manufacturer's compatibility charts.
-
Inspect gloves for any signs of degradation (e.g., swelling, discoloration, tears) before and during use.[16]
-
Change gloves immediately if contamination is suspected or signs of degradation are observed.
-
Practice proper glove removal techniques to avoid skin contact with the outer surface of the glove.[8]
-
Wash hands thoroughly with soap and water after removing gloves.[17]
-
Eye and Face Protection
Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[1]
-
Rationale: This compound causes serious eye irritation.[1][5] Safety goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers a broader area of protection for the entire face.
Skin and Body Protection
A laboratory coat must be worn at all times when in the laboratory. For procedures involving larger quantities or a higher risk of splashing, consider wearing impervious clothing or a chemical-resistant apron.[1][5]
-
Rationale: Protective clothing provides a barrier to prevent skin contact with the chemical, which is known to cause skin irritation.[1]
Respiratory Protection
If engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below acceptable limits, or during a large spill, a full-face respirator with appropriate cartridges should be used.[5] All respirator use must be in accordance with a comprehensive respiratory protection program.
-
Rationale: This compound may cause respiratory irritation.[1] Respirators are designed to prevent the inhalation of harmful vapors.
Caption: PPE selection workflow for handling this compound.
Handling and Storage Procedures
Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling
-
Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood. [1][5]
-
Avoid contact with skin and eyes. [1]
-
Do not breathe dust, mist, or spray. [1]
-
Take precautionary measures against static discharge, especially when handling flammable liquids. [8]
Storage
-
Store away from incompatible materials. [14]
-
Incompatible Materials: Strong acids, strong bases, alkali metals, and finely divided metals (e.g., Al, Mg, Zn).[1][12]
-
Rationale: Proper storage prevents accidental release, degradation of the compound, and dangerous reactions with incompatible substances. Storing in a cool, well-ventilated area helps to minimize vapor pressure inside the container.
Emergency Procedures
All personnel working with this compound must be familiar with these emergency procedures.
Spills
-
Evacuate unnecessary personnel from the area. [18]
-
Ensure adequate ventilation and turn off all ignition sources if the material is flammable. [18][19]
-
Wearing appropriate PPE (including respiratory protection if necessary), contain the spill using an inert absorbent material such as sand, vermiculite, or a spill pillow. [12]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. [18]
-
Clean the spill area thoroughly with soap and water. [19]
First Aid
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][18]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][18]
Caption: Flowchart for emergency response to spills and personnel exposure.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Protocol:
-
Collect all waste materials (including contaminated absorbent material and disposable PPE) in a designated, properly labeled, and sealed container.
-
Dispose of the waste through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[5]
-
Do not dispose of this chemical into the sewer system or the environment.[18]
-
Conclusion
The safe handling and storage of this compound in a laboratory setting are paramount to protecting the health and safety of all personnel. By understanding the inherent hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and emergency response, researchers can minimize risks and maintain a safe and productive work environment.
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Application Notes and Protocols for the Use of Hexafluoro-2,2,3,3-tetrachlorobutane in Fluoropolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Introduction: A Novel Chain Transfer Agent for Precision Fluoropolymer Engineering
Fluoropolymers are a cornerstone of advanced materials science, offering unparalleled chemical inertness, thermal stability, and low surface energy.[1][2] These properties are directly attributable to the high bond energy of the carbon-fluorine bond. The synthesis of fluoropolymers, predominantly via radical polymerization of fluoroalkenes, presents unique challenges in controlling molecular weight and architecture.[3] Chain transfer agents (CTAs) are crucial in this context, enabling the regulation of polymer chain length and the introduction of specific end-groups.[4] This document provides a comprehensive guide to the application of Hexafluoro-2,2,3,3-tetrachlorobutane (C₄Cl₄F₆) as a chain transfer agent in the synthesis of fluoropolymers.
This compound is a highly halogenated alkane with the structure CF₃-CCl₂-CCl₂-CF₃. Its utility in fluoropolymer synthesis stems from the presence of relatively weaker carbon-chlorine bonds compared to the robust carbon-fluorine bonds.[5][6] This structural feature allows it to function as an effective chain transfer agent, where a growing polymer radical can abstract a chlorine atom, terminating the chain and generating a new radical from the CTA to initiate the growth of a new polymer chain. This process allows for precise control over the molecular weight of the resulting fluoropolymer, a critical parameter influencing its mechanical and processing properties.
This application note will delve into the mechanistic underpinnings of C₄Cl₄F₆ as a CTA, provide detailed protocols for its use in the radical polymerization of common fluoroalkenes, and discuss the expected impact on the properties of the synthesized fluoropolymers.
Part 1: Mechanistic Insights into Chain Transfer with this compound
The efficacy of this compound as a chain transfer agent is rooted in the principles of radical chemistry. The C-Cl bond is significantly weaker than the C-F bond, making it the primary site for radical abstraction.[5][6]
The Chain Transfer Mechanism:
The process can be broken down into the following key steps:
-
Initiation: A radical initiator (e.g., a peroxide or an azo compound) decomposes upon heating or UV irradiation to generate initial radicals (I•). These radicals then add to a fluoroalkene monomer (M) to start a growing polymer chain (P•).
-
Propagation: The growing polymer chain radical (P•) adds to more monomer units, elongating the polymer chain.
-
Chain Transfer: The growing polymer radical (P•) abstracts a chlorine atom from this compound (CF₃-CCl₂-CCl₂-CF₃). This terminates the growth of that particular polymer chain, resulting in a polymer with a chlorine end-group (P-Cl). Simultaneously, a new radical is formed from the CTA (•CCl(CF₃)-CCl₂-CF₃ or CF₃-CCl₂-•CCl-CF₃).
-
Re-initiation: The newly formed radical from the CTA can then initiate the polymerization of a new polymer chain by adding to a monomer molecule.
The overall efficiency of this process is determined by the chain transfer constant (C) , which is the ratio of the rate constant for chain transfer to the rate constant for propagation. A higher chain transfer constant indicates a more effective chain transfer agent. While the specific chain transfer constant for this compound with various fluoroalkenes has not been extensively reported, it is expected to be significant based on studies of similar chlorinated compounds like carbon tetrachloride and chloroform in vinylidene fluoride polymerization.[3]
Figure 1: General workflow of radical polymerization with a chain transfer agent.
Part 2: Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, including initiator concentration, CTA concentration, temperature, and pressure, may be necessary to achieve the desired polymer properties.
Protocol 1: Solution Polymerization of Vinylidene Fluoride (VDF) using this compound as a Chain Transfer Agent
This protocol describes a lab-scale solution polymerization of VDF to produce a low-to-moderate molecular weight poly(vinylidene fluoride) (PVDF).
Materials:
-
Vinylidene fluoride (VDF) monomer
-
This compound (C₄Cl₄F₆), reagent grade
-
Di-tert-butyl peroxide (DTBP) or other suitable radical initiator
-
Acetonitrile (or other suitable solvent), anhydrous
-
High-pressure reactor equipped with a magnetic stirrer, pressure gauge, and thermocouple
-
Methanol for precipitation
-
Vacuum oven
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and leak-proof.
-
Charging the Reactor:
-
Add the desired amount of this compound and anhydrous acetonitrile to the reactor. The concentration of the CTA will determine the final molecular weight of the polymer. A higher CTA concentration will result in a lower molecular weight.
-
Add the radical initiator (e.g., DTBP). The initiator concentration will affect the polymerization rate.
-
-
Degassing: Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove oxygen, which can inhibit radical polymerization.
-
Monomer Addition: Cool the reactor to a low temperature (e.g., -20 °C) and introduce the desired amount of liquid VDF monomer.
-
Polymerization:
-
Heat the reactor to the desired polymerization temperature (typically 60-80 °C for DTBP).
-
Monitor the pressure inside the reactor. A drop in pressure indicates monomer consumption.
-
Maintain the reaction for the desired time (e.g., 4-24 hours).
-
-
Termination and Product Isolation:
-
Cool the reactor to room temperature and carefully vent any unreacted VDF.
-
Open the reactor and pour the polymer solution into a beaker containing an excess of a non-solvent, such as methanol, to precipitate the PVDF.
-
Filter the precipitated polymer and wash it several times with fresh methanol.
-
Dry the polymer in a vacuum oven at 60 °C until a constant weight is achieved.
-
Data Presentation:
| Parameter | Recommended Range | Rationale |
| [VDF]₀ / [CTA]₀ Molar Ratio | 10:1 to 100:1 | Controls the molecular weight of the polymer. A lower ratio leads to a lower molecular weight. |
| Initiator Concentration | 0.1 - 1.0 mol% (relative to monomer) | Affects the rate of polymerization. |
| Temperature | 60 - 80 °C (for DTBP) | Should be chosen based on the half-life of the initiator. |
| Pressure | Autogenous pressure of VDF at the reaction temperature | Sufficient to maintain the monomer in the liquid phase. |
| Solvent | Acetonitrile | Should be inert to radical attack and a good solvent for the monomer and polymer. |
Protocol 2: Emulsion Polymerization of Chlorotrifluoroethylene (CTFE) with this compound
This protocol outlines the emulsion polymerization of CTFE to produce a polychlorotrifluoroethylene (PCTFE) latex.
Materials:
-
Chlorotrifluoroethylene (CTFE) monomer
-
This compound (C₄Cl₄F₆)
-
Potassium persulfate (K₂S₂O₈) or other water-soluble initiator
-
Sodium dodecyl sulfate (SDS) or other suitable surfactant
-
Deionized water
-
Pressurized polymerization reactor with agitation
Procedure:
-
Aqueous Phase Preparation: In the reactor, dissolve the surfactant and a buffering agent (if necessary) in deionized water.
-
Degassing: Purge the reactor with an inert gas.
-
Initiator and CTA Addition: Add the potassium persulfate initiator and the desired amount of this compound to the aqueous phase.
-
Monomer Charging: Pressurize the reactor with CTFE monomer to the desired pressure.
-
Polymerization: Heat the reactor to the polymerization temperature (typically 50-70 °C for K₂S₂O₈) with continuous stirring.
-
Monitoring and Completion: Monitor the reaction by observing the pressure drop. The reaction is complete when the pressure stabilizes.
-
Latex Collection: Cool the reactor and vent any unreacted monomer. The resulting product is a stable PCTFE latex.
Figure 2: Workflow for the emulsion polymerization of CTFE.
Part 3: Expected Impact on Fluoropolymer Properties and Characterization
The use of this compound as a chain transfer agent is expected to have a significant impact on the properties of the resulting fluoropolymers.
Key Effects:
-
Molecular Weight Control: The primary effect will be a reduction in the average molecular weight of the polymer. The extent of this reduction will be directly proportional to the concentration of the CTA used.
-
End-Group Functionalization: The resulting polymer chains will be terminated with chlorine atoms. These end-groups can be further modified in subsequent reactions to introduce other functionalities, opening up possibilities for creating novel fluorinated materials.
-
Improved Processability: Lower molecular weight fluoropolymers generally exhibit lower melt viscosities, making them easier to process using techniques such as extrusion and injection molding.
-
Modified Mechanical Properties: A decrease in molecular weight typically leads to a reduction in tensile strength and an increase in elongation at break.
Characterization Techniques:
To evaluate the effectiveness of this compound as a CTA and to characterize the resulting polymers, the following techniques are recommended:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹⁹F NMR and ¹H NMR): To confirm the incorporation of fragments from the CTA into the polymer chain ends and to analyze the polymer microstructure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the fluoropolymer and any new bands associated with the end-groups.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal properties of the polymer, such as the glass transition temperature (Tg), melting point (Tm), and thermal stability.
Conclusion
This compound presents a promising avenue for the controlled synthesis of fluoropolymers. Its ability to act as a chain transfer agent allows for the precise tuning of molecular weight and the introduction of reactive end-groups. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the potential of this compound in developing novel fluorinated materials with tailored properties for a wide range of applications, from advanced coatings and sealants to specialized materials in the pharmaceutical and electronics industries. Further research to determine the chain transfer constants of C₄Cl₄F₆ with various fluoroalkenes will be invaluable in refining these synthetic strategies.
References
- Ameduri, B. (2009). From Vinylidene Fluoride (VDF) to the Applications of VDF-Containing Polymers and Copolymers: Recent Developments and Future Trends. Chemical Reviews, 109(12), 6632-6686.
- Ameduri, B., & Boutevin, B. (2004).
- Ameduri, B., & Boutevin, B. (1997). Telomerization reactions of fluorinated olefins. Journal of Fluorine Chemistry, 82(2), 97-111.
- Scheirs, J. (Ed.). (2000).
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Odian, G. (2004).
- Mayo, F. R. (1943). Chain Transfer in the Polymerization of Styrene: The Reaction of Solvents with Free Radicals. Journal of the American Chemical Society, 65(12), 2324-2329.
- Gregg, R. A., & Mayo, F. R. (1947). Chain Transfer in the Polymerization of Styrene. III. The Reaction of Styrene with Carbon Tetrachloride. Journal of the American Chemical Society, 69(10), 2319-2324.
- Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins. Science, 102(2640), 128.
-
C-Cl Bond Dissociation Energy. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
- Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263.
- Luo, Y. R. (2007). Comprehensive handbook of chemical bond energies. CRC press.
- Boutevin, B., & Pietrasanta, Y. (1985). Telomerization of chlorotrifluoroethylene with chloroform. European Polymer Journal, 21(10), 891-895.
- Asahi Glass Co., Ltd. (1985). Telomerization of chlorotrifluoroethylene.
- Daikin Industries, Ltd. (1990). Process for producing chlorotrifluoroethylene telomer.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexafluoro-2,2,3,3-tetrachlorobutane
Welcome to the technical support center for the synthesis of Hexafluoro-2,2,3,3-tetrachlorobutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven insights.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis of this compound, primarily focusing on the widely used method of chlorotrifluoroethylene (CTFE) telomerization with carbon tetrachloride.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to catalyst activity, reagent purity, and reaction conditions.
-
Inadequate Catalyst Activity: The telomerization of CTFE with carbon tetrachloride is a redox-catalyzed free-radical reaction. The efficiency of catalysts like copper or iron chlorides is crucial.[1][2] The catalytic cycle involves the generation of trichloromethyl radicals (•CCl₃) from carbon tetrachloride. If the catalyst's redox state is not properly maintained, the initiation of the radical process will be inefficient.
-
Troubleshooting:
-
Ensure the presence of a reductant: In systems using copper or iron catalysts, the metallic catalyst can be oxidized to a higher, less active state. The inclusion of a reductant, such as iron powder, is often necessary to maintain the catalyst in its active state (e.g., Cu(I) or Fe(II)).[2]
-
Catalyst Loading: Insufficient catalyst concentration will lead to a slow reaction rate. Conversely, excessive catalyst can sometimes lead to unwanted side reactions. Refer to established protocols for optimal catalyst-to-reagent ratios.
-
Catalyst Purity: Ensure the catalyst has not been deactivated by impurities. Use high-purity catalysts and handle them under inert conditions if they are sensitive to air or moisture.
-
-
-
Impure Reagents: The purity of both chlorotrifluoroethylene (CTFE) and carbon tetrachloride is paramount. Impurities can act as inhibitors or participate in side reactions.
-
Troubleshooting:
-
Purify CTFE: CTFE can contain byproducts from its synthesis, such as chlorodifluoroethylene or trifluoroethylene. These can be removed by distillation.[1]
-
Use Dry and Pure Carbon Tetrachloride: Water in carbon tetrachloride can interfere with the catalyst. Ensure the use of a dry, high-purity grade of carbon tetrachloride.
-
-
-
Suboptimal Reaction Conditions: Temperature and pressure play a significant role in this reaction.
-
Troubleshooting:
-
Temperature Control: The reaction is typically conducted at elevated temperatures (e.g., 90-150°C).[2] Lower temperatures will result in a very slow reaction rate, while excessively high temperatures can lead to the formation of unwanted byproducts and potentially a runaway reaction.
-
Pressure Management: The reaction is often carried out under pressure to maintain the gaseous CTFE in the liquid phase. Ensure the reactor is properly sealed and can maintain the required pressure throughout the synthesis.
-
-
Question 2: I am observing a wide range of products in my final mixture, not just the desired this compound. How can I improve the selectivity?
Answer:
The formation of a mixture of telomers with varying chain lengths (oligomers) is a common challenge in telomerization reactions. Controlling the molecular weight distribution is key to maximizing the yield of the desired n=1 telomer (this compound).
-
Understanding Telomerization: Telomerization is a polymerization where a chain transfer agent (the telogen, in this case, carbon tetrachloride) limits the molecular weight of the polymer. The growing polymer chain can either react with another monomer (propagation) or with the chain transfer agent (chain transfer). The ratio of these two rates determines the average molecular weight of the products.
-
Troubleshooting:
-
Molar Ratio of Reagents: The molar ratio of the chain transfer agent (carbon tetrachloride) to the monomer (CTFE) is the most critical factor in controlling the molecular weight distribution. A higher concentration of carbon tetrachloride will favor the formation of lower molecular weight telomers, including the desired product. Experiment with varying the molar ratio to find the optimal conditions for your setup.
-
Catalyst System: The choice and concentration of the catalyst and co-catalyst (reductant) can influence the relative rates of propagation and chain transfer, thereby affecting the product distribution.[2] Fine-tuning the catalyst system can improve selectivity.
-
-
-
Side Reactions: Besides the formation of higher oligomers, other side reactions can occur. For instance, the trichloromethyl radical can undergo other reactions, or impurities in the starting materials can lead to different products.
-
Troubleshooting:
-
Reagent Purity: As mentioned previously, using pure reagents is crucial to minimize side reactions.
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions. Operating at the lower end of the effective temperature range may improve selectivity.
-
-
Question 3: I am struggling with the purification of the final product. What are the best practices?
Answer:
The purification of this compound from the reaction mixture can be challenging due to the presence of unreacted starting materials, catalyst residues, and a distribution of telomers with close boiling points.
-
Removal of Catalyst: The metallic catalyst must be removed to prevent product degradation and to obtain a pure product.
-
Troubleshooting:
-
Filtration: If the catalyst is a solid (like iron powder), it can be removed by filtration.
-
Washing: The crude product can be washed with an aqueous solution (e.g., dilute acid) to remove soluble metal salts. This should be followed by washing with water to remove the acid and then drying.
-
-
-
Separation of Telomers: The primary challenge is the separation of the desired n=1 telomer from higher oligomers (n=2, 3, etc.) and any unreacted carbon tetrachloride.
-
Troubleshooting:
-
Fractional Distillation: Due to the differences in boiling points, fractional distillation is the most common method for separating the telomers. A distillation column with a sufficient number of theoretical plates is required for efficient separation, especially if the boiling points of the components are close.
-
Vacuum Distillation: To avoid thermal decomposition of the products at high temperatures, distillation under reduced pressure (vacuum distillation) is often recommended.
-
-
-
Removal of Isomers and Other Byproducts: The reaction may produce structural isomers or other halogenated byproducts.
-
Troubleshooting:
-
High-Efficiency Distillation: Very efficient fractional distillation may be able to separate some isomers.
-
Crystallization: If the desired product is a solid at room temperature and the impurities are liquids, crystallization can be an effective purification method.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the telomerization of CTFE with carbon tetrachloride?
A1: The reaction proceeds via a free-radical chain mechanism. The key steps are:
-
Initiation: The catalyst (e.g., a copper or iron complex) reacts with carbon tetrachloride to generate a trichloromethyl radical (•CCl₃).[3]
-
Propagation: The •CCl₃ radical adds to a molecule of chlorotrifluoroethylene (CTFE). This new radical can then add to another CTFE molecule (leading to higher oligomers).
-
Chain Transfer: The growing telomer radical abstracts a chlorine atom from a molecule of carbon tetrachloride, forming the telomer product and a new •CCl₃ radical, which continues the chain.
-
Termination: Two radicals can combine to terminate the chain reaction.
Q2: What is the role of the solvent, such as acetonitrile, in this reaction?
A2: Acetonitrile is a common solvent for this reaction because it can dissolve the reactants and the catalyst system, creating a homogeneous reaction mixture.[2] This facilitates efficient interaction between the components and improves the reaction rate and control.
Q3: Are there any significant safety concerns I should be aware of?
A3: Yes, there are several critical safety considerations:
-
Exothermic Reaction and Thermal Runaway: The telomerization reaction is exothermic. If the heat generated is not effectively removed, the reaction temperature can increase rapidly, leading to a dangerous increase in pressure and a potential thermal runaway.[4] Proper temperature control and an adequate cooling system are essential. It is crucial to understand the thermochemistry of the reaction before scaling up.
-
Handling of CTFE: Chlorotrifluoroethylene is a gas at room temperature and is typically handled as a liquefied gas under pressure. It is flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Carbon Tetrachloride: Carbon tetrachloride is a toxic and environmentally hazardous substance. It is a suspected human carcinogen and can cause severe liver and kidney damage.[3] Handle it with extreme care in a fume hood and wear appropriate gloves and eye protection.
-
Pressurized Systems: The reaction is often run in a pressurized reactor. Ensure the reactor is rated for the intended pressure and temperature and is equipped with a pressure relief device.
Q4: Can I use other initiators besides metal catalysts?
A4: While metal-based redox catalysts are common for this specific telomerization, other free-radical initiators, such as organic peroxides, can also be used for the telomerization of fluoroalkenes. However, the selectivity and reaction conditions may differ significantly. The choice of initiator will depend on the desired product and the specific telogen being used.
III. Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Telomerization
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.
Materials:
-
Chlorotrifluoroethylene (CTFE)
-
Carbon Tetrachloride (CCl₄), dry
-
Copper(I) Chloride (CuCl)
-
Iron powder (reductant)
-
Acetonitrile, dry
Equipment:
-
High-pressure stainless-steel autoclave equipped with a magnetic stirrer, thermocouple, pressure gauge, and gas inlet/outlet valves.
-
Cooling system for the reactor.
-
Fractional distillation apparatus.
Procedure:
-
Reactor Setup: Ensure the autoclave is clean and dry. Under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with Copper(I) Chloride, iron powder, and dry acetonitrile.
-
Addition of Carbon Tetrachloride: Add the desired amount of dry carbon tetrachloride to the reactor.
-
Purging and Pressurizing: Seal the reactor and purge it several times with nitrogen to remove any air.
-
Introduction of CTFE: Cool the reactor and introduce a pre-weighed amount of chlorotrifluoroethylene.
-
Reaction: Heat the reactor to the desired temperature (e.g., 100-120°C) with vigorous stirring. Monitor the internal temperature and pressure closely. The reaction is exothermic, so be prepared to use the cooling system to maintain a stable temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by the drop in pressure as the gaseous CTFE is consumed.
-
Cooling and Depressurization: Once the reaction is complete (indicated by a stable pressure), cool the reactor to room temperature and carefully vent any unreacted CTFE.
-
Work-up and Purification:
-
Open the reactor and filter the reaction mixture to remove the solid catalyst.
-
Wash the filtrate with dilute hydrochloric acid, followed by water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Remove the solvent (acetonitrile) by distillation.
-
Purify the crude product by fractional vacuum distillation to isolate the this compound.
-
| Parameter | Typical Value/Range |
| CTFE:CCl₄ Molar Ratio | 1:2 to 1:5 (Higher CCl₄ ratio favors lower oligomers) |
| Catalyst Loading (CuCl) | 0.1 - 1 mol% relative to CTFE |
| Reductant Loading (Fe) | 0.5 - 2 mol% relative to CTFE |
| Temperature | 90 - 150 °C |
| Pressure | 10 - 30 bar |
| Solvent | Acetonitrile |
IV. Visualizing the Process
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Challenges
Caption: Interrelation of challenges in the synthesis process.
V. References
-
Ameduri, B. (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews, 113(11), 10633-10670. [Link]
-
EP0093580B1 - Chlorotrifluoroethylene telomerization process - Google Patents.
-
Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive. [Link]
-
Why reactions run away. Institution of Chemical Engineers (IChemE). [Link]
-
Starks, C. M. (1974). Free Radical Telomerization. Academic Press.
-
Guiot, J., Alric, J., Améduri, B., Rousseau, A., & Boutevin, B. (2001). Synthesis of fluorinated telomers. Part 6. Telomerisation of chlorotrifluoroethylene with methanol. New Journal of Chemistry, 25(9), 1185-1190. [Link]
-
EP0140385B1 - Chlorotrifluoroethylene telomerization process - Google Patents.
-
EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents.
-
Characterization of the telomerization reaction path for vinylidene fluoride with ĊCl3 radicals. Polymer Chemistry. [Link]
-
Dehalogenation of carbon tetrachloride to form a free radical. Reactome. [Link]
Sources
Technical Support Center: Purification of Hexafluoro-2,2,3,3-tetrachlorobutane
Welcome to the technical support center for the purification of Hexafluoro-2,2,3,3-tetrachlorobutane (CAS 375-34-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this highly halogenated compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve the desired purity for your downstream applications.
Understanding the Purification Challenges
This compound is a solid at room temperature with a melting point of 83-84 °C and a boiling point of 131-133 °C. Its purification can be challenging due to the potential presence of closely related halogenated impurities with similar physical properties. These impurities can arise from the synthesis process, which often involves the halogenation of a butane or butene precursor.[1][2] Incomplete or over-halogenation can lead to a mixture of compounds that are difficult to separate.
This guide will focus on the two primary purification techniques for this compound: Fractional Distillation and Recrystallization . We will also discuss analytical methods for purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in technical-grade this compound?
A1: Based on common synthesis routes, the most probable impurities are other halogenated butanes with varying degrees of fluorination and chlorination. These can include:
-
Isomers: Structural isomers of tetrachlorohexafluorobutane.
-
Under-halogenated species: Butanes with fewer than four chlorine or six fluorine atoms.
-
Over-halogenated species: Butanes with more than four chlorine or six fluorine atoms.
-
Residual starting materials or reagents: Depending on the synthetic route, these could include partially halogenated precursors or unreacted halogenating agents.[1][2]
Q2: Which purification method is better for this compound, distillation or recrystallization?
A2: The choice depends on the nature and quantity of the impurities.
-
Fractional distillation is effective for separating compounds with different boiling points. If your impurities have boiling points that are significantly different from the target compound, this is a good option.
-
Recrystallization is ideal for removing small amounts of impurities from a solid compound. If your product is mostly pure with minor contaminants, recrystallization can be a very effective final polishing step.
Q3: How can I assess the purity of my this compound?
A3: The most common and effective method for assessing the purity of volatile and semi-volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS) . A Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) can also be used for quantitative analysis. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point close to the literature value (83-84 °C) suggests high purity.
Troubleshooting Guides
Fractional Distillation
Fractional distillation separates compounds based on their boiling points. For compounds with close boiling points, a fractionating column with a high number of theoretical plates is necessary for efficient separation.
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a heating mantle with a stirrer for uniform heating. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for condensation and re-vaporization.
-
Heating: Gently heat the crude this compound.
-
Fraction Collection: As the vapor rises through the column, a temperature gradient will be established. The vapor that reaches the condenser will be enriched in the lower-boiling point component. Collect the distillate in fractions based on the temperature at the thermometer. The main fraction should be collected at a stable temperature close to the boiling point of the pure compound (131-133 °C).
-
Vacuum Distillation (Optional): If the compound is sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point.
| Problem | Possible Cause | Solution |
| Poor Separation | Inefficient fractionating column. | Use a longer column or a column with a more efficient packing to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. | |
| Temperature Fluctuations | Uneven heating. | Ensure the heating mantle is properly sized for the flask and that the stirring is adequate. |
| Bumping of the liquid. | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. | |
| No Distillate | Insufficient heating. | Gradually increase the temperature of the heating mantle. |
| Leak in the system. | Check all joints and connections for a proper seal. |
Recrystallization
Recrystallization is a technique used to purify solids. It involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, causing the desired compound to crystallize out while the impurities remain in the solution.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given the non-polar nature of the target compound, non-polar or moderately polar solvents are good candidates.[3][4] Hexane, heptane, or a mixed solvent system like ethanol/water could be effective.[3]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude solid until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the crystals under vacuum.
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not saturated. | Evaporate some of the solvent to increase the concentration of the solute. |
| Supersaturated solution. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. | Add more solvent to lower the saturation temperature. Alternatively, choose a solvent with a lower boiling point. |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the solid. |
| Crystals were washed with warm solvent. | Always wash the crystals with a small amount of ice-cold solvent. |
Safety Precautions
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
References
-
This compound - CHEMICAL POINT. (URL: [Link])
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Purification and characterization of a bacterial dehalogenase with activity toward halogenated alkanes, alcohols and ethers - PubMed. (URL: [Link])
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Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. (URL: [Link])
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Crystallization - Department of Chemistry, University of California, Irvine. (URL: [Link])
- Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google P
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
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Synthesis, isolation and purification of C10-C13 polychloro-n- alkanes for use as standards in environmental analysis | Request PDF - ResearchGate. (URL: [Link])
- The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google P
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Method 612: Chlorinated Hydrocarbons - EPA. (URL: [Link])
- Process for the manufacture of 2, 2, 3, 3-tetrachlorobutane - Google P
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How to grow crystals for a non polar organic compounds - ResearchGate. (URL: [Link])
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Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. (URL: [Link])
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Preparation of alkanes from alkyl halides | Hydrocarbons | Grade 11 | Chemistry - YouTube. (URL: [Link])
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Size-exclusion chromatography in 1,1,1,3,3,3-hexafluoro-2-propanol - ResearchGate. (URL: [Link])
- Method for purification of alkanes from admixtures - Google P
- Hexafluoro-2-propanol and its complex with tetrahydrofuran - Google P
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Halogenation of Alkanes - Chemistry LibreTexts. (URL: [Link])
Sources
- 1. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
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- 3. Reagents & Solvents [chem.rochester.edu]
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- 5. synquestlabs.com [synquestlabs.com]
Side reactions and byproducts in the synthesis of Hexafluoro-2,2,3,3-tetrachlorobutane
Technical Support Center: Synthesis of Hexafluoro-2,2,3,3-tetrachlorobutane
Introduction: This guide provides in-depth technical support for researchers and professionals involved in the synthesis of this compound (C₄Cl₄F₆). The primary industrial synthesis involves the telomerization of chlorotrifluoroethylene (CTFE) with carbon tetrachloride (CCl₄), a process rooted in free-radical chemistry. While effective, this synthesis is often accompanied by side reactions that can impact yield, purity, and product distribution. This document addresses common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in mechanistic principles to empower users to optimize their synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is a free-radical chain addition, specifically a telomerization reaction. The process is initiated to generate a trichloromethyl radical (•CCl₃) from carbon tetrachloride (the "telogen"). This radical then adds across the double bond of chlorotrifluoroethylene (CTFE, the "taxogen"). The resulting radical intermediate abstracts a chlorine atom from another CCl₄ molecule, yielding the desired 1:1 adduct (this compound) and regenerating the •CCl₃ radical to continue the chain.[1][2][3]
Q2: My reaction is producing a significant amount of a high-viscosity, polymeric substance instead of the target molecule. What is happening?
A2: You are likely experiencing runaway polymerization of the chlorotrifluoroethylene (CTFE) monomer. This occurs when the radical intermediate generated after the initial addition to CTFE preferentially adds to another CTFE molecule rather than abstracting a chlorine atom from CCl₄. This competing reaction pathway leads to the formation of higher-order telomers and polymers.
Q3: What are the most critical parameters to control to maximize the yield of the desired 1:1 adduct?
A3: The most critical parameter is the molar ratio of the reactants. A higher concentration of carbon tetrachloride (the telogen and chain transfer agent) relative to chlorotrifluoroethylene (the monomer) significantly favors the formation of the 1:1 adduct and suppresses the formation of higher molecular weight telomers.[4] Other key parameters include the reaction temperature, pressure, and the efficiency of the catalyst or initiator system.[4][5]
Q4: I've noticed some product loss during distillation and the presence of unsaturated compounds in my crude product analysis. What could be the cause?
A4: The presence of unsaturated byproducts, such as 2,3-dichlorohexafluorobut-2-ene, suggests that elimination reactions may be occurring, either during the primary synthesis at elevated temperatures or during purification (e.g., fractional distillation).[6] These byproducts often have close boiling points to the target compound, complicating purification. Some patented processes describe a subsequent chlorination step to convert these unsaturated compounds back into saturated ones.[4]
Section 2: Troubleshooting Guide
Problem: Low Yield of this compound
| Possible Cause | Underlying Rationale & Mechanistic Insight | Recommended Solution & Protocol Adjustment |
| Inefficient Radical Initiation | The free-radical chain reaction requires an efficient initial source of radicals. If using a redox catalyst system (e.g., FeCl₃/Iron), the reduction of Fe³⁺ to Fe²⁺ is crucial for the reaction to proceed, as Fe²⁺ facilitates the generation of •CCl₃ radicals from CCl₄.[4] In the absence of an effective initiator, the reaction will not start or will proceed very slowly. | For Redox Catalysis: Ensure the reducing agent (e.g., iron, nickel, cobalt powder) is active and present in a sufficient amount.[4] Consider the addition of co-reducing agents like benzoin, which is known to facilitate the Fe³⁺ to Fe²⁺ reduction.[4] For Peroxide Initiation: Verify the purity and activity of the peroxide initiator. Ensure the reaction temperature is appropriate for the initiator's half-life. |
| Suboptimal Reactant Ratio | The reaction is a competition between chain transfer (forming the desired 1:1 product) and propagation (forming polymers). If the concentration of the chain transfer agent (CCl₄) is too low relative to the monomer (CTFE), the propagation pathway will dominate, consuming the monomer in the formation of undesirable high molecular weight byproducts. | Increase the molar ratio of CCl₄ to CTFE. Ratios of CCl₄/CTFE in the range of 1.5:1 to 2:1 or higher are often beneficial.[4] This statistically increases the probability that the growing radical chain will encounter and react with a CCl₄ molecule. |
| Incorrect Reaction Temperature | Free-radical reactions are sensitive to temperature. If the temperature is too low, the rate of initiation and propagation will be slow, leading to an incomplete reaction. If the temperature is too high, it can promote undesirable side reactions, such as elimination or decomposition of the product and reactants. | Optimize the reaction temperature based on the chosen initiation system. For redox-catalyzed systems, temperatures are often maintained in a specific range (e.g., 100-150°C) to ensure a controlled reaction rate.[4] Monitor the reaction progress at different temperatures using techniques like GC-MS to find the optimal balance between reaction rate and selectivity. |
Problem: Excessive Formation of High Molecular Weight Byproducts
This is the most common and critical issue in this synthesis. The formation of higher telomers (n > 1 in Cl(CF₂(CFCl))nCCl₃) and polymers arises directly from the telomerization mechanism.
Caption: Troubleshooting workflow for polymer formation.
Detailed Corrective Actions:
-
Adjust Reactant Stoichiometry: The most effective control method is to maintain a molar excess of CCl₄. This ensures that the concentration of the chain transfer agent is always high relative to the monomer, pushing the equilibrium away from polymerization. A useful starting point is a CTFE/CCl₄ ratio between 0.5/1 and 1.5/1.[4]
-
Control Monomer Addition: Instead of adding all the CTFE at once, a semi-batch process where the monomer is fed continuously at a controlled rate into the hot CCl₄/catalyst mixture can maintain a low instantaneous concentration of CTFE, thereby minimizing its self-polymerization.
-
Optimize Temperature and Pressure: Lowering the temperature can sometimes reduce the rate of polymerization relative to the desired telomerization. The reaction is often conducted under pressure to maintain the reactants in the liquid phase and achieve the desired concentrations.[4]
Section 3: Key Reaction Pathways and Mechanisms
Main Synthesis Pathway: Formation of 1:1 Adduct
The reaction proceeds via a classic free-radical chain mechanism.
Caption: Competing pathways for the intermediate radical.
Section 4: Recommended Experimental Protocol
The following protocol is a representative synthesis based on methods described in the patent literature for educational and troubleshooting purposes. [4]Researchers must adapt all procedures to their specific laboratory conditions and conduct a thorough safety review.
Materials & Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, thermocouple, pressure gauge, and reactant inlet/outlet ports.
-
Chlorotrifluoroethylene (CTFE)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Ferric Chloride (FeCl₃), anhydrous
-
Iron powder, fine grade
-
Acetonitrile, anhydrous solvent
-
Standard laboratory glassware for workup and fractional distillation apparatus.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Purge the vessel with an inert gas (e.g., Nitrogen or Argon) to remove oxygen, which can interfere with free-radical reactions.
-
Charging Reactants: To the sealed reactor, charge anhydrous acetonitrile, anhydrous ferric chloride (catalyst), and iron powder (reductant).
-
Initial Heating: Seal the reactor and begin stirring. Heat the mixture to the target reaction temperature (e.g., 125°C).
-
Reactant Addition: Once the temperature is stable, add the carbon tetrachloride. Subsequently, begin the controlled addition of chlorotrifluoroethylene. The pressure will rise upon addition of CTFE; maintain the reaction pressure within the desired range (e.g., 1.03 to 2.07 MPa). [4]5. Reaction Monitoring: Maintain the reaction at the set temperature and pressure for several hours. The progress can be monitored by taking aliquots (if the setup allows) and analyzing them by GC.
-
Cooldown and Workup: After the reaction is complete, cool the reactor to room temperature and vent any excess pressure safely.
-
Purification:
-
Filter the crude reaction mixture to remove the catalyst and any solid residues.
-
Wash the filtrate with water to remove the solvent (acetonitrile) and any water-soluble impurities.
-
Separate the organic layer, dry it with a suitable drying agent (e.g., MgSO₄), and filter.
-
Purify the crude product by fractional distillation under atmospheric or reduced pressure to isolate the this compound (Boiling Point: ~131°C). [6][7][8]
-
References
- EP0093580B1 - Chlorotrifluoroethylene telomerization process - Google Patents.
- CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents.
- US4533762A - Preparation of chlorotrifluoroethylene telomers with bisfluoroxydifluoromethane - Google Patents.
- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google Patents.
-
THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS - DTIC. Available at: [Link]
-
(PDF) The Research Progress of Hexafluorobutadiene Synthesis - ResearchGate. Available at: [Link]
-
Synthesis of Derivatives of Hexafluoroisopropanol - eGrove - University of Mississippi. Available at: [Link]
-
Why does the reaction of an alkene with Cl2/CCl4 proceed through a free radical mechanism but not with Br2/CCl4? - Chemistry Stack Exchange. Available at: [Link]
-
Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation - Unacademy. Available at: [Link]
-
A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane - Thieme. Available at: [Link]
-
An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates - ResearchGate. Available at: [Link]
-
Atom Transfer Radical Addition Reactions of CCl4, CHCl3, and p-Tosyl Chloride Catalyzed by Cp ' Ru(PPh3)(PR3)Cl Complexes | Request PDF - ResearchGate. Available at: [Link]
-
Chapter 11 Free Radical Substitution and Addition Reactions - Organic Chemistry - University of California, Riverside. Available at: [Link]
-
Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - Beilstein Journals. Available at: [Link]
-
Addition of Radicals to Alkenes - Chemistry LibreTexts. Available at: [Link]
-
Chemical and analytical characterization of related organic impurities in drugs - PubMed. Available at: [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP0093580B1 - Chlorotrifluoroethylene telomerization process - Google Patents [patents.google.com]
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- 8. This compound | 375-34-8 [chemicalbook.com]
Technical Support Center: Optimizing Reactions with Hexafluoro-2,2,3,3-tetrachlorobutane
Welcome to the technical support center for Hexafluoro-2,2,3,3-tetrachlorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this unique halogenated alkane in chemical synthesis. As a compound with a high density and unique polarity, it presents both opportunities and challenges in the laboratory. This resource aims to equip you with the knowledge to optimize your reaction conditions and overcome potential experimental hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, either as a solvent or a reagent.
Issue 1: Poor Solubility of Reagents
Question: My starting materials are not dissolving well in this compound when I'm attempting to use it as a solvent. What can I do?
Answer:
This is a common challenge due to the specific polarity of highly halogenated alkanes. While generally considered nonpolar, their solubility characteristics can be nuanced.
-
Underlying Cause: this compound has a high molecular weight and density (approximately 1.78 g/mL), but its intermolecular forces are primarily van der Waals interactions.[1][2] It will best dissolve nonpolar or moderately polar compounds. Highly polar or ionic reagents will likely have poor solubility.
-
Solutions:
-
Co-Solvent System: Introduce a co-solvent to modify the polarity of the reaction medium. A small amount of a more polar, miscible solvent like tetrahydrofuran (THF) or dichloromethane (DCM) can significantly enhance the solubility of your reagents without drastically altering the overall reaction environment. Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and increase as needed.
-
Phase-Transfer Catalysis: For reactions involving an ionic reagent and an organic substrate, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be highly effective. The catalyst transports the ionic nucleophile into the organic phase where the this compound and the substrate are located.
-
Temperature Adjustment: Gently warming the mixture can increase the solubility of your reagents. However, be mindful of the boiling point of this compound (131-133 °C) and the thermal stability of your reactants.[1]
-
Issue 2: Incomplete Reaction or Low Yield
Question: My reaction is sluggish or stalling, resulting in a low yield of the desired product. How can I improve the reaction rate and conversion?
Answer:
Several factors could be contributing to an incomplete reaction. Let's break down the possibilities.
-
Potential Causes & Solutions:
-
Insufficient Mixing: Due to its high density, this compound can form a separate layer if not adequately agitated, especially in the presence of other, less dense solvents or reagents. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
-
Thermal Control: Some reactions require specific temperature ranges to proceed efficiently. If the reaction is endothermic, you may need to increase the temperature. Conversely, for highly exothermic reactions, insufficient cooling could lead to side product formation and decomposition. Monitor the internal reaction temperature closely.
-
Reagent Reactivity: Perhalogenated alkanes are generally considered to have low reactivity.[3] If you are using this compound as a reactant, for instance in a dehalogenation reaction, the reaction conditions may not be sufficiently forcing. Consider more reactive catalysts or higher temperatures. For example, dechlorination reactions of similar compounds have been successfully carried out using zinc in a suitable solvent.[4]
-
Issue 3: Formation of Unexpected Byproducts
Question: I am observing the formation of unexpected byproducts in my reaction. What are the likely side reactions, and how can I minimize them?
Answer:
The presence of both chlorine and fluorine atoms on the butane backbone can lead to specific side reactions under certain conditions.
-
Plausible Side Reactions:
-
Elimination Reactions: Under basic conditions or at elevated temperatures, elimination of HCl or HF could occur, leading to the formation of unsaturated haloalkenes.
-
Radical Reactions: Halogenated alkanes can participate in radical chain reactions, especially when initiated by heat or UV light.[5] This can lead to a complex mixture of products.
-
-
Mitigation Strategies:
-
Control of Basicity: If your reaction does not require a base, ensure your reagents and glassware are neutral and dry. If a base is necessary, consider using a non-nucleophilic, sterically hindered base to minimize elimination reactions.
-
Exclusion of Light: If you suspect radical-mediated side reactions, conduct your experiment in the dark or in amber-colored glassware to prevent photochemical initiation.
-
Use of Radical Inhibitors: In some cases, the addition of a radical inhibitor, such as hydroquinone or BHT, can suppress unwanted radical pathways.
-
Issue 4: Difficulty in Product Purification
Question: After the reaction, I am struggling to separate my product from the this compound. What purification strategies are effective?
Answer:
The high boiling point and density of this compound require specific purification techniques.
-
Recommended Purification Protocols:
-
Distillation: If your product has a significantly lower boiling point than this compound (131-133 °C), simple or fractional distillation can be an effective method for separation.[1] Conversely, if your product is a high-boiling liquid or a solid, you can remove the this compound by distillation, potentially under reduced pressure to lower the boiling point.
-
Liquid-Liquid Extraction: Due to its immiscibility with many polar solvents, you can use liquid-liquid extraction. For example, if your product is soluble in water or other polar solvents, you can extract it from the this compound phase. Be aware that the high density of the halogenated solvent will likely cause it to be the bottom layer.
-
Crystallization: If your product is a solid, you may be able to crystallize it directly from the reaction mixture upon cooling. Alternatively, after removing the this compound by distillation, you can perform a recrystallization from a more conventional solvent.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of?
A1: Here is a summary of its important physical properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₄Cl₄F₆ | [6] |
| Molecular Weight | 303.85 g/mol | [5] |
| Appearance | White to off-white solid or powder | [7] |
| Melting Point | 83-84 °C | [1][2] |
| Boiling Point | 131-133 °C | [1][2] |
| Density | ~1.78 g/mL at 20 °C | [1] |
Q2: What are the primary safety precautions I should take when handling this compound?
A2: It is crucial to handle this compound with appropriate safety measures in a well-ventilated fume hood. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust or vapors.
-
Skin and Eye Contact: It is classified as an irritant, so avoid contact with skin and eyes.[6] In case of contact, rinse thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke when handling this compound. It is harmful if swallowed.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
Q3: Can I use this compound in reactions with strong nucleophiles?
A3: Caution is advised. While perhalogenated alkanes are generally less reactive than their partially halogenated counterparts, the presence of chlorine atoms makes them susceptible to nucleophilic attack, potentially leading to substitution or elimination reactions, especially at elevated temperatures. The reactivity will depend on the strength and nature of the nucleophile. It is recommended to perform a small-scale test reaction to assess compatibility and potential side reactions. Studies on similar polyfluorinated compounds have shown that they can react with strong nucleophiles like organolithium reagents.[8][9]
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound should be treated as halogenated organic waste. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of it down the drain or in regular trash. It should be collected in a designated, properly labeled waste container for incineration by a licensed waste disposal company.
Q5: What is the primary application of this compound?
A5: Its primary documented use is as a chemical intermediate in the synthesis of other fluorinated molecules. For example, it is a precursor to hexafluoro-1,3-butadiene, a gas used in the semiconductor industry for etching.[10][11] This is typically achieved through a dechlorination reaction.
Section 3: Visualized Workflows
Experimental Setup for High-Density Solvents
When working with a high-density solvent like this compound, ensuring proper mixing is critical. The following diagram illustrates a recommended setup.
Caption: A robust reaction setup for ensuring efficient mixing and temperature control.
Purification Workflow for Products in this compound
This flowchart outlines a decision-making process for purifying your desired compound from the reaction mixture.
Caption: A decision tree for selecting the optimal purification method.
References
- Google Patents. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane.
-
Chemistry LibreTexts. 27.7: Reactions of Alkanes. [Link]
-
Wall, L. A., Pummer, W. J., Fearn, J. E., & Antonucci, J. M. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 67A(6), 481–497. [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF HEXAFLUORO-2-BUTYNE - EP 2571836 B2. [Link]
- Google Patents.
- Google Patents. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane.
-
Michigan State University Department of Chemistry. Chemical Reactivity. [Link]
-
National Institute of Standards and Technology. Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. [Link]
-
National Center for Biotechnology Information. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. [Link]
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- 8. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]
- 11. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]
Navigating the Labyrinth of Halogenated Butanes: A Technical Support Guide to the Stability of Hexafluoro-2,2,3,3-tetrachlorobutane
Welcome to the technical support center for hexafluoro-2,2,3,3-tetrachlorobutane (C4Cl4F6). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this highly halogenated alkane. In the realm of complex synthesis and drug discovery, understanding the stability of your reagents under various experimental conditions is paramount to achieving reproducible and reliable results. The unique structure of this compound, with its vicinal tetrachloro and terminal hexafluoro groups, presents a distinct reactivity profile that demands careful consideration.
This document moves beyond a simple recitation of safety data. Instead, it offers a deep dive into the anticipated stability of this compound, drawing upon fundamental principles of physical organic chemistry and data from analogous halogenated compounds. Here, you will find a comprehensive question-and-answer-based troubleshooting guide and frequently asked questions (FAQs) designed to anticipate and address the challenges you may encounter in your research.
Troubleshooting Guide: Unforeseen Reactivity and Degradation
This section is dedicated to addressing specific issues that may arise during your experiments, providing not just solutions but also the scientific rationale behind them.
Question 1: I am observing unexpected side products in my reaction mixture containing this compound when using a strong base, such as sodium hydroxide or potassium hydroxide. What is likely occurring?
Answer: The presence of vicinal chlorine atoms in this compound makes it susceptible to dehydrohalogenation and dehalogenation reactions in the presence of strong bases.[1] The likely reaction pathway is an elimination reaction, where the strong base abstracts a proton from an adjacent carbon (if one were present), leading to the formation of an alkene and the elimination of a halide ion. However, in this fully halogenated molecule, a more probable reaction is a reductive elimination or a series of substitution and elimination steps.
-
Causality: The high electron density of the C-Cl bonds and the steric crowding around the central C-C bond can weaken these bonds, making them susceptible to attack. Strong bases can promote the elimination of chlorine atoms, potentially leading to the formation of unsaturated and more complex halogenated byproducts.[1]
-
Troubleshooting Steps:
-
Reagent Choice: If possible, consider using a weaker, non-nucleophilic base to avoid these side reactions.
-
Temperature Control: Perform the reaction at the lowest possible temperature to minimize the rate of elimination reactions.
-
Reaction Monitoring: Utilize in-situ reaction monitoring techniques (e.g., FT-IR, NMR) to detect the formation of intermediates or byproducts and optimize reaction conditions accordingly.
-
Question 2: My experiment involves heating this compound to elevated temperatures, and I am concerned about thermal decomposition. At what temperature should I expect degradation, and what are the likely decomposition products?
Answer: While specific experimental data for the thermal decomposition of this compound is not readily available in the literature, we can make educated predictions based on the behavior of similar polychlorofluoroalkanes. The thermal stability of such compounds is dictated by the strength of their chemical bonds. The C-C bond, flanked by electron-withdrawing halogen atoms, and the C-Cl bonds are the most likely points of initial cleavage.
-
Predicted Decomposition Onset: Based on data for other polychlorofluoroalkanes, significant thermal decomposition can be expected to begin at temperatures above 300-400°C. However, the presence of impurities or catalysts can lower this temperature.
-
Likely Decomposition Products: Thermal decomposition is expected to proceed via radical mechanisms. The primary products are likely to be smaller halogenated alkanes and alkenes, resulting from C-C and C-Cl bond scission. You should anticipate the formation of toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF) if any hydrogen source is present, as well as phosgene (COCl2) in the presence of oxygen.
-
Troubleshooting and Mitigation:
-
Thermogravimetric Analysis (TGA): Before conducting large-scale or critical reactions, it is highly recommended to perform a TGA on a small sample of your this compound to determine its precise decomposition temperature under your experimental atmosphere (e.g., inert gas, air).
-
Inert Atmosphere: Whenever possible, conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition and the formation of phosgene.
-
Scavengers: In a closed system, consider the use of acid scavengers if the formation of HCl or HF is a concern for downstream processes or equipment integrity.
-
Question 3: I am planning a multi-step synthesis where this compound will be subjected to acidic conditions. Is the compound stable to strong acids like HCl or H2SO4?
Answer: Generally, perhalogenated alkanes exhibit high stability towards strong, non-nucleophilic acids, especially at moderate temperatures. The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the molecule towards electrophilic attack.
-
Expected Stability: this compound is expected to be largely stable in the presence of strong, non-oxidizing acids at room temperature. The C-F and C-Cl bonds are not readily protonated or cleaved by acids under these conditions.
-
Potential for Reaction at Elevated Temperatures: At higher temperatures, strong acids can promote elimination or rearrangement reactions, although this is less likely than with basic conditions.
-
Recommendations:
-
Aqueous vs. Anhydrous Conditions: The presence of water in acidic solutions could lead to slow hydrolysis over extended periods, especially at elevated temperatures. Whenever possible, use anhydrous acid if the presence of water is not required for your reaction.
-
Material Compatibility: Be mindful of the corrosive nature of strong acids, especially at high temperatures, and ensure your reaction vessel is made of a compatible material (e.g., glass, PTFE-lined reactor).
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling, storage, and reactivity of this compound.
Q1: What are the primary safety concerns when working with this compound?
A1: The primary safety concerns are inhalation and eye contact. It is harmful if swallowed and causes serious eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Q2: How should I store this compound?
A2: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Q3: Is this compound sensitive to light?
A3: While specific photodecomposition studies on this compound are scarce, halogenated alkanes can be susceptible to photolysis, especially in the presence of UV light. This can lead to the formation of radical species. It is good practice to store the compound in an amber bottle or in a dark location to minimize exposure to light.
Q4: Can I use this compound with common organometallic reagents like Grignards or organolithiums?
A4: Extreme caution is advised. The multiple C-Cl bonds in the molecule are susceptible to reaction with highly nucleophilic and basic organometallic reagents. These reactions can be complex and may lead to a mixture of products through substitution and elimination pathways. It is crucial to conduct small-scale pilot reactions to determine the feasibility and outcome of such transformations.
Q5: What is the expected stability of this compound in aqueous media?
A5: The hydrolysis of polychlorofluoroalkanes is generally a slow process at neutral pH and ambient temperature. The presence of bulky trifluoromethyl groups and the overall steric hindrance will likely retard the rate of nucleophilic attack by water. However, under prolonged heating or at extreme pH values (highly acidic or basic), hydrolysis can be accelerated, leading to the formation of corresponding alcohols and the release of halide ions.
Data Summary and Experimental Protocols
To provide a more quantitative understanding, the following table summarizes the key physical and predicted stability data for this compound.
| Property | Value | Source |
| Molecular Formula | C4Cl4F6 | [2][3][4][5] |
| Molecular Weight | 303.85 g/mol | [4] |
| Melting Point | 83-84 °C | |
| Boiling Point | 131-133 °C | |
| Density | ~1.781 g/cm³ at 20°C | |
| Thermal Stability | Predicted decomposition > 300°C | Inferred from related compounds |
| Chemical Stability | Stable in neutral and mild acidic/basic conditions at RT. Reactive with strong bases and potent nucleophiles. | Inferred from general principles |
| Photochemical Stability | Potentially sensitive to UV light. | Inferred from general principles |
Experimental Protocol: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a standardized method to determine the thermal decomposition profile of this compound.
Objective: To determine the onset temperature of thermal decomposition and the weight loss profile as a function of temperature.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina, platinum)
-
Inert gas (Nitrogen or Argon) of high purity
-
Oxidizing gas (Air or Oxygen) of high purity
Procedure:
-
Instrument Calibration: Calibrate the TGA for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Place 5-10 mg of this compound into a TGA sample pan.
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., Nitrogen for inert atmosphere, Air for oxidative atmosphere) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.
-
-
TGA Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Record the weight loss as a function of temperature.
-
Determine the onset temperature of decomposition, typically defined as the temperature at which 5% weight loss occurs.
-
Analyze the derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Interpretation of Results:
-
A sharp weight loss over a narrow temperature range suggests a simple, one-step decomposition process.
-
Multiple weight loss steps indicate a more complex decomposition pathway with the formation of stable intermediates.
-
Comparison of the decomposition profiles in inert and oxidizing atmospheres can provide insights into the role of oxygen in the degradation process.
Experimental Protocol: Assessment of Chemical Stability towards Basic Conditions
This protocol outlines a method to evaluate the stability of this compound in the presence of a strong base.
Objective: To determine the rate and extent of degradation of this compound in a basic solution at a given temperature.
Materials:
-
This compound
-
Solvent (e.g., a mixture of a water-miscible organic solvent like THF or acetonitrile and water)
-
Aqueous sodium hydroxide (NaOH) solution of known concentration (e.g., 1 M)
-
Internal standard (a stable compound that does not react under the experimental conditions)
-
Reaction vials with septa
-
Thermostatted reaction block or water bath
-
GC-MS or HPLC for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound and the internal standard in the chosen organic solvent.
-
Reaction Setup:
-
In a series of reaction vials, add a known volume of the stock solution.
-
Add the appropriate volume of water and aqueous NaOH solution to achieve the desired final concentrations.
-
Prepare a control sample with water instead of the NaOH solution.
-
-
Reaction Conditions: Place the vials in the thermostatted block at the desired temperature (e.g., 25°C, 50°C).
-
Time-Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one vial by neutralizing the base with a stoichiometric amount of a suitable acid (e.g., HCl).
-
Analysis:
-
Analyze the quenched samples by GC-MS or HPLC.
-
Quantify the remaining this compound relative to the internal standard.
-
Identify any degradation products by their mass spectra or retention times.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the rate of degradation (e.g., by fitting the data to a first-order or second-order rate law).
-
Visualizing Reaction Pathways
To further elucidate the potential reactivity of this compound, the following diagrams illustrate key conceptual pathways.
Caption: Conceptual pathway for thermal decomposition.
Caption: Potential reaction with strong bases.
References
- Fluorine in Drug Discovery: Role, Design and Case Studies. (URL not provided in search results)
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (2025). [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 945-949. (2019). [Link]
-
Drug Discovery Based on Fluorine-Containing Glycomimetics. Pharmaceuticals, 15(11), 1386. (2022). [Link]
-
What will be the halogenation reaction of butane? Quora. (2018). [Link]
-
Properties of perhalogenated {closo-B10} and {closo-B11} multiply charged anions and a critical comparison with {closo-B12} in the gas and the condensed phase. Physical Chemistry Chemical Physics, 21(43), 23971-23981. (2019). [Link]
-
Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega, 6(19), 12565-12575. (2021). [Link]
-
Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA. [Link]
-
This compound | CAS: 375-34-8. Finetech Industry Limited. [Link]
-
Synthesis of perhalogenated silylboranes (X = Cl, I) and their application in regiodivergent alkene silaboration. Chemical Science, 11(34), 9146-9155. (2020). [Link]
- CN1182730A - Reduction dehalogenation reaction for halohydrocarbon under the action of high activity alkali metal hydride.
-
Shock wave and modeling study of the thermal decomposition reactions of pentafluoroethane and 2-H-heptafluoropropane. Physical Chemistry Chemical Physics, 16(21), 9797-9807. (2014). [Link]
-
Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. Journal of Research of the National Bureau of Standards, 51(6), 327. (1953). [Link]
-
(PDF) Thermal decomposition of tetrachloroethylene. ResearchGate. (2009). [Link]
-
(PDF) Detection of a Precursor of the Photorearranged Products of 3-Hydroxyflavones in Selected Solvents from the UV-visible Spectra in Situ. ResearchGate. (2019). [Link]
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Technical Support Center: Purification of Hexafluoro-2,2,3,3-tetrachlorobutane
Welcome to the technical support guide for Hexafluoro-2,2,3,3-tetrachlorobutane (CAS No. 375-34-8). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purity-related challenges during their experiments. The purity of this highly fluorinated and chlorinated alkane is paramount for achieving reproducible and reliable results in its various applications. This guide explains the causality behind experimental choices, offering robust protocols to ensure the integrity of your compound.
Compound Profile: this compound
A foundational understanding of the physicochemical properties of this compound is critical for designing effective purification strategies.
| Property | Value | Source |
| CAS Number | 375-34-8 | [1][2][3][4] |
| Molecular Formula | C₄Cl₄F₆ | [1][3][4][5] |
| Molecular Weight | 303.85 g/mol | [3][4] |
| Melting Point | 83-84 °C | [3][6] |
| Boiling Point | 131-133 °C | [3] |
| Density | ~1.76 - 1.78 g/cm³ | [6] |
| Appearance | Solid at room temperature | Inferred from melting point |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
Impurities in this compound typically originate from the synthesis process.[7] Common synthesis routes for complex halogenated alkanes can result in several types of impurities:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these can be more volatile or have different polarity.
-
Isomeric Byproducts: Compounds like Hexafluoro-1,1,3,4-tetrachlorobutane may be formed.[2][8] These often have very similar physical properties, making them challenging to separate.
-
Over- or Under-halogenated Species: The reaction may yield molecules with more or fewer fluorine or chlorine atoms than the target compound. In many fluorination reactions, it can be difficult to prevent polyfluorination, leading to over-fluorinated products.[9]
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
-
Degradation Products: Although generally stable, improper storage or handling conditions (e.g., exposure to strong bases or high temperatures) could lead to degradation.
Q2: My primary impurities have different boiling points. What is the best purification method?
For separating compounds with different boiling points, fractional distillation is the most effective method.[10] Given that this compound has a boiling point of 131-133 °C, impurities that are significantly more or less volatile can be efficiently removed. This technique is standard for separating mixtures of alkanes and halogenated hydrocarbons.[11][12][13][14]
A key principle of fractional distillation is that as a vapor mixture rises through a fractionating column, it cools, condenses, and re-vaporizes multiple times.[11] With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).
Below is a general workflow for selecting and optimizing a purification strategy.
Sources
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- 8. Page loading... [wap.guidechem.com]
- 9. sioc.cas.cn [sioc.cas.cn]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 13. savemyexams.com [savemyexams.com]
- 14. chemrevise.org [chemrevise.org]
Troubleshooting low yields in the synthesis of hexafluoro-1,3-butadiene from Hexafluoro-2,2,3,3-tetrachlorobutane
Topic: Troubleshooting Low Yields in the Synthesis of Hexafluoro-1,3-butadiene from Hexafluoro-2,2,3,3-tetrachlorobutane
This guide is designed for researchers, chemists, and process development professionals encountering challenges in the synthesis of high-purity hexafluoro-1,3-butadiene (C4F6). As a critical etchant gas in the semiconductor industry, achieving high yields of C4F6 is paramount.[1][2][3] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the reductive dehalogenation of this compound.
Section 1: Reaction Overview and Mechanism
The synthesis of hexafluoro-1,3-butadiene from this compound is primarily achieved through a reductive dehalogenation reaction. This process involves the removal of four chlorine atoms from the butane backbone to form two conjugated double bonds. The most common and industrially relevant method employs zinc metal in a polar solvent.[4][5][6]
Primary Reaction:
C₄F₆Cl₄ + 2 Zn → C₄F₆ + 2 ZnCl₂ (this compound) + (Zinc) → (Hexafluoro-1,3-butadiene) + (Zinc Chloride)
The mechanism is a heterogeneous reaction occurring on the surface of the zinc metal. The zinc acts as a reducing agent, transferring electrons to the carbon-chlorine bonds, leading to the elimination of chloride ions and the concurrent formation of a π-bond. The reaction proceeds in a stepwise manner to form the conjugated diene.
Caption: General reaction pathway for the synthesis of C4F6.
Section 2: Troubleshooting Guide
This section addresses the most common issues leading to low yields in a question-and-answer format.
Caption: A logical flowchart for troubleshooting low C4F6 yields.
Q1: My reaction is sluggish or fails to initiate. What are the primary causes?
Answer: Reaction initiation failure is almost always linked to the activity of the reducing agent (zinc) or suboptimal reaction conditions.
-
Zinc Surface Passivation: Commercial zinc powder is often coated with a thin, passivating layer of zinc oxide (ZnO). This layer is inert and prevents the metal from participating in the necessary electron transfer for dehalogenation.
-
Solution: The zinc must be activated immediately before use. This is typically done by washing the powder with a dilute acid (e.g., HCl) to remove the oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under a vacuum. See Protocol 3.1 for a detailed procedure.
-
-
Insufficient Temperature: Reductive dehalogenation requires a certain activation energy. If the reaction temperature is too low, the reaction rate will be negligible.
-
Solution: The optimal temperature is solvent-dependent. For solvents like ethanol or isopropanol, the reaction is often run at reflux.[7] For higher-boiling polar aprotic solvents like DMF, temperatures between 60°C and 90°C are common.[8] Gradually increase the temperature and monitor for gas evolution or consumption of the starting material via GC.
-
-
Presence of Water: While a polar protic solvent can be used, excess water can react with the activated zinc surface and passivate it, reducing its effectiveness.
-
Solution: Use anhydrous solvents. If using ethanol, ensure it is of high purity and low water content.
-
Q2: GC analysis shows high conversion of the starting material, but my isolated yield of C4F6 is very low. Where is my product going?
Answer: This common problem points to issues with product isolation and collection rather than the reaction itself. The physical properties of hexafluoro-1,3-butadiene (Boiling Point: 6 °C) are central to this challenge.[5]
-
Inefficient Product Trapping: C4F6 is a gas at room temperature. It must be collected from the reaction headspace and condensed in a cold trap.
-
Solution: Ensure your cold trap is sufficiently cold. A standard dry ice/acetone bath (-78 °C) is typically effective. For complete trapping, a liquid nitrogen bath (-196 °C) may be necessary, but care must be taken not to condense oxygen from the air if the system has leaks. The efficiency of the trap depends on the flow rate of the inert gas stream (if used) and the surface area of the condenser. See Protocol 3.2 for a setup diagram.
-
-
System Leaks: Given the gaseous nature of the product, even small leaks in the reaction apparatus or collection train will lead to significant product loss.
-
Solution: Meticulously check all ground glass joints, tubing connections, and septa for a tight seal. It is good practice to assemble the apparatus and perform a leak test under vacuum before starting the reaction.
-
-
Co-distillation with Solvent: If the reaction is run at a high temperature in a volatile solvent, solvent vapor can be carried into the cold trap along with the C4F6, complicating purification.
-
Solution: Use a reflux condenser placed between the reaction flask and the cold trap to return solvent vapor to the reaction while allowing the more volatile C4F6 to pass through.
-
Q3: My GC/MS analysis shows several major impurities. What are the likely side reactions, and how can they be minimized?
Answer: The formation of byproducts is a clear indicator that reaction conditions are favoring undesired pathways. The most common side reactions are incomplete dehalogenation and isomerization.
-
Incomplete Dehalogenation: The removal of chlorine atoms is stepwise. If the reaction is stopped prematurely or the reducing agent is depleted, you may isolate partially chlorinated butenes, such as dichlorohaxfluorobutenes (C₄F₆Cl₂).
-
Solution: Ensure a stoichiometric excess of activated zinc is used (typically 2.5 to 4 equivalents). Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction by GC to confirm the disappearance of both the starting material and intermediate peaks before workup.
-
-
Isomerization to Hexafluoro-2-butyne: Under certain conditions, particularly with strong Lewis acids, hexafluoro-1,3-butadiene can isomerize to the more stable but undesired hexafluoro-2-butyne.[5] Zinc chloride (ZnCl₂), the reaction byproduct, is a Lewis acid and can promote this isomerization, especially at high temperatures.
-
Solution: Maintain a moderate reaction temperature. While heat is needed for the reaction to proceed, excessive temperatures (>100-120 °C) can accelerate isomerization. Removing the product from the reaction mixture as it is formed (e.g., by sweeping with an inert gas into a cold trap) minimizes its contact time with the ZnCl₂ byproduct.
-
-
Dimerization: At elevated temperatures, C4F6 can undergo [2+2] cycloaddition to form perfluorinated divinylcyclobutanes.[5]
-
Solution: Similar to preventing isomerization, avoid excessive reaction temperatures and remove the product from the reaction vessel as it forms.
-
Caption: Competing reaction pathways in C4F6 synthesis.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the best solvent for this reaction? A: Polar solvents are required to facilitate the reaction on the zinc surface and to dissolve the zinc chloride byproduct. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are highly effective. Polar protic solvents like ethanol and isopropanol are also commonly used and can be advantageous due to their lower boiling points, but they must be anhydrous.[6][7]
-
Q: How can I monitor the reaction progress effectively? A: The most reliable method is periodic sampling of the reaction mixture for GC analysis. Quench a small aliquot in dilute acid, extract with a low-boiling solvent (like ether), and analyze the organic layer. This will show the disappearance of the starting material (C₄F₆Cl₄) and the appearance of any intermediates or byproducts. Alternatively, you can monitor the rate of gas evolution into the collection trap.
-
Q: Can other metals be used instead of zinc? A: Yes, other reducing metals like magnesium have been used.[4] However, zinc is the most common choice due to its optimal reactivity, relatively low cost, and well-established protocols.
-
Q: My final product is pure by GC but has a hazy appearance. What could this be? A: A hazy or wet appearance in the cryogenically trapped product is often due to co-condensed water or solvent. This underscores the importance of using anhydrous solvents and having an efficient reflux condenser before the cold trap to minimize solvent carryover. Purification can be achieved by passing the gas through a column packed with a suitable desiccant or adsorbent.[2][9]
Section 4: Standard Operating Protocols
Protocol 4.1: Activation of Zinc Powder
-
Place zinc powder (4 equivalents) in a round-bottom flask equipped with a magnetic stir bar.
-
Under a fume hood, add enough 2 M HCl to cover the zinc. Stir vigorously for 2-3 minutes. You should observe gas evolution as the oxide layer is removed.
-
Stop stirring, allow the zinc to settle, and carefully decant the acidic solution.
-
Wash the zinc by adding deionized water, stirring for 1 minute, and decanting. Repeat this wash step three times.
-
Wash the zinc with ethanol (2x) and then diethyl ether (2x) in a similar fashion.
-
After the final ether wash, place the flask under high vacuum with gentle stirring to completely remove all residual solvent. The resulting product should be a fine, grey, free-flowing powder. Use immediately.
Protocol 4.2: General Synthesis of Hexafluoro-1,3-butadiene
-
Assemble a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. The outlet of the reflux condenser should be connected via tubing to a series of two cold traps (the first cooled to -10 °C to catch any high-boiling impurities, the second to -78 °C).
-
Charge the flask with the freshly activated zinc powder (4 eq.) and anhydrous DMF (or ethanol) under an inert atmosphere (N₂ or Ar).
-
Dissolve this compound (1 eq.) in a minimal amount of the same anhydrous solvent and add it to the addition funnel.
-
Heat the zinc slurry to the desired reaction temperature (e.g., 80 °C for DMF).
-
Add the solution of the starting material dropwise to the stirred zinc slurry over 1-2 hours.
-
After the addition is complete, allow the reaction to stir at temperature for an additional 4-6 hours, or until GC analysis indicates complete consumption of the starting material. The gaseous product will be collected in the -78 °C trap.
-
Once the reaction is complete, the collected liquid in the cold trap is the crude hexafluoro-1,3-butadiene. It can be purified further by fractional distillation.
Section 5: Data Summary Table
| Parameter | Recommended Value/Type | Rationale & Key Considerations |
| Starting Material | This compound | Purity should be >98% to avoid introducing impurities. |
| Reducing Agent | Zinc Powder (activated) | Must be activated to remove the passivating oxide layer. A 2.5-4x molar excess is recommended. |
| Solvent | Anhydrous DMF or Ethanol | A polar solvent is essential. DMF is often higher yielding but harder to remove. Ethanol is a good alternative. |
| Reaction Temperature | 60 - 90 °C (DMF) / Reflux (Ethanol) | Balances reaction rate against the risk of side reactions like isomerization and dimerization.[8] |
| Reaction Time | 4 - 12 hours | Monitor by GC to determine completion. Longer times may be needed for lower temperatures. |
| Product B.P. | 6 °C | Requires cryogenic trapping for efficient isolation.[5] |
| Typical Yield | 70 - 95% | Highly dependent on zinc activation, anhydrous conditions, and efficient product collection.[4] |
Section 6: References
-
Purification of hexafluoro-1,3-butadiene. (n.d.). Google Patents. Retrieved from
-
Hexafluoro -1, 3-Butadiene (C4F6). (n.d.). FEWM. Retrieved from [Link]
-
Method for purifying hexafluorobutadiene. (2021). European Patent Office. Retrieved from [Link]
-
Nishimura, S., et al. (1995). Structural change in poly(hexafluoro-l,3-butadiene) during heat treatment. Polymer, 36(13), 2649-2652.
-
Zhu, J., et al. (2014). The Research Progress of Hexafluorobutadiene Synthesis. Semantic Scholar. Retrieved from [Link]
-
Purification of hexafluoro-1,3-butadiene. (n.d.). Google Patents. Retrieved from
-
What are the synthesis methods and applications of HEXAFLUORO-1,3-BUTADIENE? (n.d.). ChemSourse. Retrieved from [Link]
-
Zhu, J., et al. (2014). The Research Progress of Hexafluorobutadiene Synthesis. ResearchGate. Retrieved from [Link]
-
Complete Hydrodehalogenation of Polyfluorinated and Other Polyhalogenated Benzenes under Mild Catalytic Conditions. (2021). ResearchGate. Retrieved from [Link]
-
Hexafluorobutadiene. (n.d.). Wikipedia. Retrieved from [Link]
-
Discussion of Industrial Synthetic Routes to Hexafluoro-1,3-butadiene, C4F6. (2020). LinkedIn. Retrieved from [Link]
-
1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Method for preparing hexafluoro-1,3-butadiene and intermediate thereof. (n.d.). Google Patents. Retrieved from
Sources
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- 2. data.epo.org [data.epo.org]
- 3. Hexafluoro-1,3-butadiene (C4F6) — Valliscor [valliscor.com]
- 4. Page loading... [guidechem.com]
- 5. Hexafluorobutadiene - Wikipedia [en.wikipedia.org]
- 6. Synthetic Routes to C4F6 | EFC Gases [efcgases.com]
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- 8. WO2021254372A1 - Method for preparing hexafluoro-1,3-butadiene and intermediate thereof - Google Patents [patents.google.com]
- 9. US6544319B1 - Purification of hexafluoro-1,3-butadiene - Google Patents [patents.google.com]
Compatibility of Hexafluoro-2,2,3,3-tetrachlorobutane with common laboratory reagents
Welcome to the comprehensive technical support guide for Hexafluoro-2,2,3,3-tetrachlorobutane (CAS 375-34-8). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and application of this specialty chemical in the laboratory. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance based on fundamental chemical principles and established safety protocols.
I. Chemical Profile and Core Reactivity Principles
This compound is a perhalogenated alkane, meaning all hydrogen atoms have been replaced by halogens. Its structure, with two trifluoromethyl groups and a central tetrachloroethane backbone, dictates its chemical behavior. The key to understanding its compatibility lies in the differential reactivity of the Carbon-Fluorine (C-F) and Carbon-Chlorine (C-Cl) bonds.
-
C-F Bonds: These bonds are exceptionally strong and are generally inert to common laboratory reagents.[1] This high bond energy means that the trifluoromethyl groups are the most stable parts of the molecule.
-
C-Cl Bonds: These bonds are significantly weaker than C-F bonds and represent the primary sites of reactivity.[1] The vicinal arrangement of the four chlorine atoms (two on each of two adjacent carbons) creates a sterically hindered and electron-rich center, making the molecule susceptible to specific types of reactions, particularly elimination.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the compatibility of this compound with various classes of laboratory reagents.
Acids
Q1: Is it safe to use strong mineral acids like concentrated sulfuric acid (H₂SO₄) or nitric acid (HNO₃) with this compound?
A: Under ambient conditions, this compound is generally considered stable in the presence of strong, non-oxidizing acids like concentrated sulfuric acid. Alkanes, as a class of compounds, do not typically react with concentrated sulfuric acid.[2] However, caution is advised, especially at elevated temperatures. Strong oxidizing acids, such as fuming nitric acid, should be avoided due to the potential for unpredictable oxidative degradation.[3]
Q2: Will this compound undergo hydrolysis in the presence of aqueous acids?
A: No, significant hydrolysis is not expected under typical acidic conditions. The C-F bonds are highly resistant to hydrolysis, and while the C-Cl bonds are more susceptible, the overall perhalogenated nature of the molecule confers significant chemical stability.
Bases
Q3: Can I use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?
A: No, this is strongly discouraged. Strong bases will promote elimination reactions, specifically dehalogenation, due to the vicinal arrangement of the chlorine atoms. This can lead to the formation of unsaturated and potentially reactive byproducts. The reaction is analogous to the dehydrohalogenation of alkyl halides, a well-established reaction in organic chemistry.[4]
Q4: What about weaker bases like sodium bicarbonate (NaHCO₃) or organic amines?
A: While weaker bases are less likely to initiate rapid dehalogenation, their use is still not recommended without specific experimental validation. The potential for slow degradation or unexpected side reactions exists, especially over prolonged contact or at elevated temperatures.
Oxidizing and Reducing Agents
Q5: Is this compound compatible with strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇)?
A: No, contact with strong oxidizing agents should be avoided. While alkanes are generally resistant to oxidation, the high degree of chlorination can make the molecule susceptible to oxidative degradation under certain conditions.[5] The reaction products could be hazardous and are difficult to predict without specific experimental data.
Q6: What is the risk of using reducing agents with this compound?
A: Strong reducing agents, particularly finely divided metals (e.g., zinc, magnesium, aluminum) and alkali metals (e.g., sodium, potassium), are incompatible. These reagents can cause reductive dehalogenation of the vicinal tetrachlorides, leading to the formation of alkenes or alkynes.[6][7] This reaction can be vigorous and should be avoided.
Organic Solvents
Q7: What are suitable solvents for this compound?
A: Based on the principle of "like dissolves like," this dense, non-polar molecule is expected to have good solubility in other halogenated solvents (e.g., dichloromethane, chloroform) and non-polar organic solvents (e.g., hexanes, toluene).[8][9]
Q8: Are there any common laboratory solvents that are incompatible?
A: Caution should be exercised with nucleophilic polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), especially in the presence of any basic impurities or at elevated temperatures, as they could potentially promote slow elimination reactions. Protic solvents like alcohols (methanol, ethanol) are generally acceptable as long as no strong bases are present.
III. Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected color change or gas evolution upon addition of a reagent. | Incompatibility leading to a chemical reaction. This is likely with strong bases, reducing metals, or strong oxidizing agents. | 1. STOP THE EXPERIMENT IMMEDIATELY. 2. If safe to do so, quench the reaction carefully (e.g., by cooling or adding an appropriate quenching agent if known and safe). 3. Evacuate the area if noxious fumes are present. 4. Consult the Safety Data Sheet (SDS) and this guide to identify the incompatible reagent. 5. Dispose of the reaction mixture according to your institution's hazardous waste protocols. |
| Low yield or formation of unexpected byproducts in a reaction where this compound is a solvent or reagent. | Slow degradation of the compound due to incompatibility with a reagent (e.g., a weak base) or thermal decomposition. | 1. Review all reagents for potential incompatibilities as outlined in the FAQs. 2. Consider if the reaction temperature is approaching the thermal decomposition threshold of the compound. 3. Analyze byproducts to identify potential degradation pathways (e.g., elimination products). 4. Select alternative, more inert solvents or reagents if an incompatibility is suspected. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | 1. Switch to a non-polar or halogenated solvent. 2. Gentle warming and sonication may aid dissolution in compatible solvents. Do not heat with incompatible reagents. |
IV. Chemical Compatibility Summary Table
| Reagent Class | Examples | Compatibility | Rationale and Precautions |
| Strong Acids (Non-oxidizing) | Concentrated H₂SO₄, HCl | Compatible with Precautions | Generally stable at ambient temperatures. Avoid heating. |
| Strong Acids (Oxidizing) | Fuming HNO₃, Aqua Regia | NOT COMPATIBLE | Risk of vigorous, unpredictable oxidation. |
| Strong Bases | NaOH, KOH, t-BuOK | NOT COMPATIBLE | Will cause dehalogenation via an elimination reaction. |
| Weak Bases | NaHCO₃, Et₃N | Use with Caution | Potential for slow degradation. Test on a small scale first. |
| Strong Oxidizing Agents | KMnO₄, K₂Cr₂O₇, H₂O₂ | NOT COMPATIBLE | Risk of oxidative degradation. |
| Reducing Agents (Metals) | Zn, Mg, Al, Na, K | NOT COMPATIBLE | Causes reductive dehalogenation.[7] |
| Non-polar Organic Solvents | Hexanes, Toluene, CCl₄ | Compatible | "Like dissolves like."[8] |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate | Generally Compatible | Monitor for any signs of reaction, especially if basic impurities are present. |
| Nucleophilic Polar Aprotic Solvents | DMSO, DMF | Use with Caution | Potential to promote slow elimination, especially at elevated temperatures. |
| Polar Protic Solvents | Water, Methanol, Ethanol | Generally Compatible (Low Solubility in Water) | Ensure no strong bases are present to avoid elimination reactions.[8] |
V. Experimental Protocols and Visualizations
Experimental Workflow: Assessing Compatibility with a Novel Reagent
This workflow provides a systematic approach to determining the compatibility of this compound with a reagent not listed in this guide.
Caption: A decision-making workflow for assessing reagent compatibility.
Conceptual Reaction Pathway: Dehalogenation with a Strong Base
The following diagram illustrates the likely E2 elimination pathway for the reaction of this compound with a strong base, such as hydroxide (OH⁻).
Caption: Proposed mechanism for base-induced dehalogenation.
VI. Safety and Disposal
Thermal Decomposition: Avoid exposing this compound to high temperatures. Thermal decomposition can release hazardous gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and carbonyl halides.[1][10] All experiments should be conducted in a well-ventilated fume hood.
Disposal: Dispose of this compound and any reaction mixtures containing it in accordance with local, state, and federal regulations for halogenated organic waste. Do not dispose of it down the drain.
VII. References
-
Bergman, A., et al. (1984). Thermal degradation of polychlorinated alkanes. Chemosphere, 13(2), 237-250.
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Piirilä, P., et al. (2003). Prolonged respiratory symptoms caused by thermal degradation products of freons. Scandinavian Journal of Work, Environment & Health, 29(1), 51-56.
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Save the Ozone. (n.d.). Thermal destruction of (hydro)chloro- fluorocarbons and hydrofluorocarbons. Climate and Ozone Protection Alliance.
-
Drenzek, N. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Eurochlor.
-
Fiedler, H. (1996). Sources of and fate of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDF) in waste incineration. In The Handbook of Environmental Chemistry (Vol. 3, Part H, pp. 193-239). Springer, Berlin, Heidelberg.
-
Filo. (2025). Write short note on following reaction of alkanes: Halogenation 2. Nit...
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Unacademy. (n.d.). Halogenation and Nitration.
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McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
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Vedantu. (n.d.). Hydrocarbons Class 11 Chemistry Chapter 9 CBSE Notes.
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Wikipedia. (n.d.). Dehalogenation.
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Google Patents. (n.d.). US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol.
-
Steuhouse. (n.d.). Reactions of the alkanes.
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092.
-
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (2017). Molecules, 22(12), 2249.
-
Reactions of Alkanes | Nitration|Sulphonation | Combustion|Pyrolysis. (2021, August 12). YouTube.
-
Quora. (n.d.). Why are alkyl halides used as solvents for relatively non-polar organic compounds?
-
Perlego. (n.d.). Nitration of Alkanes | Overview & Research Examples.
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ChemicalBook. (2024). This compound | 375-34-8.
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
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Alfa Chemistry. (n.d.). CAS 375-34-8 this compound.
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Santa Cruz Biotechnology. (n.d.). This compound | CAS 375-34-8 | SCBT.
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
-
Sigma-Aldrich. (n.d.). This compound | 375-34-8.
-
Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds.
-
Guidechem. (n.d.). This compound 375-34-8.
-
University of Wisconsin-Madison. (n.d.). 24.2 Reactivity of Alkanes and Alkenes.
-
YouTube. (2022, March 21). Pyrolysis of Alkanes |Thermal Decomposition of Alkanes | Cracking of Alkanes.
-
Chemguide. (n.d.). alkenes and sulphuric (sulfuric) acid.
-
Chemistry LibreTexts. (2023, January 22). Addition of Sulfuric acid to Alkenes.
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Managing pressure and temperature in reactions involving Hexafluoro-2,2,3,3-tetrachlorobutane
Welcome to the technical support center for Hexafluoro-2,2,3,3-tetrachlorobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing pressure and temperature in reactions involving this compound. The information herein is curated to ensure scientific integrity, drawing from established protocols and safety data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction of this compound, providing foundational knowledge for safe and effective experimentation.
Q1: What are the key physical properties of this compound that influence reaction conditions?
A1: Understanding the physical properties of this compound is crucial for designing and controlling reactions. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C4Cl4F6 | [1][2] |
| Molecular Weight | 303.85 g/mol | [3] |
| Boiling Point | 131-133 °C | [4] |
| Melting Point | 83-84 °C | [4] |
| Density | 1.756 g/cm³ | [3] |
| Flash Point | 45.1 °C | [1] |
The relatively low boiling point indicates that the compound is volatile and reactions conducted at or near this temperature will generate significant vapor pressure. This necessitates the use of sealed reaction vessels and careful pressure monitoring. The melting point of 83-84 °C means the compound is a solid at room temperature, which should be considered for material handling and charging of reactors.
Q2: What are the primary hazards associated with this compound, and how do they impact pressure and temperature management?
A2: this compound is classified as harmful if swallowed and causes serious eye irritation.[2][5][6] It may also cause skin and respiratory irritation.[6][7] While the safety data sheet does not list it as explosive, the general principles of handling halogenated hydrocarbons suggest caution.[8]
From a pressure and temperature management perspective, the key concerns are:
-
Reactivity with Other Reagents: Reactions involving highly reactive reagents, such as strong bases or reducing agents, can be exothermic and lead to a rapid increase in temperature and pressure.[6] Compatibility with all reaction components should be carefully evaluated.
Q3: What type of reactor setup is recommended for reactions involving this compound?
A3: Given the volatility and potential hazards, a sealed, pressure-rated reactor is highly recommended. The choice of reactor material is also critical. While glass reactors may be suitable for small-scale reactions at moderate temperatures and pressures, for larger scale or higher temperature applications, corrosion-resistant metal alloys (e.g., Hastelloy) are preferable, especially if there is a risk of generating corrosive byproducts like HF.[9] The reactor should be equipped with:
-
A calibrated pressure gauge or transducer.
-
A thermocouple to monitor the internal reaction temperature.
-
A pressure relief valve or rupture disc as a safety precaution.
-
An efficient stirring mechanism to ensure homogenous temperature distribution.
-
A heating and cooling system capable of precise temperature control.
Continuous flow reactors can also be an excellent option for managing hazardous reactions, as they offer better control over temperature and pressure due to the small reaction volume.[11][12]
Q4: How should I approach heating and cooling in these reactions?
A4: Gradual and controlled heating and cooling are paramount.
-
Heating: Use a programmable heating mantle or an oil bath with a temperature controller. Avoid direct heating with a flame. The heating rate should be slow enough to prevent a sudden increase in pressure.
-
Cooling: For exothermic reactions, an efficient cooling system is essential. This could be an ice bath, a cryostat, or a cooling coil within the reactor. The cooling capacity should be sufficient to absorb the heat generated by the reaction and maintain the desired temperature.
Section 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may arise during reactions involving this compound.
Pressure Management
Q: My reaction pressure is increasing more rapidly than expected. What should I do?
A: An unexpected pressure increase is a serious safety concern and requires immediate attention.
Immediate Actions:
-
Stop Heating: Immediately turn off the heat source.
-
Initiate Cooling: If the reaction is exothermic, apply cooling to the reactor.
-
Do Not Vent Directly: Avoid venting the reactor directly to the atmosphere, as the vapors may be hazardous.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected pressure increases.
Causality: A rapid pressure increase is typically due to either a rapid increase in temperature (causing the vapor pressure of the solvent or reactants to rise) or the evolution of a gaseous byproduct. If accompanied by a temperature spike, an uncontrolled exothermic event is the likely cause. If the temperature is stable, a chemical reaction producing gas is more probable.
Q: The pressure in my reactor is lower than expected. What could be the cause?
A: A lower-than-expected pressure could indicate a leak in the system or a reaction that consumes gas.
Troubleshooting Steps:
-
Check for Leaks: Perform a leak test on your reactor system before starting the reaction. If a leak is suspected during the reaction, carefully check all fittings and seals.
-
Gas Consumption: If your reaction is expected to consume a gaseous reactant, the pressure drop may be normal. Ensure your stoichiometry calculations are correct.
-
Condensation: If the reaction is cooled, a drop in pressure will occur due to the condensation of vapors. This is a normal physical phenomenon.
Temperature Management
Q: I am observing localized "hot spots" in my reactor. What is the cause and how can I prevent this?
A: Hot spots are areas within the reactor that are at a significantly higher temperature than the bulk of the reaction mixture. They are often caused by poor mixing or a highly exothermic reaction that is not being adequately controlled.
Prevention and Mitigation:
-
Improve Stirring: Increase the stirring speed to improve the homogeneity of the reaction mixture and facilitate heat transfer to the reactor walls.
-
Controlled Reagent Addition: For highly exothermic reactions, add the limiting reagent slowly and in a controlled manner to manage the rate of heat generation.
-
Use a Dilute Solution: Running the reaction in a more dilute solution can help to dissipate the heat more effectively.
-
Improve Heat Transfer: Ensure good thermal contact between the reactor and the heating/cooling medium.
Q: My reaction temperature is overshooting the setpoint. How can I improve temperature control?
A: Temperature overshooting is a common issue with PID temperature controllers.
Troubleshooting Steps:
-
Tune the PID Controller: Most modern temperature controllers have an auto-tuning function. Use this to optimize the P (proportional), I (integral), and D (derivative) parameters for your specific reaction setup.
-
Reduce Heating Rate: A slower heating ramp rate will give the controller more time to react and prevent overshooting.
-
Ensure Proper Thermocouple Placement: The thermocouple should be immersed in the reaction mixture, away from the reactor walls, to get an accurate reading of the bulk temperature.
Section 3: Experimental Protocols
General Protocol for a Reaction Under Pressure
This is a general guideline. Specific parameters will need to be optimized for your particular reaction.
-
Reactor Assembly and Leak Test:
-
Assemble the pressure reactor according to the manufacturer's instructions.
-
Ensure all seals and fittings are clean and in good condition.
-
Pressurize the sealed reactor with an inert gas (e.g., nitrogen or argon) to a pressure slightly above your intended reaction pressure.
-
Monitor the pressure for at least 30 minutes. A stable pressure indicates a leak-free system.
-
-
Charging the Reactor:
-
Release the pressure from the leak test.
-
Charge the reactor with this compound and any other solid reagents.
-
Add the solvent.
-
Seal the reactor.
-
-
Inerting the Atmosphere:
-
Purge the reactor with an inert gas several times to remove any air.
-
-
Reaction Execution:
-
Begin stirring.
-
Start the heating program with a slow ramp rate.
-
Monitor the temperature and pressure closely throughout the reaction.
-
If adding a liquid reagent during the reaction, use a syringe pump for controlled addition.
-
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Crucially, ensure the internal pressure has returned to atmospheric pressure before opening the reactor.
-
Open the reactor in a well-ventilated fume hood.
-
Proceed with your desired work-up and purification procedure.
-
Safety is paramount when working with halogenated compounds under pressure. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [5][8]
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
Shertzer, J. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides. Retrieved from [Link]
- Google Patents. (n.d.). US5276226A - Low temperature halogenation of alkanes.
-
University of Cambridge. (n.d.). Fluorination Reactions. Retrieved from [Link]
- Google Patents. (n.d.). US4125593A - Combustion of halogenated hydrocarbons.
-
AUS-e-TUTE. (n.d.). Halogenation of Hydrocarbons Chemistry Tutorial. Retrieved from [Link]
- Google Patents. (n.d.). EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane.
-
ResearchGate. (2004). Reaction of halogenated hydrocarbon solvents with tertiary amines: Spectrophotometric and conductimetric study. Retrieved from [Link]
-
GovInfo. (2015). Workshop on the Research Needs Concerning the Exothermic Reaction of Halogenated Hydrocarbons. Retrieved from [Link]
-
FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 375-34-8 | Chemical Product. Retrieved from [Link]
-
PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]
-
PubMed. (2014). Shock wave and modeling study of the thermal decomposition reactions of pentafluoroethane and 2-H-heptafluoropropane. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) The Research Progress of Hexafluorobutadiene Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US6211415B1 - Process for thermal decomposition of hexafluoropropylene oxide oligomers.
-
ResearchGate. (n.d.). (PDF) Thermal decomposition of tetrachloroethylene. Retrieved from [Link]
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- 6. synquestlabs.com [synquestlabs.com]
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- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
Validation & Comparative
Analytical techniques for the characterization of Hexafluoro-2,2,3,3-tetrachlorobutane
An In-Depth Guide to the Analytical Characterization of Hexafluoro-2,2,3,3-tetrachlorobutane
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and pharmaceutical development, the rigorous characterization of novel and existing chemical entities is paramount. This compound, a halogenated hydrocarbon, presents a unique analytical challenge due to its chemical properties. This guide provides an in-depth comparison of the primary analytical techniques for its characterization, moving beyond mere protocols to explain the causality behind experimental choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most effective analytical strategies for this compound.
Understanding this compound
This compound (C₄Cl₄F₆) is a fully halogenated alkane. Its structure, consisting of a butane backbone with chlorine and fluorine substituents, dictates its physical and chemical behavior, which in turn informs the selection of appropriate analytical methods. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 375-34-8 | [1][2] |
| Molecular Formula | C₄Cl₄F₆ | [3][4][5] |
| Molecular Weight | 303.85 g/mol | [1][4] |
| Melting Point | 83-84 °C | [1][5] |
| Boiling Point | 131-133 °C | [1][5] |
| Density | 1.781 g/cm³ at 20 °C | [1] |
The relatively low boiling point and thermal stability of this compound make it an ideal candidate for analysis by gas chromatography. Its complex structure with multiple halogen atoms necessitates powerful spectroscopic techniques for unambiguous identification and structural elucidation.
A Strategic Workflow for Characterization
A robust analytical workflow ensures comprehensive characterization, from initial purity assessment to definitive structural confirmation. The choice and sequence of techniques are critical. For a compound like this compound, a multi-faceted approach is recommended.
Caption: A strategic workflow for the comprehensive characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Purity and Identification
For volatile and semi-volatile halogenated hydrocarbons, GC-MS is the cornerstone of analytical characterization.[6][7] It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry.[8]
Expertise & Experience: Why GC-MS is the First Choice
The choice of GC-MS as the initial analytical technique is deliberate. Its high sensitivity allows for the detection of trace impurities, making it ideal for purity assessment.[8] The mass spectrometer provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. This pattern is a chemical "fingerprint" that can be compared against spectral libraries for identification. For a halogenated compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation in the mass spectrum.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1-5 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., hexane or dichloromethane). The choice of solvent is critical to ensure it does not co-elute with the analyte or any impurities of interest.
-
Instrumentation: A standard GC-MS system equipped with a capillary column is used.[9]
-
Injection: Inject 1 µL of the prepared sample into the GC inlet. A split injection is typically used to prevent column overloading, with a split ratio of 50:1 or 100:1. The injector temperature should be high enough to ensure rapid volatilization without causing thermal degradation (e.g., 250 °C).
-
Chromatographic Separation:
-
Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is preferred for separating halogenated hydrocarbons based on their boiling points.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and hold for 1-2 minutes to focus the analytes at the head of the column. Then, ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to elute the compound and any higher-boiling impurities.
-
Carrier Gas: Helium is the most common carrier gas, with a constant flow rate of approximately 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard method, as it produces reproducible fragmentation patterns for library matching.
-
Mass Range: Scan a mass range that encompasses the molecular ion and expected fragments (e.g., m/z 40-400).
-
Transfer Line Temperature: The transfer line connecting the GC to the MS should be maintained at a temperature (e.g., 280 °C) to prevent condensation of the analyte.
-
Data Interpretation
-
Chromatogram: The primary peak should correspond to this compound. The purity can be calculated from the peak area percentage.
-
Mass Spectrum: The mass spectrum of the main peak should show the molecular ion ([M]⁺) and characteristic fragment ions. The presence of chlorine atoms will result in a distinctive isotopic cluster pattern for any chlorine-containing fragment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
While GC-MS can confirm identity and purity, NMR spectroscopy is indispensable for the unambiguous determination of the chemical structure. For this compound, both ¹³C and ¹⁹F NMR are highly informative.
Expertise & Experience: Why a Multinuclear NMR Approach?
A proton (¹H) NMR spectrum of this compound will be uninformative as there are no hydrogen atoms. Therefore, we must turn to other NMR-active nuclei.
-
¹³C NMR: This technique provides information about the carbon skeleton. Due to the symmetry of the molecule (C(F₃)-C(Cl₂)-C(Cl₂)-C(F₃)), we would expect to see only two distinct carbon signals.
-
¹⁹F NMR: Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[10] It provides direct information about the electronic environment of the fluorine atoms. For this molecule, a single signal is expected for the six equivalent fluorine atoms of the two -CF₃ groups.
Experimental Protocol: ¹³C and ¹⁹F NMR
-
Sample Preparation: Dissolve approximately 20-30 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) or acetone-d₆ are common choices. The solvent must effectively dissolve the sample and not have signals that overlap with the analyte peaks.[11]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for good signal resolution, especially for ¹³C NMR.
-
¹³C NMR Acquisition:
-
A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom.
-
A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[10]
-
-
¹⁹F NMR Acquisition:
-
¹⁹F NMR experiments are typically faster than ¹³C due to the high sensitivity of the ¹⁹F nucleus.
-
A simple pulse-acquire sequence is usually sufficient.
-
Data Interpretation
-
¹³C NMR Spectrum: Expect two signals: one for the two equivalent -CF₃ carbons and another for the two equivalent -CCl₂- carbons. The chemical shifts will be influenced by the electronegative halogen substituents.
-
¹⁹F NMR Spectrum: Expect a single sharp signal (a singlet), confirming that all six fluorine atoms are in an identical chemical environment.
Infrared (IR) Spectroscopy: A Rapid Check for Key Structural Features
Infrared (IR) spectroscopy is a fast and simple technique that provides information about the vibrational modes of molecules, which correspond to specific functional groups and bond types.[12]
Expertise & Experience: The Role of IR in this Context
While IR is not as powerful as NMR for complete structure elucidation of a complex molecule like this, it serves as an excellent and rapid quality control check. The primary value of IR for this compound is the confirmation of the presence of C-F and C-Cl bonds, which exhibit strong absorption bands in the fingerprint region of the spectrum. The absence of bands corresponding to C-H, O-H, or C=O vibrations can quickly confirm the absence of common impurities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: ATR-FTIR requires minimal sample preparation. A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum shows absorbance (or transmittance) as a function of wavenumber.
Data Interpretation
-
Key Absorptions: Look for strong absorption bands in the region of 1350-1000 cm⁻¹ corresponding to C-F stretching vibrations and in the region of 850-550 cm⁻¹ corresponding to C-Cl stretching vibrations.
-
Absence of Impurities: The absence of a broad band around 3300 cm⁻¹ (O-H stretch) or sharp bands around 3000 cm⁻¹ (C-H stretch) would indicate the absence of water or organic impurities containing these groups.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific question being asked—be it purity assessment, identity confirmation, or structural elucidation.
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A Comparative Guide to the Analysis of Hexafluoro-2,2,3,3-tetrachlorobutane: 19F NMR Spectroscopy versus Alternative Techniques
In the landscape of pharmaceutical development and materials science, the precise characterization of highly fluorinated and chlorinated molecules is paramount. Hexafluoro-2,2,3,3-tetrachlorobutane, a compound with significant industrial applications, presents a unique analytical challenge due to its chemical inertness and specific molecular structure. This guide provides an in-depth comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methodologies for the comprehensive analysis of this perhalogenated alkane. We will delve into the theoretical underpinnings, practical experimental protocols, and comparative performance data to equip researchers with the insights needed to make informed analytical choices.
The Subject Molecule: this compound
This compound (C4Cl4F6) is a non-flammable, colorless liquid or low-melting solid with a high density.[1] Its structure, characterized by two trifluoromethyl (CF3) groups attached to a tetrachlorinated ethane backbone, bestows upon it a high degree of thermal and chemical stability.
Molecular Structure:
Caption: Structure of this compound.
The symmetrical nature of this molecule is a key determinant of its spectroscopic signature, a factor we will explore in detail in the context of 19F NMR analysis.
I. The Power of 19F NMR for the Analysis of this compound
Fluorine-19 NMR spectroscopy stands as a premier technique for the analysis of fluorinated compounds for several compelling reasons. The 19F nucleus possesses a nuclear spin of 1/2, is 100% naturally abundant, and has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (1H) nucleus.[2][3] This inherent sensitivity, coupled with the large chemical shift range of over 400 ppm, provides exceptional signal dispersion and reduces the likelihood of signal overlap, a common challenge in 1H NMR.[2][3]
Expected 19F NMR Spectrum of this compound
Due to the chemical equivalence of the six fluorine atoms in the two CF3 groups, a single resonance is expected in the 1H-decoupled 19F NMR spectrum. The chemical shift of this singlet is influenced by the electron-withdrawing effects of the adjacent dichloromethylene (-CCl2-) groups.
Predicted 19F NMR Data:
| Parameter | Predicted Value | Rationale |
| Chemical Shift (δ) | -60 to -75 ppm (relative to CFCl3) | The strong electron-withdrawing effect of the two chlorine atoms on the adjacent carbon deshields the fluorine nuclei, causing a downfield shift. This range is typical for CF3 groups attached to a carbon bearing multiple chlorine atoms.[4] |
| Multiplicity | Singlet | All six fluorine atoms are chemically and magnetically equivalent due to free rotation around the C-C bonds. Therefore, no F-F coupling is observed. |
| Integration | 6F | The integral of the single peak will correspond to all six fluorine atoms in the molecule. |
The absence of protons in the molecule means that proton-fluorine coupling will not be observed, simplifying the spectrum.
Experimental Protocol: 19F NMR Analysis
The following protocol outlines the steps for acquiring a high-quality 19F NMR spectrum of this compound.
Workflow for 19F NMR Analysis:
Caption: A step-by-step workflow for 19F NMR analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 20-50 mg of this compound. Given its low melting point, it may be handled as a viscous liquid.[1]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) in a clean, dry vial.
-
For quantitative analysis, a known amount of an internal standard containing a single fluorine resonance (e.g., trifluorotoluene) can be added.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Select a standard 1D 19F NMR experiment with proton decoupling. While there are no protons in the target molecule, this is a standard practice to ensure a clean spectrum if any proton-containing impurities are present.
-
Set the spectral width to cover the expected chemical shift range (e.g., from -50 to -90 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. Given the high concentration of fluorine in the molecule, a relatively low number of scans will likely be sufficient.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Reference the chemical shift scale. If an internal standard was used, its chemical shift is set to the known value. Otherwise, an external reference can be used.
-
Integrate the area of the observed signal.
-
II. Alternative Analytical Techniques: A Comparative Overview
While 19F NMR is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[5] It excels at separating components of a mixture and providing structural information through mass spectral fragmentation patterns.
Principles of GC-MS Analysis:
-
Injection and Volatilization: The sample is injected into a heated port where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin column. Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coating the column walls.
-
Ionization and Fragmentation: As the separated components elute from the column, they enter the mass spectrometer's ion source, where they are bombarded with electrons (Electron Ionization - EI). This causes the molecules to ionize and fragment in a reproducible manner.
-
Mass Analysis and Detection: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
Expected GC-MS Data for this compound:
The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of fluorine, chlorine, and CF3 groups. The isotopic pattern of chlorine (approximately 3:1 ratio of 35Cl to 37Cl) would be a key identifier.
Comparison of 19F NMR and GC-MS
| Feature | 19F NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the absorption of radiofrequency energy by 19F nuclei in a magnetic field. | Separates volatile compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection. |
| Sample State | Solution | Gas/Vapor |
| Information Provided | Chemical environment of fluorine atoms, quantitative information, structural connectivity through coupling. | Molecular weight, elemental composition (from isotopic patterns), fragmentation patterns for structural elucidation. |
| Quantitative Analysis | Inherently quantitative with proper experimental setup (e.g., use of an internal standard and appropriate relaxation delays).[6] | Requires calibration with standards for accurate quantification.[7] |
| Sensitivity | Moderate to high, dependent on spectrometer field strength. | Very high, often in the picogram to femtogram range. |
| Sample Preparation | Simple dissolution in a deuterated solvent. | Can be more involved, potentially requiring extraction or derivatization for non-volatile samples (though not for the target molecule). |
| Destructive/Non-destructive | Non-destructive. | Destructive. |
| Analysis of Isomers | Can readily distinguish between structural isomers with different fluorine environments. | Can separate isomers chromatographically if they have different boiling points or interactions with the stationary phase. |
Other Potential Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While generally used for less volatile compounds, LC-MS could potentially be adapted for the analysis of this compound. However, its volatility makes GC-MS a more natural choice. For many fluorinated compounds, LC-MS/MS is a powerful tool, though it has been shown to sometimes underestimate the total organofluorine content compared to 19F NMR.[8]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique can be used for elemental analysis to determine the total fluorine content but does not provide structural information about the molecule itself.
III. Experimental Protocol: GC-MS Analysis of this compound
The following is a general protocol for the analysis of volatile halogenated alkanes by GC-MS.
Workflow for GC-MS Analysis:
Caption: A step-by-step workflow for GC-MS analysis.
Detailed Steps:
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or methanol.
-
From the stock solution, prepare a series of calibration standards at different concentrations to create a calibration curve for quantification.
-
-
GC-MS System and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating halogenated alkanes.
-
Oven Temperature Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 250 °C) will ensure good separation of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, scanning a mass range of, for example, 50-400 m/z.
-
Detector: Electron multiplier.
-
-
-
Data Acquisition and Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample and standards into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST) or by interpreting the fragmentation pattern and isotopic distribution.
-
For quantification, construct a calibration curve by plotting the peak area of the analyte against the concentration for the standards. Determine the concentration of the unknown sample from this curve.
-
IV. Conclusion: Selecting the Optimal Analytical Approach
Both 19F NMR and GC-MS are powerful techniques for the analysis of this compound, but their strengths lie in different areas.
-
19F NMR is the superior choice for unambiguous structural confirmation and accurate, non-destructive quantitative analysis without the need for extensive calibration , provided an internal standard is used. Its simplicity in sample preparation and the direct correlation between signal intensity and the number of nuclei make it a highly reliable method. The specificity for fluorine ensures a clean spectrum, free from interference from non-fluorinated impurities.
-
GC-MS excels in trace-level detection and quantification , offering unparalleled sensitivity. It is the ideal technique for analyzing the purity of a sample and identifying and quantifying low-level impurities. The rich information from the mass spectrum provides a high degree of confidence in compound identification.
For a comprehensive characterization of this compound, a synergistic approach utilizing both techniques is recommended. 19F NMR can provide the primary structural and quantitative information, while GC-MS can be used to assess purity and identify any volatile impurities that may be present. This dual-pronged analytical strategy ensures the highest level of confidence in the identity, purity, and quantity of this important fluorinated compound.
References
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Prosser, R. S., & Kitevski, J. L. (2019). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. The Journal of Physical Chemistry B, 123(49), 10446–10453. [Link]
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UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
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Shanghai Municipal Center for Disease Control and Prevention. (2023). Determination of 9 halogenated alkanes in toothpaste by GC⁃MS. Shanghai Journal of Preventive Medicine. [Link]
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Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 1-14. [Link]
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Tantillo, D. J., & Lodewyk, M. W. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 4(5), 8537–8542. [Link]
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Molnár-Perl, I., & Tarcsa, G. (2012). Determination of GC–MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Journal of Chromatographic Science, 50(9), 835–842. [Link]
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Hu, H., Katyayan, K., Czeskis, B. A., Perkins, E. J., & Kulanthaivel, P. (2017). Comparison between Radioanalysis and 19F Nuclear Magnetic Resonance Spectroscopy in the Determination of Mass Balance, Metabolism, and Distribution of Pefloxacin. Drug Metabolism and Disposition, 45(4), 404–411. [Link]
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American Chemical Society. (2025). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. ACS Fall 2025. [Link]
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Molnár-Perl, I., & Tarcsa, G. (2012). (PDF) The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]
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Rzepa, H. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon and fluorine-boron bonds. ChemRxiv. [Link]
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Reddit. (2021). Need help for predcting 19F-NMR sprectra. r/chemistry. [Link]
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Rzepa, H. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]
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Novartis Institutes for BioMedical Research. (2019). Comparison of 19F NMR and 14C Measurements for the Assessment of ADME of BYL719 (Alpelisib) in Humans. Semantic Scholar. [Link]
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Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]
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MDPI. (2022). A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. Molecules, 27(3), 557. [Link]
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Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]
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eScholarship. (2018). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. [Link]
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Royal Society of Chemistry. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]
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Finney, L. A., Wilson, C. G., & Meyerhoff, M. E. (2006). Reexamination of hexafluorosilicate hydrolysis by 19F NMR and pH measurement. Environmental Science & Technology, 40(8), 2571–2577. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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A Senior Application Scientist's Guide to the Analysis of Hexafluoro-2,2,3,3-tetrachlorobutane by Gas Chromatography-Mass Spectrometry (GC-MS)
For researchers, scientists, and drug development professionals, the accurate identification and quantification of halogenated compounds are critical. Hexafluoro-2,2,3,3-tetrachlorobutane (C₄Cl₄F₆), a fully halogenated chlorofluorocarbon (CFC) derivative, presents a unique analytical challenge due to its chemical inertness and complex isotopic pattern. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, alongside a critical evaluation of alternative analytical methodologies. The insights provided herein are grounded in established scientific principles and practical laboratory experience to ensure robustness and reliability in your analytical workflows.
Introduction to this compound and its Analytical Significance
This compound is a non-flammable, colorless liquid with a high density and a boiling point of approximately 131-133°C.[1] Its chemical structure, characterized by a butane backbone saturated with fluorine and chlorine atoms, imparts significant chemical stability. This stability, while advantageous in some industrial applications, also contributes to its persistence in various matrices, necessitating sensitive and specific analytical methods for its detection and quantification.
The accurate analysis of this compound is crucial in diverse fields, from environmental monitoring to quality control in chemical manufacturing and as a potential impurity in pharmaceutical processes. The presence of both chlorine and fluorine atoms in the molecule provides distinct analytical handles that can be exploited by various techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Analysis
GC-MS is the cornerstone technique for the analysis of volatile and semi-volatile organic compounds, and it is exceptionally well-suited for this compound. The coupling of gas chromatography's high-resolution separation capabilities with the sensitive and specific detection of mass spectrometry provides an unparalleled analytical platform.
The Causality Behind Experimental Choices in GC-MS
A robust GC-MS method is not merely a set of parameters but a well-reasoned workflow designed to achieve optimal separation and detection. The following sections detail the rationale behind the selection of key experimental conditions.
Given the volatile nature of this compound, sample preparation is often straightforward. For liquid samples, direct injection of a diluted solution is typically sufficient. For more complex matrices, headspace or purge-and-trap techniques can be employed to selectively extract the analyte and minimize matrix interference.
-
Direct Liquid Injection: A simple and rapid approach for clean samples. The sample is dissolved in a volatile solvent (e.g., hexane or dichloromethane) and a small volume (typically 1 µL) is injected into the GC.
-
Headspace Analysis: Ideal for solid or viscous liquid matrices. The sample is heated in a sealed vial, and the vapor phase containing the analyte is injected into the GC. This minimizes the introduction of non-volatile matrix components that can contaminate the GC system.
-
Purge-and-Trap: A highly sensitive technique for trace-level analysis in aqueous samples. An inert gas is bubbled through the sample, stripping the volatile analyte, which is then trapped on an adsorbent material before being thermally desorbed into the GC.
The choice of the GC column is paramount for achieving the desired separation. For halogenated hydrocarbons, a non-polar or mid-polarity column is generally preferred.
-
Column Chemistry: A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a versatile and robust choice for the separation of a wide range of non-polar and moderately polar compounds, including halogenated hydrocarbons.[2] The phenyl groups in the stationary phase can provide beneficial interactions with the chlorine atoms of the analyte.
-
Column Dimensions: A 30 m x 0.25 mm ID x 0.25 µm film thickness column offers a good balance between resolution, analysis time, and sample capacity.
-
Oven Temperature Program: A temperature program is essential to ensure good peak shape and resolution. A typical program would start at a low temperature (e.g., 40°C) to trap the analyte at the head of the column, followed by a temperature ramp (e.g., 10-20°C/min) to an appropriate final temperature (e.g., 250°C).
Electron ionization (EI) is the most common ionization technique for GC-MS analysis of volatile organic compounds. The high energy of the electron beam (typically 70 eV) leads to extensive and reproducible fragmentation, creating a unique mass spectrum that serves as a fingerprint for the compound.
Predicted Electron Ionization (EI) Fragmentation Pattern of this compound
While a publicly available, detailed mass spectrum with relative abundances for this compound is not readily accessible due to licensing restrictions on databases like NIST, we can predict the fragmentation pattern based on the principles of mass spectrometry for halogenated alkanes.[3][4]
The molecular ion peak (M⁺) would be expected at m/z 302, corresponding to the molecular weight of C₄Cl₄F₆ (using the most abundant isotopes ¹²C, ³⁵Cl, and ¹⁹F). However, due to the presence of four chlorine atoms, a characteristic isotopic cluster will be observed for the molecular ion and any chlorine-containing fragments. The isotopic abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the M+2, M+4, M+6, and M+8 peaks will be present in predictable ratios.
The primary fragmentation pathway for perhalogenated alkanes is the cleavage of carbon-carbon and carbon-halogen bonds. The weakest bond in the molecule is the central C-C bond, and its cleavage would lead to the formation of two C₂Cl₂F₃ fragments.
Key Predicted Fragments:
| m/z (for ³⁵Cl) | Predicted Fragment Ion | Comments |
| 302 | [C₄Cl₄F₆]⁺ | Molecular ion (likely low abundance) |
| 267 | [C₄Cl₃F₆]⁺ | Loss of a Chlorine radical (•Cl) |
| 231 | [C₃Cl₃F₄]⁺ | Cleavage of a C-C bond and loss of •CClF₂ |
| 181 | [C₃Cl₂F₅]⁺ | Loss of a Chlorine radical from a larger fragment |
| 169 | [C₂Cl₃F₂]⁺ | Cleavage of the central C-C bond |
| 151 | [C₂Cl₂F₃]⁺ | Cleavage of the central C-C bond, a prominent fragment |
| 135 | [C₂Cl₃F]⁺ | Further fragmentation |
| 117 | [C₂Cl₂F₂]⁺ | Further fragmentation |
| 100 | [C₂Cl₂F]⁺ | Further fragmentation |
| 85 | [C₂ClF₂]⁺ | Further fragmentation |
| 69 | [CF₃]⁺ | A common fragment in fluorinated compounds |
| 66 | [CClF]⁺ | Further fragmentation |
The base peak in the spectrum is likely to be a stable, smaller fragment such as [C₂Cl₂F₃]⁺ (m/z 151) or [CF₃]⁺ (m/z 69). The presence of the characteristic isotopic patterns for chlorine-containing fragments will be a key diagnostic feature in identifying the compound.
Diagram of the Proposed GC-MS Workflow:
Caption: A schematic overview of the GC-MS workflow for the analysis of this compound.
Diagram of the Predicted Fragmentation Pathway:
Caption: A simplified representation of the predicted electron ionization fragmentation pathway for this compound.
Comparison with Other Analytical Alternatives
While GC-MS is the preferred method, other techniques can provide complementary information or may be more suitable under specific circumstances.
| Technique | Principle | Advantages for Halogenated Compound Analysis | Disadvantages for this compound Analysis |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Highly sensitive detection of electrophilic compounds (e.g., halogenated compounds). | Extremely high sensitivity for chlorinated and other halogenated compounds. Lower cost and simpler instrumentation than MS. | Not a confirmatory technique; relies solely on retention time for identification. Susceptible to co-eluting interferences. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in the liquid phase followed by mass spectrometric detection.[5][6][7] | Suitable for non-volatile or thermally labile compounds.[5][6] Can analyze a wider range of polar compounds. | This compound is highly volatile and non-polar, making it less amenable to LC separation. Ionization in typical LC-MS sources (ESI, APCI) can be inefficient for such compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Can provide unambiguous structural confirmation without the need for a reference standard.[8][9][10][11][12] | Relatively low sensitivity compared to MS-based methods.[9] Requires a higher concentration of the analyte. Complex spectra can be difficult to interpret, especially in mixtures. |
-
GC-ECD is a viable alternative for routine, high-throughput quantitative analysis where the identity of the compound is already established and high sensitivity is required.
-
LC-MS is generally not the method of choice for this specific analyte due to its volatility and non-polar nature.[5][6]
-
NMR Spectroscopy serves as a powerful tool for structural elucidation and confirmation, particularly for pure standards or in research settings, but lacks the sensitivity for trace analysis.[9][10][11][12]
Experimental Protocols
The following are detailed, step-by-step methodologies for the GC-MS analysis of this compound.
Preparation of Standards and Samples
-
Stock Standard Preparation: Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity hexane. This will be your ~1000 µg/mL stock standard.
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock standard with hexane to cover the desired calibration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation (Liquid Matrix): Dilute the sample with hexane to bring the expected concentration of this compound within the calibration range. If the sample is not miscible with hexane, use a suitable solvent and perform a liquid-liquid extraction into hexane.
-
Sample Preparation (Solid Matrix - Headspace): Accurately weigh a known amount of the homogenized solid sample into a headspace vial. Seal the vial and place it in the headspace autosampler.
GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | For trace analysis to maximize analyte transfer to the column. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column performance. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, versatile column for separating halogenated hydrocarbons.[2] |
| Oven Program | 40°C (hold for 2 min), then ramp to 250°C at 15°C/min, hold for 5 min | Provides good initial focusing of the analyte and efficient elution. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching and identification. |
| Ion Source Temp. | 230°C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Electron Energy | 70 eV | Standard energy for generating reference-quality mass spectra. |
| Mass Scan Range | m/z 40-350 | Covers the expected molecular ion and fragment ions. |
| Solvent Delay | 3 min | Prevents the solvent peak from overwhelming the detector. |
| Data Acquisition | Full Scan | To obtain complete mass spectra for identification. For higher sensitivity, Selected Ion Monitoring (SIM) can be used. |
Conclusion
Gas Chromatography-Mass Spectrometry is the definitive analytical technique for the identification and quantification of this compound. Its combination of high-resolution separation and specific, sensitive detection provides a robust and reliable platform for a wide range of applications. The key to a successful analysis lies in the rational selection of experimental parameters, from sample preparation to data acquisition, based on the chemical properties of the analyte and the analytical objectives. While alternative techniques such as GC-ECD and NMR have their specific merits, GC-MS offers the most comprehensive and confirmatory data for this challenging analyte. This guide provides the foundational knowledge and practical protocols to empower researchers and scientists to develop and validate their own high-quality analytical methods for this compound.
References
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NIST. (n.d.). Butane, 2,2,3,3-tetrachloro-1,1,1,4,4,4-hexafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Mass Spectrometry of Alkanes. (2023, July 25). [Video]. YouTube. Retrieved from [Link]
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
MetwareBio. (n.d.). LC-MS VS GC-MS: What's the Difference. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]
-
PubMed. (2020). [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 14). What Is The Difference Between GC-MS And LC-MS? [Video]. YouTube. Retrieved from [Link]
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MetwareBio. (n.d.). LC-MS VS. GC-MS VS NMR. Retrieved from [Link]
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Agilent Technologies. (2011). Chlorinated hydrocarbons. Retrieved from [Link]
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Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC North America. Retrieved from [Link]
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NIST. (n.d.). Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Professor Davis. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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Comparison of Hexafluoro-2,2,3,3-tetrachlorobutane with other halogenated butanes
An In-Depth Comparative Guide to Hexafluoro-2,2,3,3-tetrachlorobutane and Other Halogenated Butanes
This guide provides a comprehensive comparison of this compound with other notable halogenated butanes. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of properties to offer a synthesized analysis of their physicochemical characteristics, applications, and safety profiles. Our objective is to explain the causality behind their distinct performance attributes, grounded in molecular structure and supported by available data.
Introduction: The Landscape of Halogenated Butanes
Halogenated organic compounds, characterized by the substitution of hydrogen atoms with halogens like fluorine and chlorine, represent a class of molecules with immense industrial and research significance.[1] The nature and extent of halogenation bestow unique properties, including high density, thermal stability, and specific solvency, but also raise important environmental and toxicological considerations.[2][3]
This guide focuses on This compound (CAS 375-34-8), a fully halogenated butane derivative.[4][5] To contextualize its properties and potential utility, we will compare it against two structurally and functionally distinct alternatives:
-
2,2,3,3-Tetrachlorobutane (CAS 14499-87-7): The direct non-fluorinated analogue, allowing for a clear assessment of the impact of fluorination.[6]
-
1,1,1,2-Tetrafluoroethane (HFC-134a) (CAS 811-97-2): A widely used hydrofluorocarbon (HFC) that serves as a benchmark for a compound with vastly different physical properties and applications, such as refrigeration and as an aerosol propellant.[7]
By examining these compounds side-by-side, we aim to provide a nuanced understanding that informs compound selection for specific research and development applications.
Comparative Analysis of Physicochemical Properties
The utility of a chemical is fundamentally dictated by its physical properties. The degree and type of halogenation create stark contrasts between our selected compounds, as summarized below.
| Property | This compound | 2,2,3,3-Tetrachlorobutane | 1,1,1,2-Tetrafluoroethane (HFC-134a) |
| CAS Number | 375-34-8 | 14499-87-7[6] | 811-97-2 |
| Molecular Formula | C₄Cl₄F₆[4] | C₄H₆Cl₄[6] | C₂H₂F₄ |
| Molecular Weight | 303.85 g/mol [5] | 195.90 g/mol [8] | 102.0 g/mol [7] |
| Physical State (STP) | Solid | Liquid/Solid | Gas[7] |
| Melting Point | 83-84 °C | Not specified, likely near room temp. | -108 °C[7] |
| Boiling Point | 131-133 °C | 166.7 °C @ 760 mmHg[8] | -26 °C[7] |
| Density | 1.781 g/cm³ (at 20°C) | 1.397 g/cm³[8] | 1.206 g/cm³ (liquid at 25°C)[7] |
| Vapor Pressure | Low (solid) | 2.32 mmHg @ 25°C[8] | 0.574 MPa @ 20°C[7] |
| LogP (Octanol/Water) | 4.46[9] | 3.37[8] | 1.06[7] |
Expertise & Experience Insights:
-
Impact of Fluorination: The substitution of six hydrogen atoms in 2,2,3,3-Tetrachlorobutane with fluorine to yield this compound dramatically increases the molecular weight and density. The strong intermolecular forces resulting from the highly polar C-F and C-Cl bonds contribute to its solid state at room temperature and relatively high melting point.
-
Volatility and Application: HFC-134a's low molecular weight and boiling point are direct consequences of its partial fluorination and presence of C-H bonds, leading to weaker intermolecular forces. This high volatility is precisely what makes it suitable as a refrigerant and aerosol propellant, applications where a phase change at ambient temperatures is essential.[7]
-
Solubility and Environmental Fate: The octanol-water partition coefficient (LogP) provides insight into a compound's lipophilicity. The high LogP value of this compound suggests poor water solubility and a higher potential for bioaccumulation compared to HFC-134a.[7][9] This is a critical consideration for environmental persistence and toxicological assessment.[10]
Synthesis Pathways and Chemical Reactivity
Understanding the synthesis of these compounds provides context on their purity, potential by-products, and cost. While detailed industrial processes are often proprietary, general pathways have been described.
Caption: Generalized synthesis routes for target halogenated butanes.
-
2,2,3,3-Tetrachlorobutane: Can be synthesized via the photochemical chlorination of 2,2,3-trichlorobutane.[6] It serves as a valuable intermediate, primarily as a precursor to 2,3-dichloro-1,3-butadiene, a monomer used in polymerization.[6]
-
This compound: Synthesis can be achieved through processes like the direct fluorination of a tetrachlorobutane precursor.[11] Such reactions are highly energetic and require specialized equipment to control, which contributes to its primary use as a specialty research chemical rather than a bulk commodity.
-
1,1,1,2-Tetrafluoroethane (HFC-134a): Typically manufactured in a closed system by reacting hydrogen fluoride with trichloroethylene. This established industrial process allows for large-scale production.
Reactivity Insights: The chemical stability is dominated by bond strength. The C-F bonds in both fluorinated compounds are exceptionally strong, rendering them chemically inert under many conditions. Conversely, the C-Cl and C-H bonds are more susceptible to chemical transformation, such as the dehydrochlorination of 2,2,3,3-Tetrachlorobutane to form a diene.
Applications and Performance Comparison
The distinct physicochemical properties of these compounds lead to divergent applications where their performance can be objectively compared.
-
This compound: Its high density, thermal stability, and status as a fully halogenated alkane make it a candidate for niche applications. It is primarily available as a laboratory chemical for scientific research and development.[12] Its performance value lies in its use as a stable, non-reactive medium or as a building block in complex fluorochemical synthesis.
-
2,2,3,3-Tetrachlorobutane: The performance of this compound is measured by its efficiency as a synthetic intermediate. Its value is not in an end-use application but in its ability to be converted into valuable monomers like 2,3-dichloro-1,3-butadiene for the polymer industry.[6]
-
1,1,1,2-Tetrafluoroethane (HFC-134a): Performance is evaluated based on its thermodynamic properties. As a refrigerant, its key metrics are its vapor pressure curve, heat of vaporization, and non-flammability, which made it an effective replacement for ozone-depleting CFCs in applications like automotive air conditioning and domestic refrigeration.[7]
Toxicological and Environmental Profiles
A critical aspect of compound selection is understanding the associated hazards. Halogenated compounds, as a class, are under scrutiny for their environmental persistence and potential health effects.[2][3]
| Parameter | This compound | 2,2,3,3-Tetrachlorobutane | 1,1,1,2-Tetrafluoroethane (HFC-134a) |
| GHS Hazard Statements | H302: Harmful if swallowed.[12][13] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12][13] H335: May cause respiratory irritation.[12] | No harmonized classification found, but expected to be a skin/eye irritant. | Gas under pressure; may cause asphyxiation at high concentrations.[7] |
| Acute Toxicity | Harmful if swallowed (Oral, Category 4).[12][14] | Data not readily available. | Very low inhalation toxicity.[7] |
| Environmental Profile | High LogP suggests persistence and bioaccumulation potential. As a CFC (CFC-316maa), it is expected to have significant Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). | Chlorinated hydrocarbons can be persistent in the environment.[15] | ODP: 0 (No chlorine).[7] GWP: High (1,430 over 100 years). |
Trustworthiness & Safety:
-
This compound is classified as an irritant and is harmful if swallowed, necessitating the use of personal protective equipment (PPE) such as gloves and eye protection in a well-ventilated area.[12] Its structure (a chlorofluorocarbon) implies it is subject to the same environmental concerns that led to the phasing out of compounds like Freon-12. Researchers must consider the long-term environmental impact and disposal protocols.[1]
-
HFC-134a , while having low acute toxicity, is a potent greenhouse gas.[7] Its use is now being regulated and phased down in many regions in favor of alternatives with lower GWP. This highlights the evolving regulatory landscape that professionals must navigate.
Experimental Protocol: Purity and Identity Verification by GC-MS
For any research involving these compounds, the first and most critical step is to verify the identity and purity of the starting material. This protocol establishes a self-validating system, ensuring the reliability of all subsequent experimental data.
Causality Behind Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is the chosen method due to its power to both separate volatile compounds (GC) and provide structural information for definitive identification (MS). For halogenated compounds, the isotopic patterns of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum provide a unique and unambiguous signature for verification.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the halogenated butane standard.
-
For solid samples (this compound), dissolve in 10 mL of a high-purity solvent like hexane. For liquid samples, perform a serial dilution to achieve a concentration of ~1 mg/mL. Gaseous samples (HFC-134a) require specialized gas-tight syringes for injection.
-
Prepare a solvent blank (hexane only) to identify any system contaminants.
-
-
Instrument Setup (Example Parameters):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for general-purpose separation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C. Use a split ratio of 50:1 to avoid overloading the detector.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program allows for the elution of volatile compounds while ensuring heavier components are cleared from the column.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Data Acquisition:
-
Inject 1 µL of the solvent blank, followed by the prepared sample solution.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Identity Confirmation: Compare the acquired mass spectrum of the main peak against a reference library (e.g., NIST). Confirm the presence of the molecular ion and characteristic fragmentation patterns, including the correct chlorine isotopic distribution.
-
Purity Assessment: Integrate the area of all peaks in the chromatogram. Calculate the purity as (Area of Main Peak / Total Area of All Peaks) x 100%. This provides a quantitative measure of the sample's purity.
-
Caption: Workflow for GC-MS identity and purity verification.
Conclusion and Strategic Recommendations
The comparison between this compound, 2,2,3,3-Tetrachlorobutane, and 1,1,1,2-Tetrafluoroethane reveals a clear principle: molecular structure dictates function and fate.
-
This compound is a specialty chemical defined by its high density, thermal stability, and chemical inertness. Its utility is likely in niche applications where these properties are paramount, but its selection must be weighed against significant environmental concerns typical of CFCs and a clear toxicological profile requiring careful handling.
-
2,2,3,3-Tetrachlorobutane serves as a functional building block for the polymer industry, where its value lies in its reactivity and conversion potential.
-
1,1,1,2-Tetrafluoroethane (HFC-134a) is a high-volume industrial product whose performance as a refrigerant is excellent, but its high global warming potential has curtailed its use, demonstrating the critical role of environmental impact in the lifecycle of a chemical product.
For the researcher or drug development professional, the choice of a halogenated butane must be a multi-faceted decision, balancing the required physicochemical properties against toxicological hazards, environmental persistence, and the evolving regulatory landscape. Verification of material identity and purity, as outlined in the GC-MS protocol, should be considered a non-negotiable standard to ensure the integrity of any research outcome.
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LookChem. (n.d.). 2,2,3,3-Tetrachlorobutane. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, June 7). Chapter One: Perspective on Halogenated Organic Compounds. Retrieved from [Link]
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Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. PubMed Central. Retrieved from [Link]
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World Health Organization. (1998). 1,1,1,2-Tetrafluoroethane - Concise International Chemical Assessment Document 11. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1,1,1,2-TETRAFLUOROETHANE. Retrieved from [Link]
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Solubility of Things. (n.d.). 1,2,3,4-Tetrachlorobutane. Retrieved from [Link]
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Navigating the Fluorinated Solvent Landscape: A Comparative Guide for the Synthetic Chemist
A Senior Application Scientist's Perspective on Hexafluoro-2,2,3,3-tetrachlorobutane and its Alternatives in Modern Synthesis
In the dynamic landscape of synthetic chemistry, the choice of solvent is a critical parameter that can dictate the success of a reaction. Fluorinated solvents, a class of compounds with unique and often advantageous properties, have carved out a significant niche in the modern laboratory. This guide provides an in-depth comparison of this compound with other prominent fluorinated solvents, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their solvent selection process. While empirical data on the synthetic applications of this compound is notably scarce in publicly available literature, this guide will leverage its known physicochemical properties to draw reasoned comparisons with well-characterized alternatives, supported by experimental evidence for the latter.
Introduction to this compound: A Solvent of Untapped Potential?
This compound (CAS 375-34-8) is a perhalogenated compound belonging to the chlorofluorocarbon (CFC) family.[1][2] Its structure, featuring a fully substituted butane backbone with both fluorine and chlorine atoms, suggests a unique combination of properties.[1] While its primary documented industrial use is as an intermediate in the synthesis of hexafluoro-1,3-butadiene, an etching gas for the semiconductor industry, its potential as a specialty solvent in organic synthesis remains largely unexplored.
Based on its molecular structure, we can infer certain characteristics. The high degree of halogenation would suggest high density, low flammability, and non-polar character. These properties could make it a candidate for reactions requiring inert, high-boiling point media. However, the absence of experimental data on its performance as a solvent necessitates a cautious and evidence-based comparison with established fluorinated alternatives.
The Contenders: A Profile of Key Fluorinated Solvents
To provide a comprehensive comparison, we will evaluate this compound against a panel of fluorinated solvents with diverse properties and established applications:
-
Hexafluoroisopropanol (HFIP): A highly polar, acidic, and strongly hydrogen-bond-donating solvent.
-
1,1,1,2-Tetrafluoroethane (HFC-134a): A low-boiling point hydrofluorocarbon that can be used as a liquid or supercritical fluid.
-
Perfluoromethylcyclohexane: A perfluorinated, chemically and thermally inert solvent.
-
α,α,α-Trifluorotoluene (TFT): An aromatic fluorinated solvent often touted as a greener replacement for chlorinated solvents like dichloromethane.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a solvent is often guided by its physical properties. The following table summarizes the key physicochemical data for this compound and its fluorinated counterparts.
| Property | This compound | Hexafluoroisopropanol (HFIP) | 1,1,1,2-Tetrafluoroethane (HFC-134a) | Perfluoromethylcyclohexane | α,α,α-Trifluorotoluene (TFT) |
| CAS Number | 375-34-8[1] | 920-66-1 | 811-97-2 | 355-02-2 | 98-08-8 |
| Molecular Formula | C4Cl4F6[1] | C3H2F6O | C2H2F4 | C7F14 | C7H5F3 |
| Molecular Weight ( g/mol ) | 303.85[1] | 168.04 | 102.03 | 350.05 | 146.11 |
| Boiling Point (°C) | 131[1][2] | 58.2 | -26.3 | 76 | 102 |
| Melting Point (°C) | 83[1][2] | -4 | -101 | -37 | -29 |
| Density (g/mL) | ~1.76[2] | 1.596 | 1.207 (at 25°C) | 1.788 | 1.19 |
| Polarity | Inferred Non-polar | Highly Polar, Protic | Polar | Non-polar | Moderately Polar |
| Solubility in Water | Not Available | Miscible | 0.15% (at 25°C) | Insoluble | Insoluble |
Data compiled from various sources. "Not Available" indicates that reliable data could not be found in the searched literature.
Performance in Synthesis: An Evidence-Based Analysis
The true measure of a solvent's utility lies in its performance in chemical reactions. While we lack direct experimental data for this compound, we can analyze the documented performance of the alternative solvents to understand the landscape of what is achievable.
Hexafluoroisopropanol (HFIP): The Power of Polarity and Hydrogen Bonding
HFIP has emerged as a "magical solvent" in many areas of modern synthesis, particularly in reactions involving cationic intermediates or requiring strong hydrogen-bond donation.
-
Enhanced Reactivity and Selectivity: In Pd-catalyzed C-H activation reactions, HFIP has been shown to be the optimal solvent, often leading to significantly higher yields and selectivities.[3] Its ability to stabilize cationic intermediates through hydrogen bonding is a key factor in its efficacy.
-
Improved Enantioselectivity: A study on dirhodium tetracarboxylate-catalyzed cyclopropanation demonstrated a considerable improvement in enantioselectivity when HFIP was used as the solvent compared to dichloromethane (DCM).[4] For example, with the Rh2(S-NTTL)4 catalyst, enantiomeric excesses for various products were consistently higher in HFIP (up to 92% ee) compared to DCM (ranging from 22-82% ee).[4]
Experimental Protocol: Enantioselective Cyclopropanation in HFIP vs. DCM
Objective: To compare the effect of HFIP and DCM on the enantioselectivity of a rhodium-catalyzed cyclopropanation reaction.
Materials:
-
Rh2(S-NTTL)4 catalyst
-
Aryl diazoacetate
-
Alkene
-
Hexafluoroisopropanol (HFIP), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., dodecane)
Procedure:
-
In two separate oven-dried reaction vials, place the Rh2(S-NTTL)4 catalyst (1 mol%).
-
To one vial, add DCM (to a concentration of 0.1 M of the alkene). To the other vial, add HFIP (to the same concentration).
-
Add the alkene (1.2 equivalents) and the internal standard to each vial.
-
Slowly add a solution of the aryl diazoacetate (1 equivalent) in the respective solvent to each reaction vial over a period of 1 hour at room temperature using a syringe pump.
-
Stir the reactions for an additional 2 hours after the addition is complete.
-
Analyze the reaction mixtures by chiral HPLC to determine the enantiomeric excess (ee) of the cyclopropane product.
Expected Outcome: Based on published literature, the reaction conducted in HFIP is expected to show a significantly higher enantiomeric excess compared to the reaction in DCM.[4]
Trifluorotoluene (TFT): A Greener Alternative to Chlorinated Solvents
Trifluorotoluene has gained traction as a more environmentally benign substitute for chlorinated solvents like dichloromethane and benzene.
-
Superior Performance in Photochemical Reactions: In a photo-induced Friedel-Crafts acylation, TFT was found to be a superior solvent to benzene, leading to complete conversion and a good isolated yield (62%) without the need for column chromatography.[1]
HFC-134a and Perfluoromethylcyclohexane: Niche Applications in Extraction and Biphasic Systems
HFC-134a and perfluoromethylcyclohexane have more specialized applications.
-
HFC-134a for Extractions: Liquid HFC-134a has been investigated as a solvent for the extraction of natural products. The extraction yield is dependent on the solvent-to-solid ratio, with higher ratios leading to greater yields.
-
Perfluoromethylcyclohexane in Biphasic Synthesis: Perfluorinated solvents like perfluoromethylcyclohexane are immiscible with many organic solvents, making them suitable for fluorous biphasic catalysis, which allows for easy separation of the catalyst from the product.
Environmental, Health, and Safety Considerations
The environmental and health impact of a solvent is a paramount consideration in modern chemistry.
| Solvent | Environmental Profile | Health and Safety |
| This compound | As a chlorofluorocarbon (CFC), it is expected to have a high Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). Specific data is not available. CFCs are known to be persistent in the atmosphere and contribute to the greenhouse effect.[5] | Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. |
| Hexafluoroisopropanol (HFIP) | Data not readily available, but fluorinated alcohols are generally considered to have a lower environmental impact than CFCs. | Causes severe skin burns and eye damage. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[6] |
| 1,1,1,2-Tetrafluoroethane (HFC-134a) | ODP of 0. GWP (100-year) of 1430. It is a greenhouse gas. | Considered to have low systemic toxicity.[2] Non-flammable. |
| Perfluoromethylcyclohexane | Perfluorocarbons (PFCs) have very high GWPs and long atmospheric lifetimes. | Chemically and biologically inert and considered non-toxic. |
| α,α,α-Trifluorotoluene (TFT) | Considered a more environmentally friendly alternative to many chlorinated solvents. | Flammable liquid. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects. |
Logic and Workflow Diagrams
To visualize the decision-making process for solvent selection and the experimental workflow, the following diagrams are provided.
Caption: A generalized experimental workflow for a synthesis reaction.
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound and other key fluorinated solvents. While the lack of experimental data for this compound in synthetic applications is a significant limitation, its physicochemical properties suggest it could be a high-boiling, non-polar solvent. However, its classification as a CFC raises serious environmental concerns regarding ozone depletion and global warming, making it an unlikely candidate for a "green" solvent.
In contrast, solvents like HFIP and TFT have demonstrated clear advantages in specific synthetic contexts, offering enhanced reactivity, selectivity, and a more favorable environmental profile compared to traditional solvents. The choice of a fluorinated solvent will ultimately depend on the specific requirements of the reaction, including polarity, temperature, and environmental considerations.
For researchers and drug development professionals, the key takeaway is the importance of a data-driven approach to solvent selection. While novel solvents may present intriguing possibilities, established solvents with well-documented performance and safety profiles often provide a more reliable and responsible starting point. Future research into the solvent properties of compounds like this compound would be necessary to fully assess their potential, but this must be weighed against their likely adverse environmental impact.
References
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Chlorofluorocarbon - Wikipedia. (URL: [Link])
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Enhanced biodegradation of beta- and delta-hexachlorocyclohexane in the presence of alpha- and gamma-isomers in contaminated soils - PubMed. (URL: [Link])
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A practical and robust photo Friedel–Crafts acylation of naphthoquinones is described. Although the reaction proceeds slowly in sunlight, the optimised conditions offer a substantial improvement to those already reported, by the utilisation of a more reliable and practical 'sun-mimicking' light source, a less hazardous solvent system (trifluorotoluene) and faster reaction times. Using these conditions, the reac- tion scope has been expanded to include functionalised aldehyde and naphthoquinone substrates, affording the desired photo-products in acceptable to excellent yields (17–81%). Factors influencing the regiochemistry of the photo Friedel–Crafts reaction on unsymmetrical naphthoquinones have also been investigated. Green Chemistry - RSC Publishing. (URL: [Link])
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Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC. (URL: [Link])
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Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Publications. (URL: [Link])
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Aqueous and Biphasic Coupling of Furfural and Cyclopentanone for the Synthesis of Bio-Jet Fuel Precursors - ResearchGate. (URL: [Link])
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Solvent Properties of Supercritical CO2/HFC134a Mixtures | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])
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ChemInform Abstract: 2,2,2-Trifluoroethanol as Green Solvent in Organic Synthesis: A Review | Request PDF - ResearchGate. (URL: [Link])
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Evaluation of the atmospheric lifetime and radiative forcing on climate for 1,2,2,2-Tetrafluoroethyl Trifluoromethyl Ether. (URL: [Link])
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Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
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A Comparative Guide to the Synthesis of Hexafluoro-1,3-butadiene: Efficacy of the Hexafluoro-2,2,3,3-tetrachlorobutane Precursor
Introduction: The Critical Role of Hexafluoro-1,3-butadiene in Advanced Technologies
Hexafluoro-1,3-butadiene (C4F6), a colorless, odorless, and flammable gas, has emerged as a critical component in the fabrication of next-generation semiconductors.[1][2] Its primary application lies in plasma etching processes, where it is prized for its ability to create high-aspect-ratio features with exceptional precision, a necessity for the production of advanced logic and memory chips like 3D NAND.[3][4] The growing demand for smaller, more powerful electronic devices has consequently intensified the need for reliable and efficient methods of producing high-purity C4F6.
Initially explored as a monomer for fluoropolymers, its performance in that area was found to be lacking. However, its unique properties as an etchant gas, including high selectivity and a low global warming potential, have made it indispensable in modern microelectronics manufacturing.[2] This guide provides a comprehensive comparison of the synthetic routes to hexafluoro-1,3-butadiene, with a particular focus on the efficacy of utilizing hexafluoro-2,2,3,3-tetrachlorobutane as a precursor. We will delve into the experimental data, process advantages and disadvantages, and the underlying chemical principles that govern each method.
The Preeminent Route: Dechlorination of this compound
The synthesis of hexafluoro-1,3-butadiene via the dechlorination of this compound (often referred to as CFC-316) is a widely adopted and highly effective method. This process is favored for its mild reaction conditions and consistently high yields, often reported to be in the range of 93-98%.[2]
The core of this method is a reductive dehalogenation reaction, typically employing zinc powder in a suitable solvent.[5] The causality behind the choice of zinc is its favorable electrochemical potential for reducing carbon-chlorine bonds in highly fluorinated molecules. The presence of fluorine atoms on the carbon backbone enhances the electrophilicity of the carbon atoms bonded to chlorine, facilitating the reductive elimination process.
Reaction Pathway
Caption: Synthesis of C4F6 from this compound.
Experimental Protocol: Dechlorination of this compound
The following is a representative experimental protocol synthesized from established literature.[1][6]
-
Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, a condenser, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon). The condenser outlet is connected to a cold trap or a series of traps cooled with a suitable cryogen (e.g., dry ice/acetone or liquid nitrogen) to collect the volatile product.
-
Reagent Charging: The flask is charged with a polar solvent, such as isopropanol or ethanol, and activated zinc powder. The mixture is stirred to create a slurry.
-
Initiation: A small amount of a catalyst, such as elemental iodine, can be added to the zinc slurry to activate the zinc surface and initiate the reaction.[6]
-
Addition of Precursor: this compound is added dropwise to the stirred zinc slurry at a controlled rate to maintain a manageable reaction temperature. The reaction is typically exothermic.
-
Reaction Conditions: The reaction is generally carried out at a temperature ranging from 60°C to 90°C for a period of 3 to 6 hours.[6]
-
Product Collection: The gaseous hexafluoro-1,3-butadiene product passes through the condenser and is collected in the cold trap(s).
-
Purification: The collected crude product may be further purified by distillation to remove any residual solvent or byproducts.
Alternative Synthetic Methodologies: A Comparative Analysis
While the dechlorination of this compound is a robust method, several other synthetic routes have been developed, each with its own set of advantages and challenges.
Synthesis from Chlorotrifluoroethylene (CTFE)
A prominent alternative route starts with the more readily available chlorotrifluoroethylene (CTFE). This pathway can proceed through two main variations:
-
Thermal Dimerization of CTFE: This process involves heating CTFE to high temperatures (505-600 °C), leading to a mixture of 3,4-dichlorohexafluorobut-1-ene and 1,2-dichlorohexafluorocyclobutane.[7] The desired linear dimer can then be dehalogenated to yield C4F6. A significant drawback of this method is the formation of a substantial amount of the cyclic by-product, which has limited applications and poses disposal challenges due to the formation of toxic compounds upon combustion.[7]
-
ICl Addition to CTFE followed by Coupling and Dechlorination: This is considered a preferred industrial route due to its efficiency and the recyclability of its byproducts.[7] The process involves the addition of iodine monochloride (ICl) to CTFE, followed by a reductive coupling of the resulting iododichlorotrifluoroethane with zinc to form this compound. This intermediate is then dechlorinated in a separate step to produce C4F6. The zinc iodide and zinc chloride byproducts can be readily recycled.[7]
Caption: Preferred route from CTFE via ICl addition.
Synthesis from Trichloroethylene (TCE)
This multi-step process begins with trichloroethylene and involves a series of fluorination, coupling, dehydrochlorination, and dechlorination steps.[7] Although it utilizes a common starting material, this route is often plagued by low conversions and a poor cumulative yield, making it less desirable for large-scale industrial production.[7] A patent describes a four-step process with a cumulative yield of only 33.5%.[7]
Synthesis from 1,3-Butadiene
Another approach involves the chlorination of 1,3-butadiene, followed by direct fluorination to produce this compound, which is then dechlorinated.[7] This method can be linked to the byproducts of the chloroprene rubber industry. The efficiency of the direct fluorination step is a critical factor in the overall viability of this route.
Synthesis from Octafluorodibromo(iodo)butane
This method involves the dehalogenation of octafluorodibromo(iodo)butane. While high yields of up to 97% have been reported, the initial use of butyllithium as the dehalogenating agent presented significant safety hazards and high costs.[2] Later studies explored the use of zinc or magnesium metal, which improved the practicality of this route.
Trifluorovinyl Zinc Reagent Method
This approach involves the catalytic coupling of a trifluorovinyl zinc reagent (CF2=CFZnX, where X is Cl or Br). The organozinc intermediate is typically synthesized from the isomerization of 1,2-dibromotetrafluoroethane followed by reaction with zinc powder in a solvent like DMF.[2] The subsequent coupling reaction yields hexafluoro-1,3-butadiene. The overall yield for this process is reported to be in the range of 62-70%.[1]
Quantitative Comparison of Synthesis Methods
| Method | Precursor | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Dechlorination | This compound | Zinc powder | 93-98 [2] | >99.5 [6] | High yield, mild conditions, straightforward process | Availability and cost of the precursor |
| CTFE (ICl Addition) | Chlorotrifluoroethylene | ICl, Zinc | Good (multi-step) | High | Readily available starting materials, recyclable byproducts | Multi-step process |
| CTFE (Thermal Dimerization) | Chlorotrifluoroethylene | Heat | 35 (of desired linear dimer)[7] | Variable | Uses a common precursor | Low selectivity, difficult separation, problematic byproducts |
| From Trichloroethylene | Trichloroethylene | F2, various | 33.5 (cumulative)[7] | Variable | Inexpensive starting material | Low overall yield, multiple steps, use of elemental fluorine |
| From 1,3-Butadiene | 1,3-Butadiene | Cl2, F2, Zinc | Variable | Variable | Utilizes a common hydrocarbon feedstock | Multi-step process, potential for complex product mixtures |
| From Octafluorodibromo(iodo)butane | Octafluorodibromo(iodo)butane | Butyllithium, Zn, or Mg | up to 97[2] | High | High yield | Hazardous and expensive reagents (butyllithium), precursor availability |
| Trifluorovinyl Zinc Reagent | Trifluorovinyl halide | Zinc, Catalyst | 62-70[1] | Good | Milder conditions than some routes | Multi-step preparation of the organozinc reagent |
Safety and Environmental Considerations
A critical aspect of selecting a synthetic route is a thorough evaluation of the associated safety and environmental hazards.
-
Hexafluoro-1,3-butadiene (Product): The final product is a flammable and toxic gas.[8][9][10] It is crucial to handle it in well-ventilated areas and take precautions against ignition sources.
-
This compound Route: The primary precursor is a chlorinated fluorocarbon. While the dechlorination reaction itself is relatively clean, the synthesis of the precursor must be considered. The use of zinc powder requires proper handling to avoid dust inhalation. The byproduct, zinc chloride, should be recycled or disposed of in accordance with environmental regulations.
-
CTFE Routes: Chlorotrifluoroethylene is a regulated substance. The thermal dimerization route generates 1,2-dichlorohexafluorocyclobutane, a byproduct with significant disposal challenges due to the formation of highly toxic phosgene (COCl2) and carbonyl fluoride (COF2) upon combustion.[7] The ICl addition route involves the use of iodine monochloride, which is corrosive and requires careful handling. However, the ability to recycle the zinc halide byproducts is a significant environmental advantage.[7]
-
Trichloroethylene Route: This route involves the use of elemental fluorine, which is extremely reactive and hazardous, requiring specialized equipment and handling procedures. Trichloroethylene itself is a regulated and toxic solvent.
-
Other Routes: The use of butyllithium in the octafluorodibromo(iodo)butane route is a major safety concern due to its pyrophoric nature. The synthesis of organozinc reagents also requires inert atmosphere techniques to prevent decomposition.
Conclusion: The Enduring Efficacy of the this compound Pathway
Based on the available experimental data, the synthesis of hexafluoro-1,3-butadiene via the dechlorination of this compound stands out as a highly efficient and reliable method. Its primary advantages are the exceptionally high yields and the relatively mild reaction conditions. While the cost and availability of the precursor are important considerations, the simplicity and effectiveness of the final conversion step make it a compelling choice for producing high-purity C4F6.
The route starting from chlorotrifluoroethylene via iodine monochloride addition presents a strong industrial alternative, particularly due to the use of readily available starting materials and the potential for recycling byproducts. Other methods, while chemically feasible, often suffer from lower yields, the use of hazardous reagents, or the generation of problematic byproducts, making them less attractive for large-scale, cost-effective production.
For researchers and drug development professionals requiring access to high-purity hexafluoro-1,3-butadiene, understanding the nuances of these synthetic pathways is crucial for sourcing or synthesizing this critical compound in a safe, efficient, and environmentally responsible manner. The choice of synthetic route will ultimately depend on a balance of factors including scale, cost, available infrastructure, and safety considerations.
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A Comparative Guide to the Solvent Properties of Perhalogenated Alkanes
Introduction: Beyond Conventional Solvents
In the landscape of chemical solvents, perhalogenated alkanes (PHAs) occupy a unique, albeit specialized, niche. These are alkanes where all hydrogen atoms have been replaced by halogens—fluorine, chlorine, bromine, or a combination thereof. Their primary distinction from hydrocarbon counterparts is a dramatic alteration of physicochemical properties, stemming from the high electronegativity and larger atomic size of halogen atoms. This substitution imparts characteristics such as high density, low flammability, and remarkable chemical inertness.[1][2]
Historically, compounds like carbon tetrachloride (a perchloroalkane) were workhorse solvents in many industries.[3] However, growing awareness of their environmental and health impacts has curtailed their use, paving the way for a more critical evaluation of their fluorinated and brominated analogs.[4][5] Perfluoroalkanes (PFAs), for instance, are noted for their exceptional chemical stability and unique "fluorophilic" interactions, properties that are fundamentally different from those of perchloroalkanes (PCAs).[3][6]
This guide provides a comparative analysis of the solvent properties of these materials, designed for researchers, chemists, and drug development professionals. We will delve into the fundamental principles governing their behavior, present collated experimental data for key compounds, and provide robust protocols for their characterization. The objective is to equip the modern scientist with the knowledge to select and utilize these specialized solvents judiciously, balancing their unique performance benefits with critical safety and environmental considerations.
The Halogen Effect: A Framework for Understanding PHA Solvent Behavior
The replacement of C-H bonds with C-halogen bonds is the defining feature of PHAs and the root of their distinct solvent characteristics. The specific halogen dictates the outcome:
-
Electronegativity and Polarity: Fluorine is the most electronegative element, yet perfluoroalkanes are surprisingly non-polar. The symmetrical, tight sheath of fluorine atoms around the carbon core creates a molecule with a very small net dipole moment. Chlorine is less electronegative, but its larger size and more polarizable nature result in perchloroalkanes having higher polarity and stronger intermolecular van der Waals forces compared to PFAs.[7][8]
-
Cohesive Energy Density: This property, often quantified by the Hildebrand solubility parameter (δ), represents the energy required to separate molecules of a solvent.[8] PFAs have exceptionally low cohesive energy densities, meaning they interact weakly with themselves and with other molecule types, making them poor solvents for most common solutes.[6] PCAs have significantly higher cohesive energy densities, rendering them effective solvents for a range of nonpolar and slightly polar compounds.[3]
-
Surface Tension: The low intermolecular forces in PFAs result in extremely low surface tensions.[9] This property is valuable in applications requiring high wettability and spreading.
This theoretical underpinning is crucial for rational solvent selection. A PFA might be an ideal medium for dissolving a fluorinated polymer, where "like dissolves like" holds true, but it would be entirely ineffective for a polar organic molecule, where a PCA might be more suitable.
Comparative Analysis of Perhalogenated Alkane Classes
The choice of halogen fundamentally defines the solvent's utility. Below, we compare the properties of the most common PHA classes.
Perfluoroalkanes (PFAs)
PFAs are characterized by their unique "fluorous" nature. They are often considered a third phase, immiscible with both aqueous and common organic solvents. This property makes them useful in specialized biphasic catalysis and extractions. Their key limitation is their very narrow solvency window; they are excellent solvents for other highly fluorinated compounds but poor solvents for almost everything else.[3][6]
Table 1: Physicochemical Properties of Representative Perfluoroalkanes
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Viscosity (cP at 25°C) |
| Perfluorohexane | C₆F₁₄ | 338.04 | 57.2 | 1.68 | 0.67 |
| Perfluorooctane | C₈F₁₈ | 438.06 | 103 | 1.79 | 1.13 |
| Perfluorodecalin | C₁₀F₁₈ | 462.08 | 142 | 1.91 | 2.76 |
Data compiled from various sources, including PubChem.[10]
Perchloroalkanes (PCAs)
PCAs are more aggressive and versatile solvents than PFAs. Their ability to dissolve oils, greases, and other nonpolar to slightly polar organic compounds made them historically popular as degreasers and chemical intermediates.[1][3] However, their utility is overshadowed by significant toxicity and environmental concerns.
Table 2: Physicochemical Properties of Representative Perchloroalkanes
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Dielectric Constant |
| Carbon Tetrachloride | CCl₄ | 153.82 | 76.7 | 1.594 | 2.24 |
| Hexachloroethane | C₂Cl₆ | 236.74 | 187 (sublimes) | 2.091 | 2.58 |
Data compiled from various sources.[11][12]
Perbromoalkanes and Mixed-Halogenated Alkanes
These compounds are less common as bulk solvents due to higher cost and reactivity. Perbromoalkanes are exceptionally dense liquids. Mixed PHAs, such as chlorofluorocarbons (CFCs), were once widely used as refrigerants and solvents but have been phased out due to their severe impact on the ozone layer.[3][4] Their solvent properties are intermediate between their perfluoro- and perchloro- analogs.
Experimental Protocols for Solvent Property Determination
To ensure reproducible and reliable data in your research, adopting standardized protocols is paramount. The following section details a validated methodology for determining a key solvent property: solute solubility.
Gold Standard Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is the benchmark for measuring the saturation solubility of a solid compound in a solvent.[13] Its reliability hinges on achieving true thermodynamic equilibrium.
Causality in Protocol Design:
-
Excess Solute: The addition of excess solid is critical to ensure that the solution reaches saturation. Without a visible solid phase remaining at equilibrium, one cannot be certain that the saturation point has been achieved.
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., at 25°C or 37°C for pharmaceutical applications) is non-negotiable for accurate results.[13]
-
Equilibration Time: Low-solubility compounds in viscous solvents can take a long time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure completion.[13] Preliminary kinetic studies are advised to validate the necessary equilibration time for a new solute-solvent system.
-
Phase Separation: Incomplete separation of undissolved solid from the saturated solution is a major source of error, leading to an overestimation of solubility. Centrifugation followed by careful sampling of the supernatant is a robust method.[13]
Step-by-Step Methodology:
-
Preparation: a. Add a pre-weighed excess amount of the solid solute to a series of glass vials or flasks. b. Accurately pipette a known volume of the perhalogenated alkane solvent into each vial. c. Seal the vials tightly to prevent solvent evaporation, especially for volatile PHAs.
-
Equilibration: a. Place the vials in an orbital shaker or rotator within a constant-temperature incubator. b. Agitate the samples for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow larger particles to settle. b. Transfer the vials to a centrifuge, also temperature-controlled if possible. c. Centrifuge at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solids.
-
Sampling and Analysis: a. Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. b. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method. c. Analyze the concentration of the solute using a validated analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).
-
Calculation: a. Using the measured concentration and the dilution factor, calculate the solubility of the compound in the PHA solvent, typically expressed in mg/mL or mol/L.
Diagram: Shake-Flask Solubility Measurement Workflow
Caption: Workflow for determining solute solubility using the shake-flask method.
Application, Safety, and Environmental Profile
The practical utility of a solvent is intrinsically linked to its safety and environmental impact.
Key Application Areas
-
Perfluoroalkanes: Their inertness and unique solubility make them indispensable in niche areas. They are used as heat-transfer fluids in the electronics industry, oxygen carriers in potential blood substitutes, and as solvents for the synthesis and purification of fluorinated pharmaceuticals.[9][14] They also serve as contrast agents for ultrasound imaging.[10]
-
Perchloroalkanes: While largely phased out, their high solvency power is still leveraged in some tightly controlled industrial synthesis applications where alternatives are not viable.[1][2] Their historical use as cleaning agents and fire suppressants is now largely obsolete due to safety concerns.[3]
Environment, Health, and Safety (EHS) Considerations
A responsible scientist must prioritize safety. The hazards associated with PHAs are significant and vary by class.
-
Toxicity: Perchloroalkanes like carbon tetrachloride are known hepatotoxins and are classified as carcinogenic.[3][4] Perbromoalkanes are also toxic.[4] In contrast, saturated perfluoroalkanes are generally considered to be of very low toxicity and physiologically inert.[3] However, the broader class of per- and polyfluoroalkyl substances (PFAS), which includes precursors and degradation products of some PFAs, are under intense scrutiny for their persistence, bioaccumulation, and adverse health effects.[5]
-
Environmental Persistence and Impact: This is the most significant drawback for PHAs. Their chemical stability means they do not readily degrade in the environment, leading to their classification as Persistent Organic Pollutants (POPs).[5][15] Many are also potent greenhouse gases, with global warming potentials thousands of times higher than carbon dioxide.[16]
Table 3: GHS Hazard Pictograms for Representative Perhalogenated Alkanes
| Compound | GHS Pictograms | Hazard Description |
| Carbon Tetrachloride | Acute toxicity (fatal), Carcinogenicity, Hazardous to the aquatic environment, Hazardous to the ozone layer.[17][18] | |
| Perfluorohexane | Skin and eye irritant.[17][18] |
Note: Always consult the specific Safety Data Sheet (SDS) for the most accurate and up-to-date hazard information.
Diagram: Decision Framework for PHA Solvent Selection
Caption: A simplified decision-making flowchart for selecting a PHA solvent.
Conclusion and Future Outlook
Perhalogenated alkanes offer a range of solvent properties that are not accessible with conventional hydrocarbons, alcohols, or esters. Perfluoroalkanes provide extreme inertness and unique fluorous-phase interactions, while perchloroalkanes deliver powerful solvency for non-polar compounds. However, their utility is fundamentally constrained by significant environmental and health concerns, particularly their persistence, global warming potential, and, for PCAs, their toxicity.
The decision to use a perhalogenated solvent should never be taken lightly. It requires a thorough understanding of the properties of the specific compound, a critical assessment of the risks, and an evaluation of greener alternatives. As the chemical industry moves towards greater sustainability, the future of this solvent class will likely lie not in broad, general use, but in highly specific, controlled applications where their unique properties provide an irreplaceable advantage. The ongoing challenge for the scientific community is to design new, effective, and environmentally benign solvents that can replicate the performance of PHAs without their ecological baggage.
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A Researcher's Guide to the Spectroscopic Differentiation of Tetrachlorobutane Isomers
For researchers, scientists, and professionals in drug development and chemical synthesis, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of their products. Tetrachlorobutane, with its multiple chiral centers and varied chlorine substitution patterns, presents a compelling case study in the power of modern spectroscopic techniques to resolve structural ambiguities. This guide provides an in-depth spectroscopic comparison of the common isomers of tetrachlorobutane, offering both theoretical predictions and available experimental data to aid in their differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.
The Challenge of Isomerism in Tetrachlorobutane
The molecular formula C₄H₆Cl₄ gives rise to a number of constitutional isomers, each with unique physical and chemical properties. Distinguishing between these isomers is paramount, as their reactivity and toxicological profiles can vary significantly. This guide will focus on the spectroscopic signatures of the following key isomers:
-
1,1,2,2-Tetrachlorobutane
-
1,1,2,3-Tetrachlorobutane
-
1,1,3,3-Tetrachlorobutane
-
1,2,3,4-Tetrachlorobutane
-
2,2,3,3-Tetrachlorobutane
-
1,1,1,2-Tetrachlorobutane
-
1,1,1,3-Tetrachlorobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in both ¹H and ¹³C NMR spectra, we can piece together the unique structural puzzle of each tetrachlorobutane isomer.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons) in a molecule. The electronegativity of the chlorine atoms significantly influences the chemical shifts of nearby protons, causing them to appear further downfield (at a higher ppm value). The spin-spin coupling between adjacent, non-equivalent protons gives rise to characteristic splitting patterns, as described by the n+1 rule.
¹³C NMR Spectroscopy
In ¹³C NMR spectroscopy, each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. Carbons bonded to one or more chlorine atoms will be significantly deshielded and appear at higher chemical shifts.
Predicted NMR Spectral Data for Tetrachlorobutane Isomers
The following table summarizes the predicted ¹H and ¹³C NMR spectral characteristics for the selected tetrachlorobutane isomers. These predictions are based on established principles of NMR spectroscopy and serve as a guide for spectral interpretation.
| Isomer | Predicted ¹H NMR Signals (Chemical Shift (δ), Multiplicity, Integration) | Predicted ¹³C NMR Signals (Number of unique carbons) |
| 1,1,2,2-Tetrachlorobutane | Complex multiplet for the ethyl group protons. | 4 |
| 1,1,2,3-Tetrachlorobutane | Two signals at approximately δ 3.9 (doublet, 4H) and δ 4.6 (triplet, 2H) have been reported.[1] | 4 |
| 1,1,3,3-Tetrachlorobutane | Three distinct signals are expected. | 4 |
| 1,2,3,4-Tetrachlorobutane | Complex multiplet due to multiple chiral centers and diastereomers. | 2 (for meso), 4 (for enantiomers) |
| 2,2,3,3-Tetrachlorobutane | A single singlet at room temperature, which may resolve into two singlets at lower temperatures due to restricted rotation. | 2 |
| 1,1,1,2-Tetrachlorobutane | Three distinct signals are expected. | 4 |
| 1,1,1,3-Tetrachlorobutane | Three distinct signals are expected. | 4 |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of bonds. While all tetrachlorobutane isomers will exhibit C-H and C-C bond vibrations, the key differentiating features lie in the "fingerprint region" (below 1500 cm⁻¹) where the complex C-Cl stretching and bending vibrations occur.
The C-Cl stretching vibrations typically appear in the range of 800-600 cm⁻¹. The number and exact position of these bands can be characteristic of the substitution pattern of the chlorine atoms. For example, molecules with a -CCl₃ group (like 1,1,1,2- and 1,1,1,3-tetrachlorobutane) will likely show a strong, characteristic absorption in this region. Symmetrical molecules, such as 2,2,3,3-tetrachlorobutane, may exhibit simpler IR spectra due to fewer IR-active vibrational modes.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule's structure.
A key feature in the mass spectra of chlorinated compounds is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in characteristic isotope peaks for any fragment containing chlorine atoms. For a fragment containing 'n' chlorine atoms, the isotope pattern will consist of a series of peaks at M, M+2, M+4, etc., with relative intensities determined by the binomial expansion of (a+b)ⁿ where a=3 and b=1.
The fragmentation of tetrachlorobutane isomers will be dictated by the stability of the resulting carbocations and neutral radicals. Cleavage of C-C and C-Cl bonds will be the primary fragmentation pathways. For example, isomers that can readily form stable secondary or tertiary carbocations upon fragmentation will likely show prominent peaks corresponding to these fragments.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
NMR Spectroscopy Workflow
Caption: Workflow for acquiring ATR-FTIR spectra.
GC-MS Workflow
Caption: Workflow for GC-MS analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the definitive identification and differentiation of tetrachlorobutane isomers. By carefully analyzing the unique spectral fingerprints of each isomer, researchers can ensure the structural integrity of their compounds. This guide serves as a foundational resource, combining theoretical predictions with practical experimental considerations to empower scientists in their analytical endeavors. The principles outlined here are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the central role of spectroscopy in modern chemical research.
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A Prospective Analysis of Hexafluoro-2,2,3,3-tetrachlorobutane as a Novel Linker Moiety in PROTACs for Targeted Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the emergence of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in modulating protein function. These heterobifunctional molecules, designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of pathogenic proteins, offer a powerful alternative to traditional small-molecule inhibitors. The efficacy of a PROTAC is intricately linked to its three core components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the connecting linker. While significant research has focused on the ligands, the critical role of the linker in dictating the physicochemical and pharmacological properties of the final PROTAC molecule is increasingly appreciated.
This guide introduces Hexafluoro-2,2,3,3-tetrachlorobutane as a novel, hypothetical building block for PROTAC linkers and provides a framework for benchmarking its performance against established linker technologies. While public data on the specific applications of this molecule is nascent, its unique structure—a rigid, halogenated aliphatic chain—suggests its potential to overcome some of the challenges associated with more conventional flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains. We will explore the theoretical advantages of such a linker and provide detailed experimental protocols for its comparative evaluation.
The Central Role of the Linker in PROTAC Design
The linker in a PROTAC is not merely a spacer. It plays a crucial role in orienting the POI and the E3 ligase to facilitate the formation of a stable and productive ternary complex, a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[1][2] The linker's length, rigidity, and chemical composition can significantly influence the PROTAC's:
-
Ternary Complex Formation and Stability: The linker must possess the optimal length and conformation to bring the POI and E3 ligase into productive proximity.
-
Solubility and Cell Permeability: The overall physicochemical properties of the PROTAC, including its ability to cross cell membranes and remain in solution, are heavily influenced by the linker.
-
Metabolic Stability: The linker should be resistant to metabolic degradation to ensure a sufficient half-life for therapeutic effect.
-
Synthetic Accessibility: The ease of incorporation of the linker into the final PROTAC molecule is a critical consideration for library synthesis and lead optimization.
This compound: A Candidate for a Rigid, Fluorinated Linker
This compound presents an intriguing structural motif for a PROTAC linker. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4Cl4F6 | [3][4] |
| Molecular Weight | 303.85 g/mol | [3][4] |
| Boiling Point | 131-133 °C | [5][6] |
| Melting Point | 83-84 °C | [5][6] |
| Density | ~1.78 g/cm³ | [5] |
The high degree of halogenation suggests several potential advantages over traditional hydrocarbon-based linkers:
-
Increased Rigidity: The steric hindrance and electronic repulsion between the chlorine and fluorine atoms would likely result in a more conformationally restricted linker. This rigidity could pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage, which could enhance the in vivo half-life of the PROTAC.
-
Modulated Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and hydrogen bonding capacity, offering a handle to fine-tune the overall properties of the PROTAC for improved cell permeability and solubility.
Comparative Benchmarking: Experimental Design
To evaluate the potential of this compound as a PROTAC linker, a head-to-head comparison with standard linkers is essential. We propose the synthesis and evaluation of a model PROTAC system targeting a well-characterized protein, such as the bromodomain-containing protein 4 (BRD4), using linkers derived from this compound, a flexible PEG chain, and a simple alkyl chain.
Diagram of the PROTAC Mechanism of Action
Caption: Generalized synthetic workflow for the assembly of a PROTAC molecule.
Step-by-Step Methodology:
-
Functionalization of this compound: The terminal chlorine atoms of this compound will be substituted with appropriate functional groups (e.g., amines, carboxylic acids, or azides) to enable coupling reactions. This may require multi-step synthesis.
-
Synthesis of Linker-E3 Ligase Ligand Conjugate: The functionalized linker will be coupled to a derivative of an E3 ligase ligand (e.g., pomalidomide) using standard coupling chemistry (e.g., amide bond formation or click chemistry).
-
Coupling to the POI Ligand: The linker-E3 ligase ligand conjugate will then be coupled to a BRD4 ligand (e.g., a JQ1 derivative) to yield the final PROTAC molecule.
-
Synthesis of Control PROTACs: Steps 2 and 3 will be repeated using commercially available PEG and alkyl linkers of comparable length to generate control PROTACs.
-
Purification and Characterization: All synthesized PROTACs will be purified by high-performance liquid chromatography (HPLC) and characterized by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm their identity and purity.
The ability of the synthesized PROTACs to induce the formation of a stable ternary complex (BRD4-PROTAC-E3 ligase) will be assessed using Surface Plasmon Resonance (SPR).
Step-by-Step Methodology:
-
Immobilization of the E3 Ligase: A purified, recombinant E3 ligase (e.g., VHL-ElonginB-ElonginC complex) will be immobilized on an SPR sensor chip.
-
Injection of PROTAC and POI: A solution containing a fixed concentration of the PROTAC and varying concentrations of the POI (BRD4) will be injected over the sensor surface.
-
Data Analysis: The binding responses will be measured, and the data will be fitted to appropriate models to determine the cooperativity and stability of the ternary complex. This will be repeated for each synthesized PROTAC.
The efficacy of the PROTACs in inducing the degradation of BRD4 in a cellular context will be evaluated by western blotting.
Step-by-Step Methodology:
-
Cell Culture and Treatment: A human cell line endogenously expressing BRD4 (e.g., HeLa or HEK293 cells) will be cultured and treated with varying concentrations of each PROTAC for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: The cells will be lysed, and the total protein concentration in the lysates will be determined using a BCA assay.
-
Western Blotting: Equal amounts of total protein from each sample will be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for BRD4 and a loading control (e.g., GAPDH).
-
Densitometry Analysis: The intensity of the bands corresponding to BRD4 will be quantified and normalized to the loading control to determine the extent of protein degradation at each PROTAC concentration. The DC50 (concentration required to degrade 50% of the protein) for each PROTAC will be calculated.
The ability of the PROTACs to cross the cell membrane can be predicted using a Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Preparation of the PAMPA Plate: A 96-well filter plate will be coated with a lipid solution to form an artificial membrane.
-
Application of PROTACs: A solution of each PROTAC will be added to the donor wells.
-
Incubation: The plate will be incubated to allow the PROTACs to diffuse across the artificial membrane into the acceptor wells.
-
Quantification: The concentration of the PROTAC in the donor and acceptor wells will be determined by LC-MS.
-
Calculation of Permeability: The effective permeability coefficient (Pe) will be calculated for each PROTAC.
The metabolic stability of the PROTACs will be assessed in an in vitro assay using liver microsomes.
Step-by-Step Methodology:
-
Incubation with Microsomes: Each PROTAC will be incubated with liver microsomes (human or mouse) in the presence of NADPH (a cofactor for metabolic enzymes).
-
Time-Course Sampling: Aliquots will be taken at various time points and the reaction will be quenched.
-
LC-MS Analysis: The concentration of the parent PROTAC remaining at each time point will be quantified by LC-MS.
-
Half-Life Determination: The in vitro half-life (t1/2) of each PROTAC will be calculated from the rate of its disappearance.
Expected Outcomes and Data Interpretation
The data from these experiments will be summarized in the following tables for a clear comparison of the performance of the different linkers.
Table 1: Summary of Biophysical and Cellular Performance
| PROTAC Linker | Ternary Complex Cooperativity (α) | BRD4 Degradation DC50 (nM) | Cell Permeability Pe (10⁻⁶ cm/s) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| PEG | Experimental Value | Experimental Value | Experimental Value |
| Alkyl | Experimental Value | Experimental Value | Experimental Value |
Table 2: Summary of Physicochemical and Metabolic Properties
| PROTAC Linker | Molecular Weight ( g/mol ) | Calculated LogP | In Vitro Metabolic Half-Life (min) |
| This compound | Calculated Value | Calculated Value | Experimental Value |
| PEG | Calculated Value | Calculated Value | Experimental Value |
| Alkyl | Calculated Value | Calculated Value | Experimental Value |
A successful outcome for the this compound-based PROTAC would be the demonstration of enhanced ternary complex formation (higher α value), potent cellular degradation of the target protein (low nM DC50), good cell permeability, and improved metabolic stability compared to the PROTACs with standard PEG and alkyl linkers.
Conclusion and Future Outlook
While the application of this compound in drug discovery is still in its exploratory phase, its unique structural features make it a compelling candidate for the development of next-generation PROTACs. The proposed benchmarking framework provides a comprehensive strategy for evaluating its potential as a rigid, fluorinated linker. Should this hypothetical evaluation prove successful, it would open up new avenues for linker design in the rapidly evolving field of targeted protein degradation, offering chemists and drug developers a novel tool to create more effective and durable therapeutics. The true potential of this and other novel linker technologies will undoubtedly be unlocked through rigorous and systematic experimental investigation.
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Innovative, combinatorial and high-throughput approaches to degrader synthesis. Chemical Society Reviews. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Hexafluoro-2,2,3,3-tetrachlorobutane
Authored for Researchers, Scientists, and Drug Development Professionals
The handling and disposal of specialty chemicals demand a meticulous, science-led approach. Hexafluoro-2,2,3,3-tetrachlorobutane, a fully halogenated hydrocarbon, is no exception. Its stable chemical structure, while useful in specific applications, necessitates a robust and environmentally conscious disposal strategy. This guide provides the essential safety and logistical framework for its proper management, moving beyond mere compliance to instill a culture of intrinsic safety and scientific integrity within your laboratory operations.
Immediate Hazard Profile & Safety Imperatives
Before any handling or disposal preparation, a complete understanding of the compound's hazard profile is critical. This compound is not a benign substance; its classification dictates specific handling protocols to ensure personnel safety.
The primary hazards associated with this compound include:
These hazards are visually communicated by the GHS07 "Exclamation Mark" pictogram.[2] The NFPA 704 diamond rating for this chemical indicates a significant health hazard upon short exposure (Health: 3), but no flammability (Fire: 0) or reactivity (Reactivity: 0) concerns under normal conditions.[2]
Table 1: Chemical and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 375-34-8 | [2][4][5] |
| Molecular Formula | C4Cl4F6 | [2][4][5] |
| Molecular Weight | 303.85 g/mol | [5] |
| Melting Point | 83-84 °C | [5][6] |
| Boiling Point | 131-133 °C | [5][6] |
| Density | 1.781 g/cm³ | |
| GHS Hazard Statements | H302, H315, H319, H335 | [1][2][3][7] |
| NFPA 704 Ratings | H=3, F=0, R=0 | [2] |
Essential Personal Protective Equipment (PPE)
Given the irritant nature of the compound, a stringent PPE protocol is non-negotiable.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to manage vapors.[2][8] An emergency eyewash station and safety shower must be immediately accessible.[2]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or, preferably, a full-face shield for maximum protection against splashes.[1][2]
-
Skin Protection : Use impervious gloves (e.g., nitrile or neoprene) and wear a lab coat or chemically resistant apron.[2] Ensure clothing is fire/flame resistant.[1]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if irritation is experienced, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[1][2]
Waste Characterization and Segregation: The Foundation of Proper Disposal
This compound is classified as a halogenated organic compound.[9][10] Wastes containing this chemical must not be mixed with non-halogenated solvent waste. The "why" is critical: the disposal method for halogenated waste is fundamentally different and more complex, primarily due to the corrosive and toxic byproducts generated during thermal destruction.
Procedure:
-
Designate a Waste Container : Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."
-
Labeling : The label must include the full chemical name, "this compound," the associated hazard pictograms (GHS07), and the words "Hazardous Waste."
-
Storage : Keep the waste container tightly sealed and store it in a cool, dry, well-ventilated area, away from incompatible materials like strong acids, bases, and oxidizing agents.[2][8]
Step-by-Step Disposal Protocol: A Mandate for Incineration
Due to the extreme stability of the carbon-fluorine and carbon-chlorine bonds, standard chemical neutralization methods are ineffective. The authoritative and required method for disposal is high-temperature incineration.[2][11]
Disposal Workflow Diagram
Caption: Decision workflow for the compliant disposal of this compound.
Procedural Steps:
-
Waste Containment : Ensure the segregated, labeled waste container is sealed to prevent leaks or vaporization. For solid material, this should be a robust, screw-cap container.
-
Engage a Professional Disposal Service : Do not attempt to dispose of this chemical yourself. Contract with a licensed and reputable hazardous waste management company that has demonstrated experience in handling halogenated organic compounds.
-
The Science of Incineration : The vendor must utilize an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
-
Causality : The high temperatures (often >1000°C) and long residence times are necessary to ensure the complete thermal decomposition of the stable C-F and C-Cl bonds.[11] Incomplete combustion can lead to the formation of even more hazardous products of incomplete combustion (PICs).[11][12]
-
Trustworthiness : The afterburner provides a secondary combustion zone to guarantee complete destruction. The flue gas scrubber is a self-validating necessity; it neutralizes the highly corrosive and toxic hydrogen fluoride (HF) and hydrogen chloride (HCl) gases that are inevitably produced, typically using a caustic solution.[2][11]
-
-
Documentation : Complete all required hazardous waste manifests provided by your disposal vendor and your institution's Environmental Health & Safety (EHS) department. This creates a cradle-to-grave paper trail, ensuring regulatory compliance.
Emergency Spill Management Protocol
In the event of a spill, a swift and correct response is paramount to mitigating exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the area.[2]
-
Don PPE : Before re-entering, don the full PPE suite as described in Section 1.
-
Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.
-
Containment : Prevent the spill from spreading or entering drains by creating a dike around the spill with an inert, absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][13]
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[8][14]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent (consult the SDS or your EHS office), followed by soap and water. All cleaning materials must also be treated as hazardous waste.
-
Report : Report the incident to your institution's EHS department.
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
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U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. [Link]
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Kodavanti, P. R. S., Loganathan, B. G., & Newman, J. W. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives. [Link]
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U.S. Environmental Protection Agency. Potential technologies for collection and destruction of CFCs, halons, and related compounds. [Link]
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Chemical Point. This compound. [Link]
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Regis Technologies. Safety Data Sheet - HFIP or 1,1,1,3,3,3-Hexafluoro-2-Propanol. [Link]
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U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
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University of Nebraska-Lincoln. Halogenated Waste. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]
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University of Maryland. EPA Hazardous Waste Codes. [Link]
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Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Navigating the Unseen Threat: A Senior Scientist's Guide to Personal Protective Equipment for Hexafluoro-2,2,3,3-tetrachlorobutane
For the dedicated researcher, scientist, and drug development professional, the laboratory is a realm of discovery. Yet, it is also an environment where unseen hazards demand our utmost respect and diligence. One such compound, Hexafluoro-2,2,3,3-tetrachlorobutane (CAS No. 375-34-8), a halogenated hydrocarbon, requires a comprehensive and rigorously applied personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind each protective measure, ensuring that your work is not only groundbreaking but also fundamentally safe.
Understanding the Adversary: Hazard Profile of this compound
Before we can effectively protect ourselves, we must first understand the nature of the threat. This compound is classified with the following hazards:
A critical point to note is the absence of established Occupational Exposure Limits (OELs) for this compound from major regulatory bodies such as OSHA or ACGIH.[1][3] This lack of defined safe exposure levels necessitates a conservative approach, treating the substance as highly hazardous and implementing stringent exposure controls. The causality is clear: without a known safe threshold, our primary objective is the complete prevention of contact.
The Shield Wall: A Multi-Layered PPE Approach
The selection of PPE is not a one-size-fits-all matter. It is a dynamic process that must be tailored to the specific experimental conditions. The following sections detail the essential PPE, the reasoning for its use, and procedural guidance for its correct application.
Eye and Face Protection: The First Line of Defense
Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[1][2][3][4][5]
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory for all work with this chemical.[1][6]
-
Elevated Risk Scenarios: When there is a heightened risk of splashing, such as during vigorous mixing or transfers of larger volumes, a full-face shield must be worn in addition to safety goggles.[2][4] The face shield provides a broader barrier, protecting the entire face from direct contact.
The Logic: The cornea and conjunctiva are highly sensitive tissues. Direct contact with an irritant like this compound can lead to significant pain, inflammation, and potentially long-term damage. The combination of goggles and a face shield creates a formidable barrier against splashes from any angle.
Skin and Body Protection: An Impervious Barrier
As a known skin irritant, preventing dermal contact is paramount.[2][4][5] Standard laboratory coats are insufficient.
-
Primary Protection: A flame-resistant and chemically impervious lab coat is required.[1] For tasks with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is recommended.
-
Full Body Coverage: Long pants and closed-toe shoes are a baseline requirement in any laboratory setting and are especially critical when handling this compound.[6]
The Logic: Halogenated hydrocarbons can be absorbed through the skin, and prolonged contact can lead to irritation and dermatitis.[7] Fire-resistant properties are an added precaution, as many laboratory reagents are flammable.
Hand Protection: The Critical Interface
The choice of gloves is one of the most critical decisions in your PPE strategy. The term "protective gloves" is insufficient; the specific material and its resistance to the chemical are what truly matter.
-
For Incidental Contact (e.g., handling sealed containers): Disposable nitrile gloves are a suitable minimum.[1] Nitrile provides good general chemical resistance and is preferable to latex to avoid potential allergies.[8]
The Causality: Glove materials can degrade, swell, or be permeated by chemicals at a molecular level.[10] This process, known as breakthrough, may not be visible. Selecting a glove with a low degradation rating and a long breakthrough time for the specific chemical or chemical class is essential to prevent skin exposure.[11][12][13]
| Glove Material | Suitability for Halogenated Hydrocarbons | Rationale |
| Nitrile | Good for incidental contact, fair for short-duration tasks. | Offers a good balance of chemical resistance and dexterity.[1][8] |
| Neoprene | Generally poor resistance. | Can degrade with exposure to halogenated hydrocarbons.[1][6][8] |
| Butyl Rubber | Generally poor resistance. | Not recommended for use with halogenated solvents.[8][14] |
| Viton®/Butyl | Excellent resistance. | Often recommended for chlorinated solvents, providing longer breakthrough times. |
| Laminate Film (e.g., Silver Shield®) | Excellent resistance. | Offers broad-spectrum chemical resistance but may have reduced dexterity. |
This table provides general guidance. Always consult the manufacturer's specific chemical resistance data.
Respiratory Protection: Safeguarding Against Inhalation
As this compound may cause respiratory irritation, and in the absence of an OEL, respiratory protection is a critical consideration, particularly when engineering controls are insufficient.[2][4][5]
-
Required Use Cases: A respirator is necessary when working outside of a certified chemical fume hood, during spill cleanup, or if there is any indication that exposure limits may be exceeded.[1]
-
Respirator Type: A full-face respirator equipped with NIOSH-approved organic vapor (OV) cartridges is the recommended choice.[12][15] The full-facepiece provides the added benefit of eye protection.
-
Fit and Maintenance: A proper fit is essential for a respirator to be effective. All users of tight-fitting respirators must be fit-tested and trained in their use, maintenance, and limitations, in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[16]
The Logic: The respiratory tract is a direct route of entry for chemical vapors into the bloodstream. Organic vapor cartridges contain activated carbon or other sorbents that adsorb the chemical molecules from the inhaled air, preventing them from reaching the lungs.[15] A full-face respirator provides a higher protection factor than a half-mask respirator.
Operational Plan: Donning, Doffing, and Decontamination
The effectiveness of PPE is as much about the procedure as it is about the equipment itself.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On):
-
Lab Coat/Apron: Put on your chemical-resistant lab coat and apron.
-
Respirator: If required, perform a seal check and don your full-face respirator.
-
Goggles/Face Shield: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don the inner pair of gloves, followed by the outer, heavier-duty gloves. Ensure the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing (Taking Off) - The "Contaminated to Contaminated, Clean to Clean" Principle:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do, without touching the outside with your bare hands.
-
Face Shield/Goggles: Remove the face shield and goggles from the back of your head.
-
Lab Coat/Apron: Remove your lab coat and apron, rolling it up with the contaminated side inward.
-
Inner Gloves: Remove the inner pair of gloves, again, turning them inside out.
-
Respirator: If worn, remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[17]
Decontamination of Reusable PPE
Reusable items like face shields, goggles, and some heavy-duty gloves must be decontaminated after use.
-
Prepare a Decontamination Solution: Use a mild detergent and water solution.
-
Clean Thoroughly: While wearing a fresh pair of nitrile gloves, wash all surfaces of the reusable PPE.
-
Rinse: Rinse thoroughly with clean water.
-
Air Dry: Allow to air dry completely before storage.
Disposal Plan: Managing Contaminated Materials
All disposable PPE and materials that have come into contact with this compound must be treated as hazardous waste.[5][18]
Step-by-Step Disposal Protocol for Contaminated PPE
-
Segregation: At the point of use, immediately place all contaminated disposable PPE (gloves, lab coats, etc.) into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[19] This container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.[8][16]
-
Container Management: Keep the hazardous waste container closed at all times, except when adding waste.[16]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Collection and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[1][5] This waste will likely be incinerated at a high temperature to ensure complete destruction.[20]
The Causality: Improper disposal of contaminated PPE can lead to environmental contamination and pose a significant risk to waste management personnel and the public.[21] Treating it as regulated hazardous waste ensures that it is handled and destroyed in a manner that neutralizes the chemical threat. Halogenated organic waste should be segregated from non-halogenated waste as their disposal methods and costs differ significantly.[2][5]
Visualizing the Safety Workflow
To ensure a clear and logical approach to PPE selection and use, the following diagrams outline the key decision-making processes and procedural flows.
Caption: PPE Selection and Procedural Workflow.
Caption: Contaminated PPE Disposal Workflow.
By internalizing the principles and adhering to the protocols outlined in this guide, you build a resilient shield against the chemical hazards of this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research by ensuring a controlled and secure laboratory environment.
References
- Echemi. (n.d.). 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane Safety Data Sheets.
- Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards.
- OSHA. (n.d.). Glove Selection Chart. Environmental Health and Safety.
- SynQuest Labs. (n.d.). 2,2,3,3-Tetrachlorohexafluorobutane Safety Data Sheet.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- SynQuest Labs. (n.d.). 2,2,3,3-Tetrachlorohexafluorobutane Safety Data Sheet.
- Echemi. (n.d.). 2,2,3,3-Tetrachloro-1,1,1,4,4,4-hexafluorobutane Safety Data Sheets.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Hazmat School. (2025, September 3). How to dispose of contaminated PPE.
- Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide.
- The RIDGEPRO. (n.d.). NIOSH Approved Respirator 5203 by 3M.
- Simple But Needed. (2025, April 11). What are the guidelines for PPE disposal?.
- (n.d.). Understanding the Environmental Risks of Improper PPE Disposal.
- Ruislip Skip Hire. (n.d.). How to Minimize Risk When Disposing of Used PPE.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. CDC.
- SHOWA Gloves. (n.d.). Chemical Permeation Guide.
- (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- Chemistry LibreTexts. (2020, June 29). Safety.
- Ansell. (n.d.). Chemical Splash Guide for Dental Gloves.
- Ansell. (n.d.). 8th Edition Permeation/Degradation Resistance Guide for Ansell Gloves. USU Office of Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 3. glovesbyweb.com [glovesbyweb.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. epa.gov [epa.gov]
- 7. Effects of exposure to low concentrations of chlorinated hydrocarbons on the kidney and liver of industrial workers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. ansell.com [ansell.com]
- 10. research.usu.edu [research.usu.edu]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. static.csbsju.edu [static.csbsju.edu]
- 13. cdn.mscdirect.com [cdn.mscdirect.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. teamstersafety.org [teamstersafety.org]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. artsci.usu.edu [artsci.usu.edu]
- 18. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. ethz.ch [ethz.ch]
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- 21. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
